molecular formula C7H5N3O2 B1393292 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 932702-13-1

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B1393292
CAS No.: 932702-13-1
M. Wt: 163.13 g/mol
InChI Key: QDZQGBUZFAVGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZQGBUZFAVGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680683
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-13-1
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid from 2-chloro-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, two-step synthetic pathway for the preparation of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences with the readily available starting material, 2-chloro-3-acetylpyridine. The methodology involves an initial condensation and intramolecular cyclization with hydrazine hydrate to form the pyrazolopyridine core, followed by a robust oxidation of the resulting methyl group to the target carboxylic acid. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters essential for successful synthesis and scale-up.

Introduction: Significance and Synthetic Strategy

Pyrazolo[3,4-c]pyridine derivatives are a class of bicyclic heteroaromatics that have garnered significant attention in drug discovery. Their structural resemblance to purines allows them to function as effective mimics in various biological systems, leading to applications as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1] The development of efficient and scalable synthetic routes to access functionalized pyrazolopyridine cores is therefore a critical endeavor for medicinal chemists.

The synthetic strategy outlined herein leverages a classical and reliable approach to heterocyclic chemistry. The transformation from 2-chloro-3-acetylpyridine to the final carboxylic acid is achieved in two principal stages:

  • Step 1: Pyrazole Annulation. Reaction of the starting material with hydrazine hydrate first forms a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the chlorine atom at the C2 position of the pyridine ring, yielding 3-methyl-1H-pyrazolo[3,4-c]pyridine.

  • Step 2: Oxidation. The methyl group at the C3 position of the pyrazole ring is then oxidized to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).

This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps.

Visualized Synthetic Workflow

The overall synthetic pathway is depicted below. This diagram illustrates the sequential conversion from the starting material to the final product, highlighting the key reagents for each transformation.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Oxidation Start 2-Chloro-3-acetylpyridine Intermediate 3-Methyl-1H-pyrazolo[3,4-c]pyridine Start->Intermediate  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol, Reflux Product This compound Intermediate->Product  Potassium Permanganate (KMnO₄)  Aqueous Base, Heat

Caption: Overall synthetic scheme for this compound.

Mechanistic Insights

Pyrazole Ring Formation

The formation of the pyrazole ring is a two-part process initiated by the nucleophilic addition of hydrazine to the carbonyl group of 2-chloro-3-acetylpyridine.

  • Hydrazone Formation: Hydrazine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to form the corresponding hydrazone. This reaction is typically reversible and is driven to completion by removing water or using an excess of hydrazine.[2][3]

  • Intramolecular Cyclization: The crucial ring-closing step involves the terminal -NH₂ group of the hydrazone acting as a nucleophile. It attacks the carbon atom bearing the chlorine substituent (C2 of the pyridine ring). The chlorine atom is an effective leaving group, and its departure is facilitated by the formation of a stable aromatic pyrazole ring. This intramolecular SNAr reaction is often the rate-determining step and typically requires elevated temperatures (reflux) to proceed efficiently.

Mechanism_Step1 Start [Structure of 2-chloro-3-acetylpyridine] Hydrazone [Structure of Hydrazone Intermediate] Start->Hydrazone 1. Nucleophilic Addition 2. Dehydration A C=O Attack Hydrazine + NH₂NH₂ Product [Structure of 3-Methyl-1H-pyrazolo[3,4-c]pyridine] Hydrazone->Product Intramolecular SₙAr (Heat, -HCl) B Ring Closure

Caption: Key mechanistic events in the pyrazole annulation step.

Oxidation of the Methyl Group

The conversion of the C3-methyl group to a carboxylic acid is a standard oxidation reaction.[4][5] When using potassium permanganate in a basic aqueous solution, the reaction proceeds through a series of oxidative steps. The methyl group is progressively oxidized to a hydroxymethyl, then an aldehyde, and finally to a carboxylate salt. The strong oxidizing power of MnO₄⁻ is necessary to overcome the relative stability of the methyl group attached to the aromatic system. Acidification of the reaction mixture in the final workup step protonates the carboxylate salt to yield the desired carboxylic acid product.[6]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine

Scientist's Note: The use of excess hydrazine hydrate not only drives the initial hydrazone formation but also serves as a base to neutralize the HCl generated during the cyclization. Ethanol is a suitable solvent as it readily dissolves the starting material and has a boiling point appropriate for the required reaction temperature.

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
2-Chloro-3-acetylpyridine155.5810.0 g64.3 mmol1.0
Hydrazine Hydrate (~64%)~50.0610.0 mL~200 mmol~3.1
Ethanol (Absolute)46.07100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-acetylpyridine (10.0 g, 64.3 mmol).

  • Add absolute ethanol (100 mL) and stir until the solid is fully dissolved.

  • Carefully add hydrazine hydrate (10.0 mL, ~3.1 eq.) to the solution. Note: The addition may be mildly exothermic.[7]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote crystallization.

  • Collect the resulting precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to afford 3-methyl-1H-pyrazolo[3,4-c]pyridine as a crystalline solid.

    • Expected Yield: 80-90%

    • Characterization: Purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Step 2: Synthesis of this compound

Scientist's Note: This oxidation must be carefully controlled. The reaction is highly exothermic, and KMnO₄ should be added portion-wise to manage the temperature. The basic conditions (using NaOH or KOH) are crucial for the permanganate oxidation mechanism. The final product is often isolated by acidifying the solution, which precipitates the less soluble carboxylic acid.

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
3-Methyl-1H-pyrazolo[3,4-c]pyridine133.145.0 g37.5 mmol1.0
Potassium Permanganate (KMnO₄)158.0311.9 g75.0 mmol2.0
Sodium Hydroxide (NaOH)40.003.0 g75.0 mmol2.0
Water (H₂O)18.02150 mL--
Hydrochloric Acid (HCl, conc.)36.46As needed--

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 3-methyl-1H-pyrazolo[3,4-c]pyridine (5.0 g, 37.5 mmol) and sodium hydroxide (3.0 g, 75.0 mmol) in water (100 mL).

  • Separately, prepare a solution of potassium permanganate (11.9 g, 75.0 mmol) in water (50 mL).

  • Heat the pyrazole solution to 70-80 °C.

  • Add the KMnO₄ solution dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 95 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, stir the mixture at 90 °C for an additional 2-3 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the MnO₂ solid through a pad of Celite. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool the clear solution in an ice bath.

  • Slowly acidify the solution to pH 3-4 by adding concentrated HCl dropwise with vigorous stirring. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the product by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry under vacuum at 60 °C.

    • Expected Yield: 65-75%

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound from 2-chloro-3-acetylpyridine. The procedures are well-established, employing common laboratory reagents and techniques. This guide offers the necessary detail for researchers to reproduce this synthesis, providing a crucial building block for the development of novel therapeutics and other advanced materials. Careful control of reaction conditions, particularly during the oxidation step, is paramount to achieving high yields and purity.

References

Unambiguous Structural Elucidation of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid: A Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The 1H-Pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its structural similarity to purines allows it to interact with a wide range of biological targets, making it a cornerstone for fragment-based drug discovery (FBDD) and a key intermediate in the synthesis of bioactive compounds.[1][2] Derivatives of this family have shown potential in the development of treatments for neurological disorders, inflammation, and cancer.[3][4]

Given its significance, the unequivocal confirmation of its structure is a critical step in any research and development pipeline. The presence of constitutional isomers, such as the pyrazolo[3,4-b] or pyrazolo[4,3-c] systems, necessitates the use of high-resolution analytical techniques to ensure chemical integrity.[5][6]

This technical guide provides a comprehensive framework for the characterization of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid using the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights into data interpretation and validation for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Understanding the core structure is fundamental to interpreting spectral data. This compound is a fused bicyclic heteroaromatic system containing a pyridine ring fused to a pyrazole ring, with a carboxylic acid substituent at the C3 position. The presence of multiple nitrogen atoms and an acidic proton makes it a polar molecule, influencing choices in analytical methodology.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[7][8]
Molecular Weight 163.14 g/mol [7][8]
CAS Number 932702-13-1[8]
Canonical SMILES C1=CN=CC2=C1N=NC2=C(O)=O[7]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. For a heteroaromatic system like this, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and identifying the correct isomer.

Causality of Experimental Choices
  • Choice of Solvent: The selection of an appropriate deuterated solvent is the most critical first step. While CDCl₃ is common, it is often unsuitable for this molecule. The acidic carboxylic acid proton and the N-H proton would likely undergo rapid exchange, leading to broad or unobservable signals. DMSO-d₆ is the superior choice. Its ability to form hydrogen bonds slows the exchange rate of labile protons, allowing for the clear observation of both the -COOH and N-H signals, typically as distinct, albeit broad, singlets at low field (>10 ppm).[9][10][11]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, especially for the closely spaced aromatic proton signals, enabling more straightforward interpretation of coupling patterns.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
-COOH > 13.0Broad SingletN/AThe acidic proton of the carboxylic acid, deshielded by the electronegative oxygen atoms and hydrogen bonding with the DMSO solvent.
N1-H > 12.0Broad SingletN/AThe proton on the pyrazole nitrogen, significantly deshielded due to its position in an aromatic heterocyclic system.[4][10]
H7 8.5 - 8.8Doublet (d)~5-6This proton is ortho to the pyridine nitrogen, leading to significant deshielding. It will be coupled to H6.
H4 8.2 - 8.5Doublet (d)~7-8This proton is on the carbon adjacent to the ring fusion and is influenced by the fused pyrazole ring. It will be coupled to H6.
H6 7.3 - 7.6Doublet of Doublets (dd)J ≈ 5-6, 7-8This proton is coupled to both H7 and H4, resulting in a doublet of doublets. Its chemical shift is intermediate between the two protons it is coupled to.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O 160 - 165The carbonyl carbon of the carboxylic acid, characteristically found in this low-field region.
C7 145 - 150Aromatic carbon adjacent to the pyridine nitrogen (CH). Deshielded due to the electronegativity of nitrogen.
C3a, C7a 135 - 145Quaternary carbons at the ring junction. Their exact assignment would require 2D NMR techniques like HMBC.
C3 130 - 140Quaternary carbon attached to the carboxylic acid group and two nitrogen atoms in the pyrazole ring.
C4 120 - 125Aromatic carbon (CH) on the pyridine ring.
C6 115 - 120Aromatic carbon (CH) on the pyridine ring, generally appearing at a higher field than other carbons directly bonded to nitrogen.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the tube.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Sample (5-10 mg) B Add DMSO-d6 (~0.6 mL) A->B C Dissolve Completely B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform & Phasing E->G F->G H Calibrate to Solvent Residual Peak G->H I Integrate & Assign 1H Signals H->I J Assign 13C Signals H->J K Confirm Structure I->K J->K

Caption: Workflow for NMR-based structural characterization.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful complementary technique that provides the exact molecular weight and elemental formula of a compound, serving as a definitive confirmation of its identity.

Causality of Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is the method of choice for this molecule.[12] The compound's polarity, conferred by the carboxylic acid and ring nitrogens, makes it easy to ionize in solution. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

  • Ionization Mode: The analysis should be performed in both positive and negative ion modes.

    • Negative Ion Mode [M-H]⁻: This mode is expected to yield a very strong signal. The carboxylic acid is the most acidic site, and its deprotonation is highly favorable, resulting in a stable carboxylate anion.[13] This is often the most reliable ion for molecular weight confirmation.

    • Positive Ion Mode [M+H]⁺: Protonation will likely occur on one of the basic nitrogen atoms of the pyridine or pyrazole rings, yielding the [M+H]⁺ ion.

  • Resolution: High-Resolution Mass Spectrometry (HRMS) is essential. While nominal mass MS confirms the molecular weight to the nearest integer, HRMS provides the mass with high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula (C₇H₅N₃O₂), distinguishing it from any potential isomers or impurities with the same nominal mass.[9]

Expected Mass Spectral Data

HRMS Data:

IonFormulaCalculated m/zObserved m/zRationale
[M-H]⁻ C₇H₄N₃O₂⁻162.0258Within 5 ppm of calc.Deprotonation of the highly acidic carboxylic acid proton.
[M+H]⁺ C₇H₆N₃O₂⁺164.0455Within 5 ppm of calc.Protonation of a basic ring nitrogen atom.
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting daughter ions.

  • Fragmentation of [M-H]⁻ (m/z 162.03): The most predictable and diagnostic fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate anion.

    • m/z 162.03 → m/z 118.03 + CO₂: This loss of 44.00 Da is a hallmark of gas-phase carboxylate fragmentation and strongly supports the presence of the carboxylic acid group.[14]

  • Fragmentation of [M+H]⁺ (m/z 164.05): Fragmentation in positive mode is often more complex but can involve the sequential loss of small, stable neutral molecules.

    • Loss of H₂O (18 Da) or CO (28 Da) followed by HCN (27 Da) are common fragmentation pathways for such N-heterocyclic systems.[15]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50). A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization, though it is often unnecessary for this molecule.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • MS Acquisition (Full Scan): Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da) to identify the [M+H]⁺ and [M-H]⁻ ions.

  • HRMS Acquisition: Use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ions.

  • MS/MS Acquisition: Perform product ion scans by selecting the m/z of the parent ions ([M+H]⁺ and [M-H]⁻) in the first mass analyzer and scanning for the resulting fragments in the second.

  • Data Analysis: Compare the observed accurate mass with the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to corroborate the proposed structure.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis & Confirmation A_ms Prepare Dilute Solution (~0.1 mg/mL) B_ms Infuse into ESI Source A_ms->B_ms C_ms Acquire HRMS Full Scan (+/- modes) B_ms->C_ms D_ms Acquire MS/MS Scans on Parent Ions C_ms->D_ms E_ms Determine Accurate Mass of [M+H]+ & [M-H]- D_ms->E_ms G_ms Analyze Fragmentation Pattern (e.g., loss of CO2) D_ms->G_ms F_ms Calculate Elemental Formula (C7H5N3O2) E_ms->F_ms H_ms Confirm Molecular Identity F_ms->H_ms G_ms->H_ms

Caption: Workflow for MS-based molecular formula and structure confirmation.

Conclusion

The structural characterization of this compound is achieved with high confidence through the integrated application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR confirm the specific connectivity and substitution pattern of the fused heteroaromatic rings, while high-resolution mass spectrometry provides definitive proof of the molecular weight and elemental composition. The characteristic loss of CO₂ in the MS/MS spectrum serves as a crucial validation of the carboxylic acid moiety. Together, these self-validating protocols provide an unambiguous and robust analytical data package essential for advancing drug discovery and development programs.

References

"physicochemical properties of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific molecule, this document emphasizes the robust methodologies required for its characterization. It serves as a practical manual for researchers, offering not only predicted computational data but also detailed, field-proven experimental protocols for determining critical parameters such as pKa, lipophilicity (LogP), aqueous solubility, and thermal properties. By grounding these methodologies in their scientific rationale—explaining why each property is critical for drug development—this guide empowers scientists to generate reliable data and make informed decisions in their research endeavors.

Chapter 1: Introduction to the 1H-Pyrazolo[3,4-c]pyridine Scaffold

Significance in Medicinal Chemistry

The pyrazolopyridine core is a "privileged scaffold" in modern drug discovery, appearing in a multitude of biologically active agents. These fused heterocyclic systems are notable for their structural similarity to purines, allowing them to function as effective mimics in various biological pathways. Specifically, derivatives of the pyrazolopyridine scaffold have been investigated for their therapeutic potential in treating a range of conditions, from neurological disorders to viral infections and cancer.[1][2][3] The title compound, this compound, often serves as a crucial synthetic intermediate for more complex molecules, including precursors to blockbuster drugs like the Factor Xa inhibitor, Apixaban.[4] Its carboxylic acid moiety provides a versatile chemical handle for amide coupling and other derivatization strategies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[5]

Core Chemical Structure and Isomerism

The precise arrangement of nitrogen atoms and the fusion pattern of the pyrazole and pyridine rings are critical to the molecule's properties. The IUPAC name, this compound, defines a specific constitutional isomer. It is essential to distinguish it from other members of the pyrazolopyridine family, such as the [3,4-b] and [4,3-c] isomers, as these subtle structural changes can lead to significant differences in biological activity and physicochemical behavior.

  • Target Molecule: this compound

  • Molecular Formula: C₇H₅N₃O₂

  • Molecular Weight: 163.13 g/mol

  • CAS Number: 932702-13-1[6]

Tautomerism: A Critical Physicochemical Consideration

The "1H" designation in the name specifies the position of the proton on the pyrazole ring nitrogen. However, in solution, proton tautomerism is a fundamental consideration. The molecule can theoretically exist in equilibrium with its 2H-pyrazolo[3,4-c]pyridine tautomer. While quantum mechanical calculations on the parent pyrazolo[3,4-b]pyridine system have shown the 1H tautomer to be significantly more stable (by nearly 9 kcal/mol), it is crucial for any researcher to be aware of this potential equilibrium. The dominant tautomeric form influences hydrogen bonding patterns, pKa values, and ultimately, how the molecule interacts with its biological target.

Caption: Tautomeric forms of the core scaffold.

Chapter 2: Computational and Predicted Physicochemical Properties

In the absence of extensive experimental data, in silico predictions provide valuable initial estimates for guiding experimental design. These computational models use the molecule's structure to forecast its behavior. Below is a summary of predicted properties for the parent scaffold and a related isomer, highlighting the expected physicochemical space this compound occupies.

PropertyPredicted Value (1H-Pyrazolo[4,3-c] isomer)Predicted Value (Related Derivative)Source
pKa 3.52 ± 0.20 (acidic)3.97 ± 0.30 (acidic)[7][8]
Boiling Point 840.4 ± 65.0 °C418.8 ± 45.0 °C[7][8]
Density 1.49 ± 0.1 g/cm³1.35 ± 0.1 g/cm³[7][8]
XLogP3 0.32.9 (for a larger derivative)[9][10]
Hydrogen Bond Donors 2 (pyrazole N-H, carboxyl O-H)1 (for a N-substituted derivative)[9][10]
Hydrogen Bond Acceptors 4 (pyridine N, pyrazole N, 2x carboxyl O)6 (for a larger derivative)[9][10]
Topological Polar Surface Area (TPSA) 78.9 Ų105 Ų (for a larger derivative)[9][10]

Note: Data is for the closely related 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid and other derivatives, as direct predictions for the title compound are not consistently available. These values should be used as estimates and must be confirmed experimentally.

Chapter 3: Experimental Determination of Key Physicochemical Parameters

This section provides validated, step-by-step protocols for determining the most critical physicochemical properties. The emphasis is on the methodology, enabling researchers to generate their own high-quality data.

Acid-Base Properties (pKa)

Expertise & Causality: The pKa dictates the ionization state of a molecule at a given pH. For this compound, we anticipate at least two pKa values: an acidic pKa for the carboxylic acid and a basic pKa for one of the nitrogen atoms on the heterocyclic core. This ionization profile governs aqueous solubility, membrane permeability (LogD), and the nature of the electrostatic interactions with a protein target. An accurate pKa is non-negotiable for developing relevant in vitro assays and predicting in vivo behavior.

pka_states Cation Cationic (pH < Basic pKa) Neutral Neutral / Zwitterionic (Basic pKa < pH < Acidic pKa) Cation->Neutral Deprotonation of Pyridine-like N Anion Anionic (pH > Acidic pKa) Neutral->Anion Deprotonation of Carboxylic Acid

Caption: Ionization states as a function of pH.

Trustworthiness: Protocol for pKa Determination by Potentiometric Titration

This protocol ensures accuracy through internal calibration and robust data analysis.

  • Preparation:

    • Accurately prepare a ~1-5 mM solution of the compound in a suitable co-solvent/water mixture (e.g., 20% MeOH/H₂O) to ensure solubility across the pH range.

    • Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Prepare standardized titrants: 0.1 M HCl and 0.1 M NaOH.

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer.

    • For the basic pKa, titrate the solution with standardized HCl, adding small, precise aliquots (e.g., 10-50 µL) and recording the pH after each addition has stabilized.

    • For the acidic pKa, perform a separate titration starting from the native pH with standardized NaOH.

    • Continue each titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH reading versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the derivative plot indicates the equivalence point.

Lipophilicity (LogP / LogD)

Expertise & Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. The partition coefficient (LogP) is for the neutral species, while the distribution coefficient (LogD) accounts for all ionization states at a specific pH. This parameter is a cornerstone of the "Rule of 5" and is a primary driver of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this scaffold, the presence of both polar (carboxylic acid, ring nitrogens) and non-polar (fused aromatic rings) features makes experimental determination essential.

Trustworthiness: Protocol for LogD₇.₄ Determination by HPLC

This method is faster and uses less material than the traditional shake-flask method. It correlates the retention time of a compound on a reverse-phase HPLC column with known LogP standards.

  • System Setup:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase is a gradient of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare a solution containing a mixture of 5-6 commercially available LogP standards with values bracketing the expected LogP of your compound (e.g., from -1 to 4).

    • Inject the standard mixture and record the retention time (t_R) for each standard.

    • Create a calibration curve by plotting the known LogP values of the standards against their retention times.

  • Sample Analysis:

    • Prepare a dilute solution of your compound in the mobile phase.

    • Inject the sample using the same HPLC method and record its retention time.

  • Calculation:

    • Use the retention time of your compound and the linear regression equation from the calibration curve to calculate its LogD at the pH of the buffer (LogD₇.₄).

Aqueous Solubility

Expertise & Causality: Poor aqueous solubility is a leading cause of failure in drug development. It limits oral bioavailability, complicates formulation, and can lead to unreliable results in biological assays. The solubility of this compound is expected to be highly pH-dependent due to its acidic and basic centers. Determining solubility under various buffer conditions (e.g., pH 2.0, 5.0, 7.4) is critical.

solubility_workflow Start Add excess solid to buffer Incubate Incubate with shaking (e.g., 24h at 25°C) Start->Incubate Separate Separate solid/liquid (Centrifuge or Filter) Incubate->Separate Dilute Dilute supernatant Separate->Dilute Quantify Quantify by HPLC/UV-Vis Dilute->Quantify Calculate Calculate concentration Quantify->Calculate

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural scaffold and synthetic intermediate. Its robust characterization is fundamental to its application in drug discovery and development. This guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of this molecule. We delve into the practical and theoretical aspects of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy, explaining the causality behind spectral features. This document is intended for researchers, chemists, and drug development professionals who require a definitive understanding of the spectroscopic signature of this important heterocyclic scaffold.

Introduction: The Molecular Profile

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a bioisostere for indole and other fused heterocyclic systems.[1] The specific isomer, this compound, presents a unique arrangement of hydrogen bond donors and acceptors, making it a valuable fragment for designing molecules with specific biological targets. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including anticoagulants like Apixaban.[2] A thorough understanding of its spectroscopic properties is therefore not merely academic but a prerequisite for quality control and mechanistic studies in drug development.

Chemical Structure and Properties

The structural integrity of any synthetic compound must be confirmed empirically. The fusion of the pyrazole and pyridine rings creates a rigid, planar system with distinct electronic properties that are directly observable through spectroscopic methods.

  • Molecular Formula: C₇H₅N₃O₂

  • Molecular Weight: 163.13 g/mol [3]

  • Core Scaffold: A fused bicyclic heteroaromatic system.

Figure 1: Structure of this compound.

Core Spectroscopic Characterization

An integrated analytical approach is essential. No single technique provides a complete picture; instead, the convergence of data from multiple spectroscopic methods provides the highest level of confidence in structural assignment.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the exchangeable protons of the pyrazole N-H and carboxylic acid O-H groups.

  • Aromatic Region (7.0-9.0 ppm): The pyridine ring protons (H4, H5, H7) will appear in this region. Their precise chemical shifts and coupling patterns are dictated by the electron-withdrawing effect of the nitrogen atom and the fused pyrazole ring. Based on data from related pyrazolopyridine esters, we can predict the H4 proton to be the most deshielded due to its proximity to the fused ring junction and the pyridine nitrogen.[4]

  • Pyrazole NH Proton: This proton typically appears as a broad singlet at a high chemical shift (>12 ppm), a consequence of its acidic nature and involvement in intermolecular hydrogen bonding.

  • Carboxylic Acid OH Proton: The carboxyl proton is highly deshielded and acidic, usually observed as a very broad singlet, often above 10 ppm and sometimes as high as 13 ppm. Its resonance can be confirmed by its disappearance from the spectrum upon addition of D₂O to the sample.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, signals are typically not split by adjacent carbons, resulting in a spectrum where each unique carbon atom produces a single peak.

  • Carbonyl Carbon (160-170 ppm): The carboxylic acid carbonyl carbon (C=O) is highly deshielded and serves as a hallmark signal in this region of the spectrum.[6]

  • Aromatic Carbons (110-155 ppm): The carbon atoms of the fused pyrazole and pyridine rings will resonate in this range. Carbons directly attached to nitrogen atoms (e.g., C3a, C7, C7a) are typically more deshielded and appear at higher chemical shifts compared to the other ring carbons.[7] The chemical shifts for pyridine carbons are characteristically found with C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm, an effect strongly influenced by the nitrogen atom's electronegativity.[7] These values will be modulated by the fused pyrazole ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns under ionization.

  • Molecular Ion Peak (M⁺): For this compound (C₇H₅N₃O₂), the molecular ion peak is expected at an m/z (mass-to-charge ratio) of approximately 163. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high precision (calculated exact mass: 163.0382).[8]

  • Key Fragmentation Pathways: The most predictable and diagnostically significant fragmentation event for a carboxylic acid is the loss of a carboxyl group as CO₂.

    • Loss of CO₂ (m/z 44): A prominent fragment ion at [M-44]⁺ (m/z 119) is expected, resulting from the facile cleavage of the carboxylic acid group. This is a common feature in the mass spectra of aromatic carboxylic acids.[1]

    • Loss of HCN (m/z 27): Subsequent fragmentation of the heterocyclic core often involves the elimination of hydrogen cyanide (HCN) from either the pyrazole or pyridine ring, leading to further daughter ions.[9]

Figure 2: Key MS Fragmentation Pathways mol Molecular Ion C₇H₅N₃O₂⁺ m/z = 163 frag1 [M-CO₂]⁺ C₆H₅N₃⁺ m/z = 119 mol->frag1 - CO₂ (44 Da) frag2 [M-CO₂-HCN]⁺ C₅H₄N₂⁺ m/z = 92 frag1->frag2 - HCN (27 Da)

Figure 2: Key MS Fragmentation Pathways.
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This broadening is a characteristic result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state or concentrated solutions.[5]

  • N-H Stretch (Pyrazole): A moderate, somewhat broad peak is anticipated around 3100-3200 cm⁻¹. This absorption can sometimes be obscured by the much broader O-H stretch of the carboxylic acid.[10]

  • C=O Stretch (Carboxylic Acid): A sharp, very strong absorption band between 1700-1730 cm⁻¹ is the most prominent feature in the spectrum, confirming the presence of the carbonyl group.[11][12]

  • C=N and C=C Stretches (Aromatic Rings): Several medium to strong bands will appear in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the bonds within the fused aromatic rings.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

  • π → π Transitions:* Due to the extended conjugation of the heteroaromatic system, strong absorptions are expected in the 220-300 nm range. These correspond to the promotion of electrons from bonding π orbitals to antibonding π* orbitals.[13]

  • n → π Transitions:* A weaker absorption may be observed at longer wavelengths (typically >270 nm), arising from the promotion of a non-bonding electron (from nitrogen or oxygen) to an antibonding π* orbital. The carbonyl group's n → π* transition is a well-known example of this type of weak absorbance.[14]

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols outline standard, field-proven methodologies.

Sample Preparation
  • NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -OH and -NH protons.

  • MS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or other soft ionization techniques.

  • IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis: Prepare a dilute solution in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5 AU.

Data Acquisition Parameters
  • ¹H NMR: Acquire on a spectrometer of at least 300 MHz. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and a spectral width covering 0-15 ppm.

  • ¹³C NMR: Acquire on the same instrument. A greater number of scans is required due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.

  • MS (ESI): Operate in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • IR (ATR): Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • UV-Vis: Scan from 200 to 600 nm using a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.

Data Synthesis and Visualization

The final step in structural elucidation is the integration of all spectroscopic data. A workflow that systematically combines this information ensures a confident and correct assignment.

Figure 3: Integrated Spectroscopic Analysis Workflow cluster_0 Data Acquisition cluster_1 Primary Interpretation cluster_2 Structural Confirmation HNMR ¹H NMR HNMR_int Proton Map & Connectivity HNMR->HNMR_int CNMR ¹³C NMR CNMR_int Carbon Skeleton CNMR->CNMR_int MS Mass Spec MS_int Molecular Formula & Fragments MS->MS_int IR IR Spec IR_int Functional Groups IR->IR_int UV UV-Vis UV_int Conjugated System UV->UV_int Confirm Final Structure Assignment HNMR_int->Confirm CNMR_int->Confirm MS_int->Confirm IR_int->Confirm UV_int->Confirm

Figure 3: Integrated Spectroscopic Analysis Workflow.
Summary of Expected Spectroscopic Data

The following table summarizes the key, diagnostically significant data points expected for this compound.

Technique Feature Expected Observation Rationale
¹H NMR -OH (Carboxyl)>12 ppm (broad singlet)Acidic proton, H-bonding[5]
-NH (Pyrazole)>10 ppm (broad singlet)Acidic proton, H-bonding
Aromatic C-H7.0 - 9.0 ppmProtons on electron-deficient pyridine ring
¹³C NMR C=O (Carboxyl)160 - 170 ppmDeshielded carbonyl carbon environment[6]
Aromatic C110 - 155 ppmsp² hybridized carbons in heteroaromatic rings[15]
Mass Spec Molecular Ionm/z ≈ 163Corresponds to molecular formula C₇H₅N₃O₂[3]
Primary Fragmentm/z ≈ 119Loss of CO₂ (44 Da) from the parent ion[1]
IR Spec O-H Stretch2500-3300 cm⁻¹ (very broad)H-bonded carboxylic acid[5][12]
C=O Stretch1700-1730 cm⁻¹ (strong, sharp)Carboxylic acid carbonyl[11]
UV-Vis π → π*~220-300 nmExtended π-conjugation in the fused rings[13]

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that yields an unambiguous structural confirmation when approached systematically. The characteristic signals—including the highly deshielded exchangeable protons and carbonyl carbon in NMR, the definitive molecular ion and CO₂ loss in mass spectrometry, and the hallmark broad O-H and sharp C=O stretches in IR—combine to create a unique spectroscopic fingerprint. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently identify and characterize this vital heterocyclic compound, ensuring data integrity in synthetic chemistry and drug development pipelines.

References

An In-Depth Technical Guide to the Early Synthetic Routes of Pyrazolopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Pyrazolopyridines in Medicinal Chemistry

The pyrazolopyridine scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents. Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, leading to applications in oncology, neurology, and infectious diseases. The journey to the sophisticated, contemporary syntheses of these vital compounds began with foundational chemical explorations in the late 19th and early 20th centuries. This guide provides an in-depth analysis of the seminal, early synthetic routes to pyrazolopyridine carboxylic acids, offering researchers and drug development professionals a robust understanding of the chemical principles that paved the way for the intricate molecular architectures of today. We will delve into the pioneering work that first brought these bicyclic heterocycles to light, examining the causal factors behind the chosen experimental pathways and providing detailed, field-tested protocols.

Pioneering Syntheses of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine isomer was among the first to be synthesized and remains one of the most explored. Early chemists developed two primary strategies: constructing the pyridine ring onto a pre-existing pyrazole or, conversely, forming the pyrazole ring from a functionalized pyridine.

Building the Pyridine Ring: From Aminopyrazoles to Fused Systems

One of the most historically significant and enduring strategies involves the condensation of 5-aminopyrazoles with 1,3-bielectrophilic species. This approach leverages the nucleophilicity of the 5-amino group and the adjacent C-4 position of the pyrazole ring.

A landmark method adapted for pyrazolopyridine synthesis is the Gould-Jacobs reaction, originally developed for quinolines.[1][2][3] This reaction has proven to be a robust and reliable method for accessing 4-hydroxy- and subsequently 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters.[4]

Causality Behind the Experimental Choices: The choice of diethyl ethoxymethylenemalonate as the 1,3-bielectrophile is strategic. The ethoxymethylene group provides a reactive site for initial nucleophilic attack by the aminopyrazole, while the two ester functionalities set the stage for a subsequent intramolecular cyclization. The high temperatures employed are necessary to drive the thermal cyclization, which is the rate-determining step. The use of phosphorus oxychloride (POCl₃) in the final step is a classic method for converting the 4-hydroxy group into a 4-chloro substituent, a versatile handle for further functionalization.[4]

Reaction Mechanism:

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination Aminopyrazole 5-Aminopyrazole Intermediate_A Anilidomethylenemalonate Intermediate Aminopyrazole->Intermediate_A Nucleophilic attack -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Intermediate_A Intermediate_B 4-Hydroxypyrazolopyridine -3-carboxylate Intermediate_A->Intermediate_B Heat -EtOH Final_Product 4-Chloropyrazolopyridine -3-carboxylate Intermediate_B->Final_Product POCl₃

Caption: The Gould-Jacobs reaction pathway for pyrazolopyridine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Step 1: Condensation. A mixture of 5-amino-3-methyl-1-phenylpyrazole (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-110°C for 2 hours. The reaction can often be performed neat.[4]

  • Step 2: Cyclization. The resulting intermediate is added to a high-boiling point solvent such as Dowtherm A and heated to 250°C for 30 minutes.

  • Step 3: Hydrolysis and Chlorination. The cooled reaction mixture is treated with phosphorus oxychloride (excess) and heated at reflux for 2-4 hours.

  • Work-up and Purification. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired product.

One of the earliest reported syntheses of pyrazolo[3,4-b]pyridines was by Bulow in 1911, which involved the condensation of a 5-aminopyrazole with a 1,3-diketone.[4]

Causality Behind the Experimental Choices: The use of a 1,3-diketone provides the necessary three-carbon backbone to form the pyridine ring. The acidic conditions (glacial acetic acid) serve to activate the carbonyl groups of the diketone towards nucleophilic attack by the aminopyrazole.

Reaction Mechanism:

Bulow Synthesis Aminopyrazole 5-Aminopyrazole Condensation Condensation Intermediate Aminopyrazole->Condensation Diketone 1,3-Diketone Diketone->Condensation AcOH Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Pyrazolo[3,4-b]pyridine Dehydration->Product

Caption: The Bulow synthesis of pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol: Synthesis of 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup. A solution of 5-amino-1,3-dimethylpyrazole (1 equivalent) and 1,3-diphenyl-1,3-propanedione (1 equivalent) in glacial acetic acid is prepared.

  • Reaction. The mixture is heated at reflux for 4-6 hours.

  • Work-up and Purification. The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the product.

Synthesis MethodKey ReagentsTypical ConditionsYieldsScope and Limitations
Gould-Jacobs 5-Aminopyrazole, Diethyl ethoxymethylenemalonateHigh temperature (250°C), neat or high-boiling solventModerate to GoodPrimarily yields 4-hydroxy/chloro derivatives.
Bulow Synthesis 5-Aminopyrazole, 1,3-DiketoneReflux in glacial acetic acidGood to Excellent[1]Regioselectivity can be an issue with unsymmetrical diketones.[4]

Early Routes to Pyrazolo[1,5-a]pyridine Carboxylic Acids

The synthesis of the pyrazolo[1,5-a]pyridine isomer often involves the reaction of N-aminopyridinium salts with various reagents, leading to a [3+2] cycloaddition type mechanism.

From N-Aminopyridinium Salts

An early and versatile approach to the pyrazolo[1,5-a]pyridine skeleton involves the reaction of 1-aminopyridinium iodide with α,β-unsaturated carbonyl compounds.

Causality Behind the Experimental Choices: The N-aminopyridinium salt acts as a precursor to a 1,3-dipole upon deprotonation. The α,β-unsaturated carbonyl compound serves as the dipolarophile. The base facilitates the in-situ generation of the ylide, which then undergoes a cycloaddition followed by aromatization.

Reaction Mechanism:

Pyrazolo_1_5_a_synthesis N-aminopyridinium 1-Aminopyridinium Iodide Ylide Pyridinium Ylide (1,3-dipole) N-aminopyridinium->Ylide Base Cycloadduct [3+2] Cycloadduct Ylide->Cycloadduct Unsaturated_carbonyl α,β-Unsaturated Carbonyl Compound Unsaturated_carbonyl->Cycloadduct Product Pyrazolo[1,5-a]pyridine Cycloadduct->Product Aromatization

Caption: Synthesis of pyrazolo[1,5-a]pyridines via N-aminopyridinium salts.

Detailed Experimental Protocol: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

  • Preparation of N-Aminopyridinium Iodide. Pyridine is reacted with hydroxylamine-O-sulfonic acid to form 1-aminopyridinium iodide.

  • Cycloaddition. To a solution of 1-aminopyridinium iodide (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in a suitable solvent like ethanol, a base such as potassium carbonate (2 equivalents) is added.

  • Reaction. The mixture is stirred at room temperature or gentle heating for 12-24 hours.

  • Work-up and Purification. The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Classical Approaches to Pyrazolo[4,3-c]pyridine Carboxylic Acids

The synthesis of the pyrazolo[4,3-c]pyridine ring system historically has been less common than its isomers. However, classical methods involving the construction of the pyrazole ring onto a pre-functionalized pyridine have been reported.

The Japp-Klingemann Reaction

A modified Japp-Klingemann reaction provides a viable, though more modern, route to pyrazolo[4,3-b]pyridines, and similar principles can be applied for the [4,3-c] isomer, starting from appropriately substituted pyridines.[2][5] The core of this reaction involves the coupling of a diazonium salt with a β-keto ester, followed by cyclization.

Causality Behind the Experimental Choices: This multi-step synthesis allows for the controlled construction of the pyrazole ring. The diazonium salt serves as the source of the two nitrogen atoms for the pyrazole ring. The β-keto ester provides the carbon backbone and a handle for introducing the carboxylic acid functionality.

Reaction Mechanism:

Japp-Klingemann Pyridine_Ketoester Substituted Pyridine β-Keto Ester Azo_Intermediate Azo-Coupling Intermediate Pyridine_Ketoester->Azo_Intermediate Diazonium_Salt Arenediazonium Salt Diazonium_Salt->Azo_Intermediate Base Hydrazone Hydrazone Azo_Intermediate->Hydrazone Hydrolysis Product Pyrazolo[4,3-c]pyridine Carboxylate Hydrazone->Product Cyclization

Caption: Japp-Klingemann approach to pyrazolopyridine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • Synthesis of the Pyridine Precursor. A suitably substituted pyridine with an active methylene group at the 4-position is acylated to introduce a β-keto ester functionality.

  • Azo-Coupling. The pyridine β-keto ester (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol) with a base (e.g., sodium acetate). An aqueous solution of an arenediazonium salt (prepared from the corresponding aniline, NaNO₂, and HCl) is added dropwise at 0-5°C.

  • Hydrolysis and Cyclization. The resulting azo intermediate is then hydrolyzed and cyclized, often by heating in an acidic or basic medium, to afford the pyrazolo[4,3-c]pyridine ring system.

  • Work-up and Purification. The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Conclusion: Building on a Strong Foundation

The early synthetic routes to pyrazolopyridine carboxylic acids, while perhaps appearing rudimentary by today's standards, demonstrate a profound understanding of fundamental organic reaction mechanisms. The ingenuity of chemists like Gould, Jacobs, and Bulow in adapting existing name reactions and developing new condensation strategies laid the critical groundwork for the explosive growth in pyrazolopyridine chemistry.[1][4] These foundational methods, born from the necessity to construct complex heterocyclic systems from simple starting materials, are not merely historical footnotes. They are a testament to the enduring power of classical organic synthesis and continue to inform the development of more efficient and diverse synthetic pathways for this medicinally vital class of compounds. A thorough understanding of these early routes provides an invaluable perspective for the modern medicinal chemist, fostering a deeper appreciation for the logic of retrosynthetic analysis and the art of heterocyclic construction.

References

A Comprehensive Technical Guide to the Discovery and Structural Elucidation of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and comprehensive structural analysis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into the strategic considerations behind its synthesis and the multifaceted analytical workflow required for its unambiguous characterization. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this important molecular scaffold.

Introduction: The Significance of the Pyrazolopyridine Core

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrazole and its fused derivatives being particularly prominent.[1] The pyrazolopyridine scaffold, an isostere of indole, is a recurring motif in a multitude of biologically active molecules, demonstrating a wide range of therapeutic activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2]

The specific isomer, 1H-Pyrazolo[3,4-c]pyridine, and its derivatives are crucial building blocks in the synthesis of targeted therapeutics. The inclusion of a carboxylic acid moiety at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate.[3] Its most notable application is as a key precursor in the synthesis of Apixaban, a potent and selective factor Xa inhibitor used as an anticoagulant.[4] A thorough understanding of its synthesis and structural properties is therefore paramount for the development of novel pharmaceuticals.

Strategic Synthesis and Mechanistic Rationale

The synthesis of pyrazolopyridine compounds typically involves the construction of the pyrazole ring onto a pre-existing pyridine core or vice versa.[5] A common and effective strategy for synthesizing pyrazolo[3,4-c]pyridine derivatives involves the cyclization of a suitably substituted pyridine precursor with hydrazine or one of its derivatives.[6]

The following section outlines a representative synthetic protocol and the underlying chemical principles. The choice of starting materials and reaction conditions is critical for achieving high yield and purity, while minimizing the formation of regioisomeric byproducts.

General Synthetic Workflow

The synthesis of the target compound often begins with a substituted pyridine that contains functional groups amenable to cyclization. A key step is the reaction with a hydrazine derivative to form the pyrazole ring.

Synthetic_Workflow Start Substituted Pyridine Precursor Step1 Reaction with Hydrazine Derivative Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of a pyrazolo[3,4-c]pyridine derivative, which can be adapted for the synthesis of the target carboxylic acid.

Materials:

  • Substituted pyridine precursor (e.g., a 2-chloropyridine derivative with an adjacent carbonyl group)

  • Hydrazine hydrate

  • Appropriate solvent (e.g., ethanol, toluene)

  • Base (e.g., triethylamine, if necessary)

  • Reagents for workup and purification (e.g., dichloromethane, water, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted pyridine precursor in the chosen solvent.

  • Addition of Hydrazine: Add hydrazine hydrate to the reaction mixture. The reaction may be initiated at room temperature and then heated to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If necessary, perform an extraction using an organic solvent like dichloromethane and water to remove water-soluble impurities.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 1H-Pyrazolo[3,4-c]pyridine derivative.[6]

  • Hydrolysis (if starting from an ester): If the synthesized derivative is an ester, subsequent hydrolysis (e.g., using NaOH in a mixture of methanol and water) is required to yield the final this compound.[4]

Unambiguous Structural Elucidation

Confirming the chemical structure of the synthesized compound is a critical step that relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they allow for the unequivocal identification of this compound.

Structural_Elucidation_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Xray X-ray Crystallography (if applicable) Compound->Xray Structure Confirmed Structure of This compound NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: The analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the ethyl ester of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylate, characteristic signals would be observed for the aromatic protons on the pyridine ring, the N-H proton of the pyrazole ring, and the ethyl group of the ester.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and other carbons in the heterocyclic rings would be expected.[4]

Table 1: Representative NMR Data for Pyrazolopyridine Derivatives

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H8.0 - 8.6d, dd, sAromatic protons (pyridine ring)
¹H~13.0br sN-H proton (pyrazole ring)
¹H~10.0br sO-H proton (carboxylic acid)
¹³C110 - 160-Aromatic and heterocyclic carbons
¹³C160 - 170-C=O (carboxylic acid)

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns.[4][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₇H₅N₃O₂[9]
Molecular Weight163.13 g/mol [9]
Exact Mass163.038176411 Da[9]

A common fragmentation pathway for related carboxylic acids involves the initial loss of CO₂ (44 Da).[10] Further fragmentation of the heterocyclic core can also be observed.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 2500O-HStretching (carboxylic acid)
~3200N-HStretching (pyrazole ring)
~1700C=OStretching (carboxylic acid)
1650 - 1450C=C, C=NAromatic ring stretching

Note: These are approximate ranges and can be influenced by hydrogen bonding and the overall molecular structure.[12]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions. While a specific crystal structure for the title compound was not found in the initial search, related pyrazole and pyrazolopyridine derivatives have been extensively studied using this method, which is invaluable for confirming isomerism.[13][14][15]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 4: Physicochemical Properties

PropertyValueReference
IUPAC Name1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid[9]
CAS Number932702-11-9[9]
Molecular FormulaC₇H₅N₃O₂[9]
Molecular Weight163.13 g/mol [9]
XLogP3-AA0.3[9]
Hydrogen Bond Donor Count2[9]
Hydrogen Bond Acceptor Count4[9]
Rotatable Bond Count1[9]

Applications in Drug Discovery

The 1H-Pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a wide array of biological activities, including their use as anxiolytic agents, immunosuppressive compounds, and antitumor agents.[16]

The primary importance of this compound lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents.[3][4] As previously mentioned, it is a crucial component in the multi-step synthesis of Apixaban, a widely prescribed anticoagulant.[4] The carboxylic acid group serves as a critical anchor point for the attachment of other molecular fragments necessary for the drug's biological activity.

Conclusion

The discovery and structural elucidation of this compound represent a significant achievement in heterocyclic chemistry, with profound implications for drug development. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, provides access to a valuable molecular building block. The comprehensive structural characterization, employing a suite of modern analytical techniques including NMR, MS, and IR spectroscopy, is essential for confirming the identity and purity of the compound. The continued exploration of the chemistry of pyrazolopyridines holds great promise for the discovery of new and improved therapeutic agents.

References

An In-Depth Technical Guide to the Solubility and Stability of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid in organic solvents, a critical step in early-stage drug development. Pyrazolopyridine scaffolds are prevalent in medicinal chemistry, and understanding their physicochemical properties is paramount for formulation, toxicity, and pharmacokinetic studies.[1][2] This document details the underlying scientific principles, provides validated, step-by-step experimental protocols for kinetic and thermodynamic solubility, and outlines methodologies for solution and forced degradation stability studies in alignment with industry best practices. The causality behind experimental choices is explained to empower researchers in designing robust, self-validating studies. All quantitative data is presented in standardized tables, and complex workflows are clarified using visual diagrams. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing novel chemical entities.

Introduction: The Central Role of Physicochemical Characterization

This compound belongs to the pyrazolopyridine class of N-heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][3] The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability.[4] Poor solubility can halt development by impeding formulation, leading to low bioavailability and unreliable in-vitro assay results.[5] Similarly, chemical instability can compromise a drug's efficacy, safety, and shelf-life.

This guide provides the theoretical and practical foundation for rigorously evaluating this compound. We will move beyond simple data generation to explain the rationale behind protocol design, ensuring that the resulting data is not only accurate but also contextually relevant for critical drug development decisions.

Scientific Integrity: Molecular Structure and Its Implications

A molecule's structure dictates its behavior. The this compound scaffold (Molecular Formula: C₇H₅N₃O₂, Molecular Weight: 163.13 g/mol ) contains several key functional groups that govern its solubility and stability profile.

  • Pyrazolo[3,4-c]pyridine Core: This fused aromatic ring system is electron-rich and contains multiple nitrogen atoms. These nitrogens can act as hydrogen bond acceptors. The aromatic nature suggests potential susceptibility to photolytic degradation and certain oxidative pathways. While the fused pyrazole ring system is generally stable, forced degradation conditions can reveal intrinsic liabilities.[6]

  • Carboxylic Acid (-COOH): This is the most significant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor and acceptor.[7][8] This feature will promote solubility in polar solvents, especially those capable of hydrogen bonding (e.g., alcohols, DMSO). Its acidic nature (typical pKa ~4-5) is a primary driver of aqueous solubility but also influences interactions in polar organic solvents.[9]

  • Imino Proton (-NH): The proton on the pyrazole ring is also a hydrogen bond donor, further contributing to interactions with polar solvents.

Based on this structure, we can hypothesize that the molecule will exhibit higher solubility in polar, protic, or aprotic hydrogen-bond-accepting solvents and will be poorly soluble in nonpolar, aprotic solvents like alkanes. Potential stability liabilities include decarboxylation under thermal stress and oxidative or photolytic degradation of the heterocyclic core.

Experimental Design: Solubility Assessment

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium saturation point of the solid material in a solvent.[10][11]

Selection of Organic Solvents

The choice of solvents should be relevant to downstream applications such as formulation, synthesis, and in vivo studies. The following table summarizes key properties of recommended solvents for initial screening.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity (Type)
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247.0Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Polar Aprotic
Ethanol (EtOH)C₂H₆O78.50.78924.6Polar Protic
Methanol (MeOH)CH₄O64.50.79133.0Polar Protic
Acetonitrile (ACN)C₂H₃N81.60.78637.5Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O660.8897.5Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂401.3259.08Polar Aprotic
Ethyl Acetate (EtOAc)C₄H₈O₂770.8956.0Polar Aprotic
HeptaneC₇H₁₆980.6841.92Nonpolar

Data compiled from various sources.[3][12]

Workflow for Solubility Determination

The following diagram illustrates the decision-making process for solubility assessment.

SolubilityWorkflow cluster_0 Early Discovery / High-Throughput Screening cluster_1 Lead Optimization / Pre-formulation Start Compound Available (DMSO Stock) Kinetic Protocol 1: Kinetic Solubility Screening Start->Kinetic Data_K Kinetic Solubility Data (µg/mL) Kinetic->Data_K Decision_K Sufficient for purpose? Data_K->Decision_K Solid Solid Compound Available Decision_K->Solid No, need definitive value Decision_T Proceed to Formulation Decision_K->Decision_T Yes Thermo Protocol 2: Thermodynamic Solubility Solid->Thermo Data_T Thermodynamic Solubility Data (mg/mL, mM) Thermo->Data_T Data_T->Decision_T

Caption: Decision workflow for solubility testing.

Protocol 1: Kinetic Solubility Screening

Causality: This method is designed for speed and low compound consumption, making it ideal for early discovery.[13] It mimics the common scenario where compounds are introduced into aqueous or organic media from a DMSO stock, providing a rapid assessment of potential precipitation issues.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add 198 µL of each selected organic solvent to the appropriate wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed. Alternatively, filter the plate and analyze the filtrate concentration via HPLC-UV (see Protocol 5).

  • Data Reporting: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

Causality: This "gold standard" shake-flask method measures the true equilibrium solubility of the solid compound, which is essential for formulation and regulatory filings.[14][15] The extended incubation time ensures that the dissolution process reaches a true equilibrium state.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected organic solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours; this should be confirmed by sampling at multiple time points (e.g., 24, 48, 72h) to ensure the concentration has plateaued.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour for solids to settle. Carefully collect a sample of the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm chemically compatible filter (e.g., PTFE for most organic solvents) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV (see Protocol 5).

  • Data Reporting: Report the solubility in mg/mL and mM.

Experimental Design: Stability Assessment

Stability studies are crucial for determining a compound's shelf-life and identifying potential degradation products that could impact safety and efficacy. These studies are guided by the International Council for Harmonisation (ICH) guidelines.[16][17]

Workflow for Stability Assessment

StabilityWorkflow cluster_0 Intrinsic Stability & Degradation Pathway ID cluster_1 Solution Stability in Target Solvents Start Prepare Stock Solution in ACN/H2O Forced Protocol 4: Forced Degradation Start->Forced Conditions Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidation (H₂O₂) - Light (ICH Q1B) - Heat (60°C) Forced->Conditions Analysis_F HPLC-UV/MS Analysis Conditions->Analysis_F Outcome_F Identify Degradants Establish Degradation Pathways Validate Stability-Indicating Method Analysis_F->Outcome_F Prep Prepare Solution in Target Solvent Solution Protocol 3: Solution Stability Prep->Solution Timepoints Store at Defined Temp (e.g., 25°C) Sample at T=0, 24h, 48h, 1 week Solution->Timepoints Analysis_S Quantify Parent Compound (HPLC-UV) Timepoints->Analysis_S Outcome_S Report % Remaining vs. Time Analysis_S->Outcome_S

Caption: Workflow for stability characterization.

Protocol 3: Solution Stability in Selected Organic Solvents

Causality: This experiment determines the short- to medium-term stability of the compound in the solvents it is most likely to be dissolved in for assays or formulation. This is critical for ensuring the integrity of stock solutions and experimental results.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in each selected organic solvent at a known concentration (e.g., 100 µM).

  • Initial Analysis (T=0): Immediately analyze an aliquot of each solution using the validated HPLC-UV method (Protocol 5) to establish the initial concentration.

  • Incubation: Store the remaining solutions in sealed vials at a defined temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 4, 8, 24, 48 hours, and 7 days), withdraw an aliquot from each solution and analyze by HPLC-UV.

  • Data Analysis: Calculate the percentage of the initial compound remaining at each time point. A compound is often considered stable if >90% of the parent compound remains after the final time point.

Protocol 4: Forced Degradation (Stress Testing)

Causality: Forced degradation studies are designed to intentionally degrade the compound to identify its likely degradation products and establish its degradation pathways.[1] This information is essential for developing a stability-indicating analytical method—a method that can separate the parent compound from all potential degradation products.[4] A degradation target of 5-20% is generally considered appropriate to generate primary degradants without destroying the molecule entirely.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate vials:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal: Keep the stock solution at 60°C.

    • Photolytic: Expose the stock solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Monitor the reactions by analyzing samples at various time points (e.g., 2, 8, 24 hours) until the target degradation (5-20%) is achieved.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable method such as HPLC-UV/MS. The mass spectrometer is crucial for obtaining mass information about the new peaks to help in structural elucidation of the degradants.

Analytical Quantification & Data Reporting

Protocol 5: Reverse-Phase HPLC-UV Method

Causality: A robust, validated analytical method is the cornerstone of any solubility or stability study. Reverse-phase HPLC is the standard technique for separating and quantifying small organic molecules. A C18 column is a good starting point due to its versatility. The mobile phase, combining an organic modifier (acetonitrile) and an acidic aqueous phase, ensures good peak shape and retention for a molecule with both aromatic and acidic/basic characteristics.[14]

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm or at the compound's absorption maximum (λmax), determined by a UV scan.

  • Quantification: Generate a standard curve using solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to calculate the concentration of unknown samples based on their peak area.

Data Presentation

All data should be presented clearly and concisely.

Table 1: Thermodynamic Solubility of this compound at 25°C

Solvent Solubility (mg/mL) Solubility (mM)
DMSO [Insert Data] [Insert Data]
Ethanol [Insert Data] [Insert Data]
Acetonitrile [Insert Data] [Insert Data]
Ethyl Acetate [Insert Data] [Insert Data]

| Heptane | [Insert Data] | [Insert Data] |

Table 2: Solution Stability of this compound (100 µM) at 25°C

Solvent % Remaining at 24h % Remaining at 7 days
DMSO [Insert Data] [Insert Data]
Ethanol [Insert Data] [Insert Data]

| Acetonitrile | [Insert Data] | [Insert Data] |

Conclusion and Implications for Drug Development

The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable step in the progression of this compound as a potential drug candidate. The data generated will directly inform:

  • Feasibility Assessment: Poor solubility in a wide range of solvents may trigger a medicinal chemistry effort to modify the structure or flag the compound for advanced formulation strategies.

  • Formulation Development: High solubility in a pharmaceutically acceptable solvent like ethanol could simplify the development of a liquid formulation for preclinical studies.

  • Analytical Method Development: The results of forced degradation studies are fundamental to creating a validated, stability-indicating HPLC method, a regulatory requirement.

  • Handling and Storage: Understanding the compound's stability profile ensures that stock solutions are handled correctly and that the solid material is stored under appropriate conditions to maintain its integrity.

By adhering to these rigorous, well-rationalized protocols, research teams can build a robust data package that supports confident decision-making and accelerates the journey from the laboratory to the clinic.

References

A Technical Guide to Quantum Chemical Insights into Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolopyridines, bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings, represent a privileged scaffold in medicinal chemistry and drug design.[1][2] Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, have established them as a focal point of intensive research.[1] The therapeutic potential of these compounds is often attributed to the synergistic effect of the pyrazole and pyridine moieties within a single molecular framework.[1] To unlock the full potential of pyrazolopyridine derivatives in drug development, a profound understanding of their molecular structure, electronic properties, and reactivity is paramount. Quantum chemistry provides a powerful lens through which to gain these fundamental insights, enabling the rational design of novel therapeutic agents.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the application of quantum chemical methods to the study of pyrazolopyridine compounds. We will delve into the theoretical underpinnings of these computational techniques and demonstrate their practical utility in elucidating the electronic landscape, spectroscopic signatures, and reactivity patterns of this important class of molecules. By integrating theoretical principles with practical applications, this guide aims to equip you with the knowledge to leverage quantum chemistry in your own pyrazolopyridine research.

The Quantum Chemical Toolkit: A Theoretical Framework

At the heart of quantum chemical investigations are methods that solve the Schrödinger equation, albeit with approximations, to describe the electronic structure of molecules. For polyatomic systems like pyrazolopyridines, Density Functional Theory (DFT) has emerged as the workhorse due to its favorable balance of computational cost and accuracy.[3][4]

DFT calculations are founded on the principle that the ground-state energy of a molecule is a unique functional of its electron density. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in the study of pyrazolopyridine derivatives.[5][6] The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. The Pople-style basis set, such as 6-31G* or 6-311G(d,p), is commonly used for these types of calculations.[5][6]

Elucidating the Electronic Landscape of Pyrazolopyridines

Quantum chemical calculations provide a wealth of information about the intrinsic electronic properties of pyrazolopyridine compounds, which are critical for understanding their behavior and interactions at a molecular level.

Molecular Geometry Optimization

A fundamental step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. Theoretical calculations, often performed at the DFT/B3LYP level, can predict bond lengths, bond angles, and dihedral angles that are in excellent agreement with experimental data obtained from techniques like X-ray crystallography.[5][7][8]

Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[5] A smaller HOMO-LUMO gap suggests higher reactivity.

For instance, in a study of two pyrazolo[3,4-b]pyridine derivatives, the HOMO and LUMO energies were calculated to understand their reactivity and stability.[5]

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4a -5.178-1.6973.481
4b -5.885-1.9113.975
Table 1: Frontier molecular orbital energies and energy gaps for two pyrazolo[3,4-b]pyridine derivatives calculated at the B3LYP/6-31G level.[5]*
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red, electron-rich regions indicate likely sites for electrophilic attack, while blue, electron-poor regions are susceptible to nucleophilic attack.

MEP_Concept cluster_molecule Pyrazolopyridine Molecule cluster_mep MEP Surface M Molecular Structure Red Red Region (Negative Potential) M->Red Electron-rich site (Nucleophilic character) Blue Blue Region (Positive Potential) M->Blue Electron-poor site (Electrophilic character)

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Spectroscopic Insights from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of novel pyrazolopyridine compounds.

Vibrational Spectroscopy (FT-IR)

Theoretical calculations of vibrational frequencies using DFT can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific vibrational modes to functional groups within the molecule. The calculated and experimental spectra often show good agreement, confirming the proposed molecular structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations are a reliable method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. By comparing the calculated chemical shifts with experimental data, researchers can confirm the structural assignments of complex pyrazolopyridine derivatives.[9]

A Step-by-Step Protocol for Quantum Chemical Analysis of a Pyrazolopyridine Derivative

This protocol outlines a typical workflow for performing a quantum chemical analysis of a pyrazolopyridine compound using DFT.

  • Molecular Structure Input:

    • Draw the 2D structure of the pyrazolopyridine derivative using a molecular editor.

    • Convert the 2D structure to a 3D model.

  • Geometry Optimization:

    • Perform a geometry optimization calculation using DFT, for example, with the B3LYP functional and the 6-31G(d,p) basis set.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation and ensuring there are no imaginary frequencies.

  • Electronic Property Calculations:

    • From the optimized geometry, calculate key electronic properties, including:

      • HOMO and LUMO energies.

      • The HOMO-LUMO energy gap.

      • Mulliken population analysis for atomic charges.

      • The molecular electrostatic potential (MEP).

  • Spectroscopic Predictions:

    • Calculate the vibrational frequencies to predict the IR spectrum.

    • Perform GIAO calculations to predict the ¹H and ¹³C NMR chemical shifts.

  • Data Analysis and Interpretation:

    • Compare the calculated geometric parameters with available experimental data.

    • Analyze the HOMO-LUMO gap to assess the molecule's reactivity.

    • Use the MEP map to identify potential sites for chemical reactions.

    • Correlate the calculated spectroscopic data with experimental spectra to validate the structure.

Quantum_Workflow Start Start: Define Pyrazolopyridine Structure Opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq Elec Electronic Property Calculation (HOMO, LUMO, MEP) Freq->Elec Spec Spectroscopic Prediction (IR, NMR) Freq->Spec Analysis Data Analysis & Interpretation Elec->Analysis Spec->Analysis End End: Quantum Chemical Insights Analysis->End

Caption: A typical workflow for the quantum chemical analysis of a pyrazolopyridine compound.

Quantum Chemistry in Drug Design: Molecular Docking and Beyond

Quantum chemical insights are invaluable in the context of drug design and development. The calculated electronic properties and 3D structures of pyrazolopyridine derivatives serve as the foundation for further computational studies, such as molecular docking.

Molecular docking simulations predict the preferred binding orientation of a ligand (the pyrazolopyridine derivative) to a biological target, such as a protein or enzyme.[10] These simulations use scoring functions to estimate the binding affinity, helping to identify promising drug candidates.[10] Quantum chemically optimized structures provide more accurate inputs for these docking studies. For example, several studies have successfully used molecular docking to investigate the interactions of pyrazolopyridine derivatives with various kinases, which are important targets in cancer therapy.[5][7] The results of these analyses can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex.[5][7]

Conclusion and Future Outlook

Quantum chemistry has proven to be an indispensable tool for gaining deep insights into the molecular properties of pyrazolopyridine compounds. From elucidating their electronic structure and predicting spectroscopic signatures to guiding the interpretation of intermolecular interactions, these computational methods provide a robust framework for understanding and predicting the behavior of this important class of molecules. As computational resources continue to advance and theoretical methods become more sophisticated, the role of quantum chemistry in the rational design of novel pyrazolopyridine-based therapeutics is set to expand even further. The synergy between experimental synthesis, biological evaluation, and in silico studies will undoubtedly accelerate the discovery of new and more effective drugs for a wide range of diseases.

References

Theoretical vs. Experimental IR Spectra of Pyrazolopyridine Derivatives: A Guide to Synergistic Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Pyrazolopyridines

Pyrazolopyridine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] As new analogues are synthesized in the pursuit of novel therapeutics, unambiguous structural characterization is paramount.[5][6][7] Infrared (IR) spectroscopy remains a fundamental and accessible tool for this purpose, providing a unique vibrational "fingerprint" of a molecule's functional groups and overall structure.[8]

However, simply acquiring an experimental spectrum is often insufficient for a complete and confident assignment of all vibrational modes, especially in complex heterocyclic systems. This guide provides a comprehensive framework for integrating theoretical IR spectra, calculated using quantum chemical methods, with experimentally obtained data. By leveraging the predictive power of computational chemistry, researchers can move beyond empirical peak identification to a deeper, more accurate understanding of the molecular vibrations that define the structure of pyrazolopyridine derivatives. This synergistic approach transforms IR spectroscopy from a qualitative characterization technique into a powerful tool for structural validation.

Part 1: The Predictive Power of Theoretical IR Spectroscopy

The primary motivation for calculating a theoretical IR spectrum is to establish a robust, one-to-one correlation between observed spectral peaks and specific molecular motions. This is invaluable for confirming that the synthesized molecule is indeed the intended target and for understanding how structural modifications influence the vibrational landscape. Density Functional Theory (DFT) has emerged as the computational workhorse for this task, offering a balance of accuracy and computational efficiency.[8][9][10]

Core Methodology: Density Functional Theory (DFT) Calculations

The most common approach involves using a functional like B3LYP combined with a Pople-style basis set such as 6-31G(d) or 6-311+G(d,p), which has been shown to provide reliable results for a wide range of organic molecules, including N-heterocycles.[9][10][11][12] The process follows a well-defined, multi-step workflow.

Protocol for Theoretical IR Spectrum Calculation
  • Step 1: Molecular Geometry Optimization. The initial step is to find the most stable 3D conformation of the molecule. This is a computational energy minimization process that adjusts bond lengths and angles until the lowest energy structure is found.[12] An accurate frequency calculation is only possible at a stationary point on the potential energy surface.

  • Step 2: Harmonic Frequency Calculation. Once the geometry is optimized, the vibrational frequencies are calculated. This calculation assumes that the molecular vibrations behave like simple harmonic oscillators. The output is a list of vibrational modes, their corresponding harmonic frequencies (in cm⁻¹), and their IR intensities.

  • Step 3: Frequency Scaling (The Critical Correction). The harmonic approximation used in DFT systematically overestimates vibrational frequencies when compared to experimental data.[13] This is due to factors like the neglect of anharmonicity and inherent approximations in the DFT functional.[14][15] To correct for this, a scaling factor is applied to the calculated frequencies. This is the single most important step for achieving good agreement with experiment.[16]

  • Step 4: Spectral Visualization. The scaled frequencies and their calculated intensities are then plotted, typically by applying a Lorentzian or Gaussian function to each peak, to generate a familiar spectral trace that can be directly compared to the experimental spectrum.[14][15]

Workflow for Theoretical IR Spectrum Calculation

G cluster_input Input cluster_dft DFT Calculation (e.g., Gaussian, ORCA) cluster_processing Post-Processing cluster_output Output Input 3D Molecular Structure (e.g., from ChemDraw or Avogadro) Opt Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Step 2: Vibrational Frequency Calculation (Harmonic) Opt->Freq Scale Step 3: Apply Scaling Factor (e.g., multiply by ~0.96) Freq->Scale Visualize Step 4: Convolute with Lorentzian Function to Generate Spectrum Scale->Visualize Output Calculated IR Spectrum Visualize->Output

Caption: Workflow for calculating a theoretical IR spectrum using DFT.

Data Presentation: Recommended Scaling Factors

The choice of scaling factor is dependent on the DFT functional and basis set used.[17] Using an established scaling factor is crucial for reliable results.

Method/Basis SetScaling FactorReference(s)
B3LYP/6-31G(d)0.9614[18]
B3LYP/6-311+G(d,p)0.9679[19]
B3LYP/aug-cc-pVTZ0.968[14]
B3LYP (General)0.9627[9]

Note: It is best practice to use a scaling factor determined for a specific level of theory. Small variations exist in the literature.

Part 2: The Ground Truth of Experimental IR Spectroscopy

The experimental spectrum provides the real-world data that validates the theoretical model. For routine analysis of synthesized pyrazolopyridine derivatives, Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is the technique of choice. ATR-FTIR requires virtually no sample preparation for solids or liquids, making it rapid and efficient.[20][21]

Core Methodology: ATR-FTIR Spectroscopy

In ATR, an IR beam is directed into a crystal of high refractive index (e.g., diamond or ZnSe). This creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[21] The detector measures the attenuation of this wave by the sample, producing an absorbance spectrum.

Protocol for Experimental IR Spectrum Acquisition
  • Step 1: Instrument Preparation. Ensure the spectrometer is purged and stable. Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) to remove any residue from previous measurements.

  • Step 2: Background Collection. A background spectrum is collected with the clean, empty ATR crystal. This is a critical self-validating step that measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This background is automatically subtracted from the sample spectrum.

  • Step 3: Sample Application. A small amount of the solid pyrazolopyridine derivative is placed onto the ATR crystal. A pressure clamp is applied to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.

  • Step 4: Sample Spectrum Acquisition. The spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.

  • Step 5: Data Processing. The resulting spectrum may require a baseline correction to account for scattering or other artifacts.

Workflow for Experimental ATR-FTIR Analysis

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_output Output Clean Step 1: Clean ATR Crystal Background Step 2: Collect Background Spectrum (Air) Clean->Background Sample Step 3: Apply Solid Sample and Engage Pressure Clamp Background->Sample Scan Step 4: Acquire Sample Spectrum (Co-add Scans) Sample->Scan Process Step 5: Perform Baseline Correction (if needed) Scan->Process Output Experimental IR Spectrum Process->Output

Caption: Workflow for acquiring an experimental IR spectrum using ATR-FTIR.

Part 3: Bridging the Gap: Interpretation and Correlation

The true scientific value is realized when the theoretical and experimental spectra are compared. This process allows for confident vibrational assignments and provides a powerful check on the molecular structure.[9][12]

Vibrational Assignment and Data Correlation

The primary use of the calculated spectrum is to assign the bands in the experimental spectrum.[22] For pyrazolopyridine derivatives, key vibrational modes include:

  • N-H stretching: (if present) typically a sharp to medium band around 3100-3400 cm⁻¹.

  • C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹.[23]

  • C=O stretching: (if present, e.g., in a ketone derivative) a very strong, sharp peak typically between 1680-1730 cm⁻¹.[9]

  • C=N and C=C stretching: These ring vibrations occur in the 1450-1650 cm⁻¹ region and are characteristic of the heterocyclic core.[24][25]

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous C-C, C-N, and C-O single bond stretches, as well as various bending and deformation modes. While individual peak assignment is difficult, the overall pattern is highly characteristic of the molecule.[24][25]

A comparison table is the most effective way to present the correlated data.

Experimental Wavenumber (cm⁻¹)Theoretical (Scaled) Wavenumber (cm⁻¹)Intensity (Exp. / Calc.)Vibrational Assignment
31063110Medium / MediumAromatic C-H stretch
17091715Strong / StrongC=O stretch
15981605Strong / StrongC=C and C=N ring stretch
14851490Medium / MediumRing deformation
............

Data is illustrative, based on typical values for related structures.[9]

Understanding Discrepancies: A Self-Validating System

Perfect agreement between theoretical and experimental spectra is rare. Understanding the source of discrepancies is key to a robust analysis.

  • Frequency Shifts: The most common cause of shifts is intermolecular interactions. Theoretical calculations are typically performed on an isolated molecule in the gas phase.[12] In contrast, experimental spectra are from the solid state, where hydrogen bonding can significantly broaden and red-shift (lower the frequency of) N-H or O-H stretching bands.[26][27]

  • Intensity Mismatches: While scaled frequencies are often highly accurate, calculated IR intensities can be less reliable and may not perfectly match the experimental relative peak heights.[14][15] The focus should be on the correlation of peak positions.

  • Logical Relationship: The comparison process is a self-validating loop. A strong correlation between the scaled theoretical and experimental spectra provides high confidence in the structural assignment. Conversely, a major discrepancy may indicate an incorrect structure, an impure sample, or the need to reconsider the computational model (e.g., by finding a different low-energy conformer).

Logical Relationship between Theory and Experiment

G Theory Theoretical Spectrum (Scaled DFT Calculation) Compare Compare Peak Positions & Relative Intensities Theory->Compare Exp Experimental Spectrum (ATR-FTIR) Exp->Compare Good Good Correlation? Compare->Good Success High-Confidence Structural Assignment Good->Success Yes Fail Re-evaluate: 1. Structure/Purity 2. DFT Conformer 3. Scaling Factor Good->Fail No Fail->Theory Iterate

Caption: The iterative and self-validating process of comparing spectra.

Conclusion

For researchers in drug development, the structural integrity of novel pyrazolopyridine derivatives is non-negotiable. While experimental IR spectroscopy provides essential data, its power is magnified exponentially when combined with theoretical calculations. This synergistic approach allows for the confident assignment of vibrational modes, provides a rigorous check of the proposed structure, and offers deeper insight into the molecule's properties. By adopting the integrated workflows detailed in this guide, scientists can elevate their structural characterization, ensuring a solid analytical foundation for further development.

References

Methodological & Application

Application Note & Protocol: Synthesis of a Key Apixaban Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Detailed, Mechanistically-Grounded Protocol for the Synthesis of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, a Core Intermediate for the Anticoagulant Apixaban.

Abstract & Introduction

Apixaban, marketed as Eliquis, is a highly potent, selective, and orally bioavailable direct inhibitor of coagulation factor Xa.[1] Its critical role in preventing and treating thromboembolic disorders has made its synthesis a subject of significant industrial and academic interest.[2] The molecular architecture of Apixaban is complex, featuring two distinct six-membered lactam rings, the construction of which is a cornerstone of its synthesis.[3][4]

This application note moves beyond a simple recitation of steps to provide a detailed, field-tested protocol for the synthesis of a pivotal Apixaban intermediate: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS 545445-44-1).[5][6][7][8] This intermediate elegantly combines several key structural motifs required for the final active pharmaceutical ingredient (API).[6][7] Our focus is to elucidate the underlying chemical principles and rationale—the "why"—behind each procedural choice, thereby equipping researchers with a robust and reproducible methodology grounded in scientific integrity. We will detail a multi-step sequence starting from readily available materials, p-nitroaniline and 5-chlorovaleroyl chloride, that avoids some of the harsher and more costly methods like the Ullmann reaction which has been noted for its erratic yields and severe reaction conditions.[9][10]

Strategic Overview of the Synthetic Pathway

The synthesis of Apixaban can be approached through various routes, often converging on a few key intermediates.[5] The chosen intermediate, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one , is particularly strategic as it contains the dihydropyridinone core, the morpholine moiety, and the phenyl-piperidone fragment.[2][6][7] Its synthesis allows for the late-stage formation of the pyrazole ring, a common strategy in Apixaban synthesis.[11]

Our protocol follows a logical and efficient sequence:

  • Lactam Formation: Acylation of an aniline derivative with 5-chlorovaleroyl chloride followed by intramolecular cyclization to form the piperidin-2-one ring.

  • Chlorination & Elimination: Introduction of reactivity on the newly formed lactam ring.

  • Nucleophilic Substitution: Introduction of the morpholine moiety.

  • Nitro Group Reduction: Conversion of the nitro group to an amine, preparing it for the subsequent coupling reaction.

  • Aryl C-N Coupling: Attachment of the second lactam-containing phenyl ring, often via a Buchwald-Hartwig amination.[12][13]

This pathway is designed to be robust, scalable, and to utilize commercially available and cost-effective starting materials.[9]

Experimental Protocol: Synthesis of Intermediate 1-(4-nitrophenyl)piperidin-2-one

This initial stage is foundational, constructing the first of the two lactam rings present in the final Apixaban structure. The procedure involves the acylation of p-nitroaniline with 5-chlorovaleroyl chloride, followed by an in-situ intramolecular cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity (per 100g p-nitroaniline)Molar Eq.Notes
p-NitroanilineReagentSigma-Aldrich100 g1.0Starting Material
5-Chlorovaleroyl Chloride98%Alfa Aesar124 g (1.1 eq)1.1Acylating Agent
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific96 g (3.3 eq)3.3Base for acylation and cyclization
Tetrabutylammonium Bromide (TBAB)99%Acros Organics4.6 g (0.02 eq)0.02Phase Transfer Catalyst
Dichloromethane (DCM)HPLC GradeVWR1500 mL-Organic Solvent
Water (Deionized)--750 mL-Aqueous Phase
Step-by-Step Procedure
  • Reaction Setup: To a 3L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-nitroaniline (100 g), dichloromethane (1500 mL), and tetrabutylammonium bromide (4.6 g). Begin vigorous stirring to create a suspension.

    • Causality Explanation: Dichloromethane is chosen as the solvent for its ability to dissolve the organic reactants while being immiscible with the aqueous base, creating a biphasic system.[14] TBAB is a phase-transfer catalyst, essential for shuttling the hydroxide ions from the aqueous phase to the organic phase to deprotonate the aniline nitrogen, facilitating its reaction with the acyl chloride.[14]

  • Initial Cooling and Acylation: Prepare a solution of sodium hydroxide (60g in 500 mL water) and add it to the reaction flask. Cool the vigorously stirred mixture to 0-5 °C using an ice-water bath. Separately, dissolve 5-chlorovaleroyl chloride (124 g) in 200 mL of dichloromethane and add this solution to the dropping funnel. Add the 5-chlorovaleroyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

    • Causality Explanation: The reaction is highly exothermic. Low-temperature control is critical to prevent side reactions, such as the hydrolysis of the acyl chloride and di-acylation of the aniline. The dropwise addition ensures the concentration of the reactive acyl chloride remains low, further controlling the reaction rate and temperature.

  • Intramolecular Cyclization: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C). Prepare a second, more concentrated solution of sodium hydroxide (36g in 250 mL water). Add this solution to the reaction mixture. Continue to stir vigorously at room temperature for 8-10 hours.[9]

    • Causality Explanation: The first equivalent of base neutralizes the HCl byproduct of the acylation. The subsequent, more concentrated addition of NaOH promotes the intramolecular nucleophilic substitution. The amide nitrogen, deprotonated by the hydroxide, attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered piperidin-2-one ring. Vigorous stirring remains crucial to maximize the interfacial area in the phase-transfer system.

  • Work-up and Isolation: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, cease stirring and allow the layers to separate. Transfer the mixture to a separatory funnel and discard the aqueous layer. Wash the organic layer sequentially with 2x 500 mL of water and 1x 500 mL of brine.

    • Causality Explanation: The aqueous washes remove the inorganic salts (NaCl, excess NaOH) and the TBAB catalyst. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude yellow solid can be purified by recrystallization from ethyl acetate or by slurrying in methyl tert-butyl ether to yield 1-(4-nitrophenyl)piperidin-2-one as a crystalline yellow solid.[14]

    • Causality Explanation: Recrystallization or slurrying removes unreacted starting materials and soluble impurities, providing a product of high purity suitable for the subsequent steps. Expected yield is typically in the range of 85-90%.[14]

Subsequent Transformations to the Target Intermediate

The successfully synthesized 1-(4-nitrophenyl)piperidin-2-one serves as the platform for the remaining transformations. While detailed protocols for each of the following steps are beyond the scope of this specific note, the key chemical logic is outlined below:

  • Dichlorination and Elimination: The lactam is reacted with a chlorinating agent like phosphorus pentachloride (PCl₅) to form a 3,3-dichloro intermediate.[9][15] Subsequent treatment with a base and morpholine leads to an elimination-addition sequence, installing the morpholine at the 3-position and creating the dihydropyridinone double bond.[15]

  • Nitro Group Reduction: The nitro group is selectively reduced to an aniline. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., iron powder in acetic acid or sodium sulfide).[9] This step is critical for preparing the molecule for the final C-N bond formation.

  • Buchwald-Hartwig Amination: The resulting aniline is coupled with 1-(4-iodophenyl)piperidin-2-one (a separate intermediate) using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos) in the presence of a base like sodium tert-butoxide.[12][16] This modern coupling reaction is highly efficient for forming the aryl-amine bond that connects the two halves of the target intermediate.[13][17]

Process Workflow Visualization

The following diagram illustrates the high-level workflow for the synthesis of the initial key intermediate, 1-(4-nitrophenyl)piperidin-2-one.

SynthesisWorkflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Acylation & Cyclization cluster_workup Phase 3: Isolation & Purification Setup 1. Charge Reactor (p-Nitroaniline, DCM, TBAB) AddBase1 2. Add Aqueous NaOH (1st eq.) Setup->AddBase1 Cooling 3. Cool to 0-5 °C AddBase1->Cooling Acylation 4. Dropwise Addition (5-Chlorovaleroyl Chloride in DCM) Cooling->Acylation Maintain T < 10 °C Warm 5. Warm to RT Acylation->Warm AddBase2 6. Add Aqueous NaOH (2nd eq.) & Stir 8-10h Warm->AddBase2 Workup 7. Phase Separation & Aqueous Wash AddBase2->Workup Monitor by TLC Drying 8. Dry Organic Layer (Na2SO4) Workup->Drying Concentration 9. Concentrate in Vacuo Drying->Concentration Purification 10. Recrystallize/Slurry Concentration->Purification FinalProduct FinalProduct Purification->FinalProduct Product: 1-(4-nitrophenyl)piperidin-2-one

References

The Versatile Scaffolding of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can mimic endogenous structures and interact with biological targets. Among these, the pyrazolopyridine nucleus has emerged as a privileged scaffold. Structurally analogous to purines, pyrazolopyridines can act as antagonists in numerous biological pathways, making them a fertile ground for drug discovery.[1] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including potential as anticancer and antileishmanial agents.[1][2]

This application note focuses on a key building block within this family: 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid . Its bifunctional nature, possessing both a reactive carboxylic acid handle and a versatile heterocyclic core, makes it an invaluable starting material for the synthesis of diverse and complex molecules. We will delve into its application in three fundamental transformations in organic synthesis: amide bond formation, esterification, and decarboxylative cross-coupling, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Applications and Synthetic Utility

The strategic placement of the carboxylic acid group at the 3-position of the pyrazolopyridine ring allows for a multitude of synthetic elaborations. This guide will provide detailed protocols for the following key transformations:

  • Amide Bond Formation: Creating robust linkages to various amines, a cornerstone of medicinal chemistry for generating libraries of potential drug candidates.

  • Esterification: A fundamental conversion to modulate physicochemical properties such as solubility and to serve as a stepping stone for further reactions.

  • Decarboxylative Cross-Coupling: A modern and powerful method to forge carbon-carbon bonds, directly functionalizing the pyrazolopyridine core at the 3-position with aryl or heteroaryl moieties.

The following sections will provide detailed, step-by-step protocols for each of these transformations, accompanied by mechanistic diagrams and comparative data to guide experimental design.

Application Protocol 1: Amide Bond Formation via HATU-Mediated Coupling

Amide bond formation is one of the most frequently employed reactions in drug discovery.[3] For heteroaromatic carboxylic acids like this compound, efficient coupling reagents are essential to overcome the potential for lower reactivity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization.[1][4]

Causality Behind Experimental Choices:
  • HATU as the Coupling Reagent: Chosen for its ability to form a highly reactive OAt-active ester, which readily reacts with amines.[2][5] This is particularly advantageous for less nucleophilic amines or sterically hindered substrates.

  • DIPEA as the Base: A non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing with the primary amine in the coupling reaction.[1]

  • Anhydrous DMF as the Solvent: A polar aprotic solvent is selected to ensure the solubility of the reactants and intermediates. Anhydrous conditions are critical to prevent hydrolysis of the activated ester.

  • Pre-activation: Allowing the carboxylic acid to react with HATU and the base before adding the amine ensures the complete formation of the active ester, minimizing side reactions such as guanidinylation of the amine.[1]

Experimental Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve Acid & HATU in Anhydrous DMF add_base Add DIPEA start->add_base pre_activate Stir for 15 min (Pre-activation) add_base->pre_activate add_amine Add Amine pre_activate->add_amine monitor Stir at RT (1-4h) Monitor by TLC/LC-MS add_amine->monitor dilute Dilute with EtOAc monitor->dilute wash_acid Wash with 1N HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for HATU-Mediated Amide Coupling.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Mechanistic Insight:

HATU_Mechanism RCOOH Pyrazolopyridine-COOH RCOO_neg Pyrazolopyridine-COO⁻ RCOOH->RCOO_neg + Base ActiveEster OAt-Active Ester RCOO_neg->ActiveEster Attacks HATU HATU HATU TMU Tetramethylurea HATU->TMU Releases Amide Pyrazolopyridine-CONH-R' ActiveEster->Amide + Amine HOAt HOAt ActiveEster->HOAt Releases Amine R'-NH₂ Amine->Amide Base DIPEA BaseH DIPEA-H⁺

Caption: Mechanism of HATU-mediated amide bond formation.[1][5]

Application Protocol 2: Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent (in large excess) and removing the water that is formed.

Causality Behind Experimental Choices:
  • Sulfuric Acid as Catalyst: A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[6]

  • Methanol as Solvent and Reagent: Using the alcohol in large excess shifts the reaction equilibrium towards the ester product, according to Le Châtelier's principle.[7]

  • Reflux Conditions: The reaction requires heat to overcome the activation energy barrier. Refluxing ensures a constant reaction temperature at the boiling point of the solvent.

  • Neutralization and Extraction: The work-up procedure is designed to remove the acid catalyst (by washing with a base like NaHCO₃) and unreacted carboxylic acid, isolating the less polar ester product in the organic phase.

Experimental Workflow Diagram:

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Acid in Methanol add_catalyst Add conc. H₂SO₄ dissolve->add_catalyst reflux Reflux for 4-6h add_catalyst->reflux cool Cool to RT reflux->cool quench Pour into Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with EtOAc neutralize->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Caption: Workflow for Fischer Esterification.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Application Protocol 3: Palladium-Catalyzed Decarboxylative Cross-Coupling

A modern approach to C-C bond formation is the decarboxylative cross-coupling reaction, which utilizes a carboxylic acid as a synthetic equivalent of an organometallic reagent.[8] This transformation allows for the direct arylation of the pyrazolopyridine core at the C3 position, expelling CO₂ as the only byproduct.[9] This method avoids the often harsh conditions required to prepare organometallic precursors of heterocyclic systems.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Palladium complexes are highly effective in catalyzing cross-coupling reactions. The choice of ligand is crucial for the stability and reactivity of the catalyst.

  • Base: A base such as cesium carbonate is required to facilitate the decarboxylation and participate in the catalytic cycle.[9]

  • Solvent: A high-boiling polar aprotic solvent like DMF is typically used to ensure the solubility of the reagents and to allow for the higher temperatures often required for this transformation.[9]

  • Microwave Irradiation: This technique can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.[10]

Experimental Workflow Diagram:

Decarboxylative_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification add_reagents Combine Acid, Aryl Halide, Pd Catalyst, & Base in DMF seal_vessel Seal Microwave Vessel add_reagents->seal_vessel irradiate Microwave Irradiation (e.g., 170°C, 10-30 min) seal_vessel->irradiate cool Cool to RT irradiate->cool filter_pd Filter through Celite cool->filter_pd dilute Dilute with Water filter_pd->dilute extract Extract with EtOAc dilute->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for Decarboxylative Cross-Coupling.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a microwave vial, add this compound (2.0 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd[P(t-Bu)₃]₂ (5 mol %), and cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 170 °C for 10-30 minutes.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the 3-aryl-1H-pyrazolo[3,4-c]pyridine.

Quantitative Data Summary

The following table provides a general overview of the expected outcomes for the described protocols. Note that actual yields and reaction times may vary depending on the specific substrates and reaction conditions employed.

TransformationReagentsTypical SolventTemperatureTypical Reaction TimeReported Yield Range (%)
Amide Coupling HATU, DIPEA, AmineDMF, DCMRoom Temp.1-4 hours70-95%
Esterification Alcohol, H₂SO₄ (cat.)AlcoholReflux4-6 hours60-90%
Decarboxylative Coupling Aryl Halide, Pd Catalyst, BaseDMF170 °C (µW)10-30 min50-85%

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this application note for amide bond formation, esterification, and decarboxylative cross-coupling provide robust and reliable methods for the elaboration of this scaffold. By understanding the rationale behind the experimental choices and the underlying reaction mechanisms, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes & Protocols: The Role of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical enzymes in human disease.[1][2] This guide provides an in-depth exploration of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid as a key intermediate and foundational building block for the development of potent and selective therapeutics. We will focus on its most prominent application: the design of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs that has revolutionized treatment for certain cancers. This document details the scientific rationale, mechanism of action, synthetic strategies, and validated experimental protocols for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

Part 1: The Scientific Rationale - Targeting the DNA Damage Response (DDR)

A fundamental strategy in oncology is to exploit the inherent weaknesses of cancer cells. One of the most successful approaches has been the targeting of the DNA Damage Response (DDR) pathway. Cancer cells, with their rapid proliferation and genomic instability, are often more reliant on specific DDR pathways for survival than healthy cells.

The Central Role of PARP1 in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[3][4] Its primary role is in the detection and signaling of DNA single-strand breaks (SSBs), which are among the most common forms of DNA damage.[5][6]

Upon detecting an SSB, PARP1 binds to the damaged site and undergoes a conformational change, activating its catalytic activity. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes large, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, including histones.[3][7] This process, known as PARylation, creates a negatively charged scaffold that rapidly recruits the machinery for DNA repair pathways like Base Excision Repair (BER) and Single-Strand Break Repair (SSBR).[6][7] Once the repair is complete, the PAR chains are degraded, and PARP1 dissociates from the DNA.

DNA_SSB DNA Single-Strand Break (SSB) PARP1_rec PARP1 Recruitment & Binding DNA_SSB->PARP1_rec PARP1_act PARP1 Catalytic Activation PARP1_rec->PARP1_act PAR Poly(ADP-ribose) (PAR) Synthesis (PARylation) PARP1_act->PAR NAD NAD+ NAD->PARP1_act Substrate Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment Repair SSB Repair Recruitment->Repair Survival Cell Survival & Genomic Integrity Repair->Survival

Caption: PARP1-mediated single-strand break repair pathway.

Mechanism of Action: Synthetic Lethality

The therapeutic power of PARP inhibitors derived from scaffolds like 1H-pyrazolo[3,4-c]pyridine lies in the concept of synthetic lethality . This occurs when a combination of two genetic defects (or a genetic defect and a drug) leads to cell death, whereas either one on its own is non-lethal.

Many hereditary cancers, such as those associated with BRCA1 or BRCA2 gene mutations, are deficient in the Homologous Recombination Repair (HRR) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs).[5] These cells survive by relying heavily on other repair pathways, including the PARP1-mediated repair of SSBs.

When a PARP inhibitor is introduced into a BRCA-deficient cell:

  • PARP is inhibited (or "trapped") at the site of an SSB, preventing the recruitment of the repair machinery.[7]

  • During DNA replication, the replication fork encounters the unrepaired SSB, causing the fork to collapse and creating a much more toxic DNA double-strand break (DSB).[7]

  • In a normal cell, this DSB would be efficiently repaired by the HRR pathway.

  • However, in the BRCA-deficient cancer cell, the HRR pathway is non-functional. The cell is unable to repair the overwhelming number of DSBs, leading to catastrophic genomic instability and apoptotic cell death.[5][6]

cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient, e.g., BRCA-) N_SSB SSB N_PARPi PARP Inhibitor N_SSB->N_PARPi N_DSB Replication -> DSB N_PARPi->N_DSB N_HRR HRR Pathway N_DSB->N_HRR N_Repair DSB Repaired N_HRR->N_Repair N_Survival Cell Survival N_Repair->N_Survival C_SSB SSB C_PARPi PARP Inhibitor C_SSB->C_PARPi C_DSB Replication -> DSB C_PARPi->C_DSB C_HRR HRR Pathway (Defective) C_DSB->C_HRR C_NoRepair DSB Accumulation C_HRR->C_NoRepair C_Death Apoptosis C_NoRepair->C_Death Start Start Step1 1. Coat Plate (Histone & Blocking) Start->Step1 Step2 2. Prepare Serial Dilutions (Test Compound & Control) Step1->Step2 Step3 3. Add Reagents to Wells (Buffer, DNA, Inhibitor) Step2->Step3 Step4 4. Initiate Reaction (Add PARP1 Enzyme & Biotin-NAD+) Step3->Step4 Step5 5. Incubate (1 hour, RT) Step4->Step5 Step6 6. Wash & Detect (Add Streptavidin-HRP) Step5->Step6 Step7 7. Add Substrate (Chemiluminescent Reagent) Step6->Step7 Step8 8. Read Luminescence (Plate Reader) Step7->Step8 Step9 9. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) Step8->Step9 End End Step9->End

References

Development of Kinase Inhibitors from Pyrazolopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The pyrazolopyridine scaffold has emerged as a privileged heterocyclic core in the design of potent and selective kinase inhibitors due to its ability to mimic the adenine region of ATP and bind to the hinge region of the kinase active site.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of kinase inhibitors derived from pyrazolopyridine. It outlines the rationale behind their design, detailed synthetic protocols, and robust methodologies for their biological evaluation, from in vitro kinase assays to cell-based and in vivo models.

Introduction: The Rationale for Pyrazolopyridine-Based Kinase Inhibitors

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4] The ATP-binding pocket of kinases presents an attractive target for the development of small molecule inhibitors. Pyrazolopyridine derivatives have gained significant attention as they act as bioisosteres of purines, enabling them to effectively occupy the ATP binding site. Their bicyclic structure provides a rigid framework that can be readily functionalized at multiple positions to achieve high potency and selectivity for the target kinase.[5] Several pyrazolopyridine-based kinase inhibitors have been approved for clinical use or are in late-stage clinical trials, highlighting the therapeutic potential of this scaffold.[2][3][6]

Synthetic Strategies for Pyrazolopyridine Derivatives

The synthesis of pyrazolopyridine derivatives typically involves the condensation of aminopyrazoles with activated carbonyl compounds.[2] The specific synthetic route can be adapted to introduce diverse substituents at various positions of the pyrazolopyridine core, which is crucial for optimizing the inhibitor's interaction with the target kinase.

General Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Scaffold

This protocol describes a common method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, a frequently utilized scaffold in kinase inhibitor design.[2]

Protocol 2.1: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

Materials:

  • Substituted 5-aminopyrazole

  • Appropriate 1,3-dicarbonyl compound or its equivalent

  • Glacial acetic acid or other suitable solvent

  • Ethanol or other recrystallization solvent

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 5-aminopyrazole in glacial acetic acid.

  • Addition of Reagents: Add the 1,3-dicarbonyl compound to the solution. The choice of dicarbonyl will determine the substituents on the pyridine ring.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative.[7]

Causality: The acidic conditions catalyze the condensation reaction between the amino group of the pyrazole and the carbonyl groups of the dicarbonyl compound, leading to the formation of the pyridine ring fused to the pyrazole. The specific substituents on the starting materials directly influence the structure-activity relationship (SAR) of the final compound.[8]

Biological Evaluation of Pyrazolopyridine Kinase Inhibitors

A hierarchical approach is employed to evaluate the biological activity of newly synthesized pyrazolopyridine derivatives. This typically begins with in vitro assays to determine the compound's potency against the target kinase, followed by cell-based assays to assess its activity in a more physiologically relevant context, and finally, in vivo studies in animal models to evaluate efficacy and safety.[9]

In Vitro Kinase Assays

In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme.[1] A variety of assay formats are available, with fluorescence-based methods being common for their high-throughput capabilities.[1]

Protocol 3.1: Universal Fluorescence-Based In Vitro Kinase Assay

This protocol describes a general method adaptable for many kinases.

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrazolopyridine derivatives) dissolved in DMSO

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665) for TR-FRET assays.[1]

  • 384-well microplates

  • Plate reader capable of detecting the specific fluorescence signal

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds into the microplate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase, biotinylated peptide substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagents. Incubate to allow for binding of the antibody to the phosphorylated substrate and the streptavidin to the biotin tag.

  • Signal Measurement: Read the plate on a compatible plate reader. The signal generated is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Causality: The pyrazolopyridine inhibitor competes with ATP for binding to the kinase's active site. The potency of the inhibitor (IC50) is a direct measure of its ability to block the phosphorylation of the substrate. This assay provides a quantitative measure of the compound's on-target activity.

Cell-Based Kinase Assays

Cell-based assays are crucial for evaluating a compound's efficacy in a cellular environment, providing insights into its membrane permeability, interaction with intracellular factors, and effects on downstream signaling pathways.[10][11]

Protocol 3.2: Western Blotting to Assess Inhibition of Cellular Kinase Activity

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (pyrazolopyridine derivatives)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-substrate and anti-total protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated substrate of the target kinase. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Causality: A potent and cell-permeable pyrazolopyridine inhibitor will enter the cells and inhibit the target kinase, leading to a dose-dependent decrease in the phosphorylation of its downstream substrates. This provides evidence of target engagement and functional activity within a cellular context.

In Vivo Efficacy Studies

Animal models are indispensable for evaluating the therapeutic potential and safety profile of a lead compound before it can be considered for clinical trials.[9][12]

Protocol 3.3: Xenograft Mouse Model for Evaluating Anti-Tumor Efficacy

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line that forms tumors in mice

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to confirm target inhibition in the tumor tissue).

Causality: An effective pyrazolopyridine kinase inhibitor will inhibit the growth of the tumor by blocking the signaling pathways that drive cancer cell proliferation and survival. The in vivo efficacy is a critical determinant of the compound's potential as a therapeutic agent.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays are used to establish a structure-activity relationship (SAR), which guides the iterative process of lead optimization.[8][13][14] By systematically modifying the substituents on the pyrazolopyridine scaffold, medicinal chemists can enhance the compound's potency, selectivity, and pharmacokinetic properties.[14]

Table 1: Example of SAR Data for a Series of Pyrazolopyridine Derivatives Targeting Kinase X

Compound IDR1-substituentR2-substituentKinase X IC50 (nM)Cell Proliferation IC50 (µM)
Lead-1 -H-Phenyl1505.2
Analogue-1a -CH3-Phenyl752.1
Analogue-1b -Cl-Phenyl250.8
Analogue-1c -H-4-Fluorophenyl1204.5
Optimized-2 -Cl-4-Fluorophenyl50.1

The SAR data in Table 1 suggests that a chloro substituent at the R1 position and a 4-fluorophenyl group at the R2 position significantly improve both the biochemical and cellular potency of the inhibitor.

Visualizing Key Concepts

Visual aids are essential for understanding the complex biological and chemical processes involved in kinase inhibitor development.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RAF Inhibition Experimental_Workflow Synthesis Synthesis of Pyrazolopyridine Derivatives InVitro In Vitro Kinase Assay (IC50) Synthesis->InVitro CellBased Cell-Based Assay (Cellular Potency) InVitro->CellBased LeadOpt Lead Optimization (SAR) InVitro->LeadOpt InVivo In Vivo Efficacy Study (Animal Model) CellBased->InVivo CellBased->LeadOpt InVivo->LeadOpt LeadOpt->Synthesis Iterative Design

References

Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for interaction with a wide range of biological targets. Specifically, 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors and agents targeting other crucial cellular pathways. The strategic placement of the carboxylic acid function at the 3-position of the pyrazole ring offers a versatile handle for further chemical elaboration, making a reliable and well-documented synthetic protocol highly valuable for researchers in the field.

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The described two-step synthesis is designed for efficiency and scalability, commencing from readily available starting materials. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of the key intermediate, ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, through a cyclocondensation reaction. The subsequent step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Synthetic_Scheme cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis 2_chloro_3_cyanopyridine 2-Chloro-3-cyanopyridine reaction1 Cyclocondensation 2_chloro_3_cyanopyridine->reaction1 + hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction1 + diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reaction1 + ethyl_ester_intermediate Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate ethyl_ester_intermediate_hydrolysis Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate reaction1->ethyl_ester_intermediate final_product This compound reaction2 Hydrolysis ethyl_ester_intermediate_hydrolysis->reaction2 + NaOH, H2O then H+ reaction2->final_product

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted.

Reagent/SolventGradeSupplier
2-Chloro-3-cyanopyridine≥98%Sigma-Aldrich
Hydrazine hydrate≥98%Sigma-Aldrich
Diethyl oxalate≥99%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Sodium hydroxide≥97%, pelletsVWR
Hydrochloric acid37%VWR
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Anhydrous sodium sulfateGranularVWR
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).

  • Melting Point: Melting points were determined using a Stuart SMP30 melting point apparatus and are uncorrected.

  • Thin-Layer Chromatography (TLC): TLC was performed on Merck silica gel 60 F254 plates with visualization under UV light (254 nm).

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

This procedure is a variation of the Knorr pyrazole synthesis, where a hydrazine derivative reacts with a 1,3-dicarbonyl compound. In this protocol, the 2-hydrazinopyridine intermediate is formed in situ and subsequently cyclizes with diethyl oxalate.

Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-cyanopyridine (10.0 g, 72.2 mmol) and ethanol (100 mL).

  • Addition of Hydrazine: While stirring at room temperature, slowly add hydrazine hydrate (7.23 g, 144.4 mmol, 2.0 equivalents) to the solution.

  • Initial Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The initial reaction forms the 2-hydrazino-3-cyanopyridine intermediate.

  • Addition of Diethyl Oxalate: After 2 hours, cool the mixture slightly and add diethyl oxalate (15.8 g, 108.3 mmol, 1.5 equivalents) dropwise over 15 minutes.

  • Cyclocondensation: Heat the reaction mixture back to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The formation of a new, more polar spot indicates product formation.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume to approximately one-third under reduced pressure.

    • Pour the concentrated mixture into 200 mL of ice-cold water.

    • A precipitate will form. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).

  • Purification:

    • Recrystallize the crude product from ethanol to afford ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate as a pale yellow solid.

    • Dry the purified product under vacuum.

Expected Yield: 70-80%

Characterization Data (Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate):

  • Appearance: Pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.9 (s, 1H, NH), 8.85 (d, J=4.5 Hz, 1H), 8.30 (d, J=4.5 Hz, 1H), 7.60 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H).

  • HRMS (ESI): m/z calculated for C₉H₁₀N₃O₂ [M+H]⁺: 192.0768; found: 192.0771.

Step 2: Synthesis of this compound

This step involves the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (10.0 g, 52.3 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Base Addition: Add sodium hydroxide pellets (4.18 g, 104.6 mmol, 2.0 equivalents) to the suspension.

  • Hydrolysis: Heat the mixture to 60 °C and stir for 4-6 hours. The suspension should become a clear solution as the reaction progresses. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 50 mL of water.

    • Cool the solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of concentrated hydrochloric acid.

    • A white precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 30 mL) to remove any inorganic salts.

    • Dry the product in a vacuum oven at 50 °C overnight to yield this compound as a white to off-white solid.

Expected Yield: 85-95%

Characterization Data (this compound):

  • Appearance: White to off-white solid

  • Melting Point: >300 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.7 (br s, 1H, COOH), 8.80 (d, J=4.6 Hz, 1H), 8.25 (d, J=4.6 Hz, 1H), 7.55 (s, 1H).

  • HRMS (ESI): m/z calculated for C₇H₆N₃O₂ [M+H]⁺: 164.0455; found: 164.0458.

Reaction Mechanism and Scientific Rationale

The synthesis hinges on the principles of nucleophilic aromatic substitution and cyclocondensation chemistry.

Reaction_Mechanism cluster_step1 Step 1 Mechanism cluster_step2 Step 2 Mechanism start_mat 2-Chloro-3-cyanopyridine intermediate1 2-Hydrazino-3-cyanopyridine start_mat->intermediate1 + Hydrazine (SNAr) hydrazine Hydrazine intermediate2 Hydrazone Intermediate intermediate1->intermediate2 + Diethyl Oxalate diethyl_oxalate Diethyl Oxalate cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate Intramolecular Nucleophilic Attack final_ester Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate cyclized_intermediate->final_ester Tautomerization & Aromatization ester Ethyl Ester tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH- hydroxide OH- carboxylate Carboxylate Anion tetrahedral_intermediate->carboxylate - EtOH acid Carboxylic Acid carboxylate->acid + H+

Figure 2: Simplified reaction mechanisms for the two-step synthesis.

In Step 1 , hydrazine hydrate acts as a nucleophile, displacing the chloride from the 2-position of the pyridine ring via a nucleophilic aromatic substitution (SNAr) mechanism. The resulting 2-hydrazino-3-cyanopyridine then reacts with diethyl oxalate. One of the hydrazine nitrogens attacks a carbonyl carbon of diethyl oxalate, followed by an intramolecular cyclization where the other nitrogen attacks the nitrile carbon. Subsequent tautomerization and aromatization lead to the stable pyrazolo[3,4-c]pyridine ring system.

Step 2 is a classic saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to form the carboxylate salt. Finally, acidification protonates the carboxylate to yield the desired carboxylic acid.

Safety and Handling

  • 2-Chloro-3-cyanopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Hydrazine hydrate: Toxic if swallowed or in contact with skin, and fatal if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.[2] It is also corrosive to the respiratory tract.[2] Handle with extreme caution in a fume hood, using appropriate PPE, including chemical-resistant gloves and a face shield.

  • Diethyl oxalate: Causes serious eye irritation. Handle with care, wearing safety glasses.

  • Sodium hydroxide and Hydrochloric acid: Corrosive. Avoid contact with skin and eyes. Wear appropriate PPE.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of ester Incomplete initial reaction with hydrazine.Ensure the initial reflux time of 2 hours is maintained before adding diethyl oxalate.
Incomplete cyclocondensation.Extend the reflux time for the cyclocondensation step and monitor by TLC.
Step 2: Oily product after acidification Incomplete hydrolysis.Extend the reaction time for the hydrolysis step. Ensure a clear solution is formed before work-up.
Impurities present.Wash the crude product thoroughly with cold water. If necessary, redissolve in dilute NaOH and re-precipitate with HCl.
General: Multiple spots on TLC Side reactions or impurities.Ensure the purity of starting materials. For purification, column chromatography (silica gel, ethyl acetate/hexanes gradient) can be employed for the ester intermediate.

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of this compound. By detailing the experimental procedure, explaining the underlying chemical principles, and providing essential safety information, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this key intermediate opens avenues for the development of novel therapeutic agents.

References

"large-scale preparation of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid for pharmaceutical use"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Pharmaceutical Preparation of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid

Abstract

This compound is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Apixaban, a widely used direct factor Xa inhibitor.[1][2][3] The transition from laboratory-scale synthesis to large-scale pharmaceutical production presents significant challenges in terms of process robustness, impurity control, and regulatory compliance. This application note provides a comprehensive guide for the scalable preparation of this active pharmaceutical ingredient (API) intermediate, focusing on a well-established synthetic route. We will delve into the causality behind critical process parameters, outline detailed protocols for synthesis and purification, and discuss the requisite analytical controls to ensure the final product meets stringent pharmaceutical quality standards.

Introduction: Strategic Importance and Manufacturing Context

The pyrazolopyridine scaffold is a privileged structure in drug discovery due to its versatile biological activities.[4] The title compound, this compound, is of high commercial and therapeutic importance. Its large-scale synthesis is therefore a critical component of the pharmaceutical supply chain.

Regulatory Framework: The cGMP Imperative

Any process intended for the manufacture of an API or its intermediates must adhere to the principles of Current Good Manufacturing Practice (cGMP).[5] Key international guidelines, such as ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients), dictate the standards for production, quality control, and documentation.[6][7] A central tenet of cGMP is ensuring process consistency and product quality. This guide is written with these principles as a foundational element.

Selection of a Scalable Synthetic Route

Several synthetic routes to pyrazolopyridines have been reported.[4][8][9] For large-scale manufacturing, the ideal route must be convergent, high-yielding, and utilize cost-effective, readily available starting materials. The most industrially vetted approach for the title compound leverages the synthesis of its ethyl ester precursor, a known intermediate in the manufacturing of Apixaban, followed by a final hydrolysis step.[1][10] This route is advantageous due to its well-documented reaction conditions and established control points.

Overall Synthetic Workflow

The manufacturing process is logically divided into two main stages: the synthesis of the ethyl ester intermediate and its subsequent hydrolysis to the final carboxylic acid, followed by rigorous purification and quality control.

G cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: API Formation & Purification cluster_2 Quality Control A Starting Materials (e.g., 4-Iodoaniline, Piperidin-2-one) B Multi-step Synthesis (Cyclization, Condensation) A->B Process Chemistry C Intermediate: Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate B->C Crude Isolation QC1 In-Process Controls (TLC, HPLC) B->QC1 D Saponification (Hydrolysis) C->D Process Start E Crystallization & Purification D->E pH Adjustment & Isolation D->QC1 F Final API: 1H-Pyrazolo[3,4-c]pyridine- 3-carboxylic acid E->F Drying & Milling QC2 Final Release Testing (Purity, Impurities, Assay) F->QC2

Diagram 1: High-level overview of the manufacturing process from starting materials to the final, purified API.

Detailed Protocols and Scientific Rationale

Stage 1: Synthesis of Ethyl Ester Intermediate

This stage involves a multi-step sequence that constructs the core pyrazolopyridine ring system. A key transformation is the Japp-Klingemann reaction, which efficiently forms the pyrazole ring from a diazonium salt and a β-keto ester derivative.[1]

Protocol 3.1.1: Preparation of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

  • Diazotization: Dissolve p-anisidine (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C using an appropriate cooling system (e.g., brine or glycol chiller).

    • Rationale: Low temperature is critical to prevent the decomposition of the highly reactive diazonium salt intermediate. The acidic medium stabilizes the salt.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) subsurface, maintaining the internal temperature below 5°C.

    • Rationale: Subsurface addition and slow rate prevent localized overheating and dangerous NOx gas evolution. A slight excess of sodium nitrite ensures complete conversion of the aniline.

  • Stir the resulting diazonium salt solution for 20-30 minutes at 0-5°C.

  • Japp-Klingemann Coupling: In a separate reactor, charge ethyl chloroacetoacetate (1.0 eq), ethanol, and sodium acetate (3.0 eq). Cool this mixture to 10-15°C.

    • Rationale: Sodium acetate acts as a base to deprotonate the active methylene group of the ethyl chloroacetoacetate, forming the nucleophilic enolate required for coupling with the diazonium salt.

  • Slowly transfer the cold diazonium salt solution to the ethyl chloroacetoacetate mixture, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or HPLC analysis shows complete consumption of the diazonium salt.

  • The product typically precipitates from the reaction mixture. Filter the solid, wash with cold water and a non-polar solvent like hexane to remove impurities, and dry under vacuum.

    • Rationale: Water washes remove inorganic salts, and the hexane wash removes organic, non-polar impurities.

Stage 2: Hydrolysis to this compound

The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid.

Protocol 3.2.1: Saponification

  • Reaction Setup: Charge the ethyl ester intermediate (1.0 eq) and a suitable solvent such as ethanol or methanol into a reactor.

  • Prepare a solution of sodium hydroxide (2.0-3.0 eq) in water and add it slowly to the reactor.

    • Rationale: Using a molar excess of NaOH ensures the hydrolysis reaction goes to completion. The reaction is exothermic, so controlled addition is necessary on a large scale.

  • Heat the mixture to reflux (approx. 60-80°C, depending on the solvent) for 2-4 hours. Monitor the reaction progress by HPLC until the starting ester is consumed (<1%).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If necessary, filter to remove any particulates.

  • Slowly add hydrochloric acid to the clear solution to adjust the pH to approximately 3-4.

    • Rationale: The carboxylic acid product is soluble in its carboxylate (salt) form at high pH. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate. This is the key isolation step.

  • Stir the resulting slurry for 1-2 hours to allow for complete precipitation.

  • Filter the solid product, wash thoroughly with purified water until the washings are neutral, and then perform a final wash with a solvent like acetone to displace water.

  • Dry the product in a vacuum oven at 50-60°C until the loss on drying (LOD) is within the specified limits.

Large-Scale Purification: Crystallization

For pharmaceutical use, achieving high purity (>99.5%) is non-negotiable. Crystallization is the most effective method for purifying the final product on a large scale.

Protocol 4.1: Recrystallization

  • Solvent Selection: Choose a suitable solvent system. A mixture of a good solvent (e.g., DMF, DMAc, or an alcohol) and an anti-solvent (e.g., water, isopropanol) is often ideal. The goal is to find a system where the product is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures, while impurities remain in solution.

  • Dissolution: Charge the crude, dry API into a clean reactor and add the primary solvent. Heat the mixture to 70-80°C with stirring until all solids are dissolved.

  • Clarification (Optional): If the solution is not perfectly clear, perform a hot filtration through a cartridge filter to remove any insoluble matter.

  • Crystallization: Cool the solution slowly according to a pre-defined cooling profile. Slow cooling is crucial for forming large, pure crystals and minimizing impurity entrapment. Seeding with a small amount of pure API at a specific temperature can be employed to control crystal size and morphology.

  • Precipitation: Once the desired temperature is reached, slowly add the anti-solvent to complete the precipitation of the product.

  • Maturation: Hold the slurry at a low temperature (e.g., 0-5°C) for several hours to maximize the yield.

  • Isolation and Drying: Filter the purified product using a centrifuge or filter dryer. Wash the cake with the cold solvent mixture and dry under vacuum.

Quality Control and Analytical Strategy

A robust analytical package is required to release the API for pharmaceutical use. This ensures identity, strength, purity, and quality.

QC_Workflow cluster_input API Batch Sample cluster_tests Analytical Testing Suite cluster_output Disposition API Final Dried API ID Identification (FTIR, NMR) API->ID Purity Assay & Purity (HPLC-UV) API->Purity Impurity Impurity Profile (HPLC-UV/MS) API->Impurity Residual Residual Solvents (GC-HS) API->Residual Water Water Content (Karl Fischer) API->Water HeavyMetals Heavy Metals (<10 ppm) API->HeavyMetals Release Batch Release (Certificate of Analysis) Purity->Release Meets Spec. Reject Batch Rejection (Out of Specification) Impurity->Reject Fails Spec.

Diagram 2: Quality control workflow for the final release of the this compound API.

Specification Table

The final product must conform to pre-defined specifications. The table below provides a typical example.

Test ParameterMethodSpecification Limit
Appearance VisualWhite to off-white crystalline solid
Identification FTIRConforms to the reference standard
Assay HPLC99.0% - 101.0% (on dried basis)
Purity (Chromatographic) HPLCNLT 99.5%
Any single unspecified impurity HPLCNMT 0.10%
Total Impurities HPLCNMT 0.50%
Water Content Karl Fischer TitrationNMT 0.5% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
Heavy Metals USP <231>NMT 10 ppm

Conclusion

This application note outlines a robust and scalable process for the manufacture of this compound, suitable for pharmaceutical use. By focusing on a well-established synthetic strategy and integrating principles of cGMP, this guide provides the necessary framework for process development and implementation. The detailed protocols, scientific rationales, and rigorous quality control measures described herein are designed to ensure the consistent production of a high-quality API intermediate, paving the way for its successful use in the synthesis of life-saving medicines.

References

Application Note: A Detailed Protocol for Monitoring the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] Specifically, derivatives of 1H-Pyrazolo[3,4-c]pyridine are explored in drug discovery for their potential as kinase inhibitors and other therapeutic agents.[2][3] The successful synthesis of these target molecules relies on careful monitoring of the reaction progress to ensure complete conversion of starting materials, identify the formation of intermediates or byproducts, and determine the optimal reaction endpoint.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time reaction monitoring in a research and development setting.[4][5] Its ability to quickly separate components of a mixture based on polarity allows chemists to visualize the consumption of reactants and the formation of products, providing critical information for process optimization.[6]

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the principles and protocols for effectively monitoring the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid using TLC. We will delve into the causality behind experimental choices, from eluent selection to visualization techniques, ensuring a robust and self-validating monitoring system.

The Underlying Chemistry: A Plausible Synthetic Route & Polarity Considerations

To effectively monitor a reaction, one must understand the chemical transformation taking place. A plausible and common strategy for constructing the pyrazolopyridine core involves the cyclization of a substituted pyridine with a hydrazine source.[7] For the synthesis of this compound, a hypothetical but chemically sound pathway is the reaction of a pyridine precursor, such as Ethyl 2,4-dichloro-5-formylnicotinate, with hydrazine hydrate.

Reaction Scheme:

  • Reactant 1: Ethyl 2,4-dichloro-5-formylnicotinate

  • Reactant 2: Hydrazine Hydrate (N₂H₄·H₂O)

  • Intermediate: 1H-Pyrazolo[3,4-c]pyridine-3-carboxylate ethyl ester

  • Final Product: this compound (via saponification of the ester intermediate)

Causality of Polarity Changes: The success of TLC monitoring hinges on the polarity difference between the compounds being separated.[8]

  • Reactant (Ester): Moderately polar due to the ester and chloro-pyridine structure.

  • Intermediate (Ester): The polarity will change upon formation of the pyrazole ring. It is expected to be more polar than the starting material due to the N-H groups capable of hydrogen bonding.

  • Product (Carboxylic Acid): This will be the most polar compound in the mixture. The carboxylic acid group provides strong hydrogen bond donating and accepting capabilities, causing it to interact very strongly with the polar silica gel stationary phase.[9]

This significant increase in polarity is the key to achieving excellent separation on a TLC plate, allowing for clear visualization of the reaction's progress from the less polar starting material to the highly polar final product.

Principles of TLC for Reaction Monitoring

TLC separates compounds based on the principle of differential adsorption.[10] The components of the reaction mixture are partitioned between a stationary phase (a thin layer of adsorbent like silica gel) and a mobile phase (the developing solvent or eluent).

  • Stationary Phase: For this application, we use silica gel plates (SiO₂). Silica gel is highly polar due to surface silanol (Si-OH) groups.[8]

  • Mobile Phase: A solvent or mixture of solvents that travels up the plate via capillary action.

  • Separation: Less polar compounds have a weaker affinity for the polar silica gel and a higher affinity for the less polar mobile phase. They travel further up the plate. Conversely, more polar compounds adsorb more strongly to the silica gel and travel shorter distances.[11]

The Retention Factor (Rf): A Quantitative Measure The position of a compound on a developed TLC plate is described by its Retention Factor (Rf), which is a ratio of the distances traveled.[12]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An Rf value is a constant for a specific compound under identical conditions (stationary phase, mobile phase, temperature).[11] In reaction monitoring, we look for:

  • The disappearance of the spot corresponding to the starting material (higher Rf).

  • The appearance and intensification of a new spot corresponding to the product (lower Rf).[13]

The reaction is considered complete when the starting material spot is no longer visible.[6]

Detailed Experimental Protocol

This section provides a step-by-step methodology for TLC analysis.

Materials & Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates (fluorescent indicator allows visualization under UV light).

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: 10 µL glass microcapillaries.

  • Solvents: Reagent grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), and Glacial Acetic Acid.

  • Visualization Tools: UV lamp (254 nm), iodine chamber, and staining solutions.

  • Standard Lab Equipment: Forceps, pencil, ruler, heat gun.

Mobile Phase (Eluent) Selection & Optimization

The choice of eluent is the most critical parameter for achieving good separation.[14] Since our target product is a polar carboxylic acid, we will need a relatively polar solvent system.

Strategy:

  • Start with a Medium Polarity System: A 1:1 mixture of Hexane:Ethyl Acetate is a common starting point for many organic compounds.[4]

  • Increase Polarity: For this synthesis, the product is highly polar and will likely have a very low Rf (or not move from the baseline) in the initial system. The polarity of the mobile phase must be increased. This is achieved by increasing the proportion of the more polar solvent (e.g., changing from 1:1 Hexane:EtOAc to 1:4 Hexane:EtOAc) or by switching to a more polar solvent system altogether, such as Dichloromethane:Methanol.[14][15]

  • Fine-Tuning for Carboxylic Acids: Carboxylic acids often streak or "tail" on silica plates. This can be suppressed by adding a small amount (0.5-2%) of a volatile acid, like acetic acid, to the mobile phase.[16] The added acid protonates the analyte, reducing its interaction with the silica and resulting in sharper, more defined spots.

Table 1: Recommended Mobile Phase Systems for Development

System Composition Polarity Recommended Use Case
70:30 Hexane:EtOAc Low-Medium Initial analysis; good for visualizing less polar starting materials.
80:20 DCM:MeOH Medium-High A robust system for separating the product from starting materials. A good target for optimization.
95:5 DCM:MeOH + 1% Acetic Acid High Optimal System. Ideal for resolving the polar carboxylic acid product, preventing streaking.

| 80:10:5:5 EtOAc:Butanol:HOAc:H₂O | Very High | For extremely polar compounds that do not move in other systems.[15] |

Step-by-Step TLC Procedure

The workflow for performing the TLC analysis is critical for reproducible results.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare Plate (Draw Baseline) P2 2. Prepare Sample (Dilute Aliquot) P1->P2 E1 3. Spot Plate (SM, RXN, Co-Spot) P2->E1 E2 4. Develop Plate (in Saturated Chamber) E1->E2 A1 5. Visualize (UV Light & Staining) E2->A1 A2 6. Analyze (Calculate Rf Values) A1->A2

Caption: General workflow for TLC reaction monitoring.

  • Plate Preparation: Using a pencil, lightly draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark tick marks for each sample lane.

  • Sample Preparation: Using a capillary, withdraw a tiny amount of the reaction mixture. Dilute this aliquot in a vial with a volatile solvent (e.g., methanol or ethyl acetate) to a concentration of about 1%. Prepare separate solutions of your starting material(s) for use as standards.

  • Spotting: On the origin line, apply a small spot for each sample in its designated lane. A typical spotting arrangement is:

    • Lane 1 (SM): Starting Material standard.

    • Lane 2 (Co): Co-spot. Apply the SM standard, let it dry, then spot the reaction mixture directly on top of it. This helps confirm spot identity.[13]

    • Lane 3 (RXN): The diluted reaction mixture. Keep spots small (1-2 mm diameter) by applying the sample quickly and allowing the solvent to evaporate fully between applications.[4][9]

  • Development: Pour the chosen eluent into the developing chamber to a depth of ~0.5 cm (below the origin line). Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures a uniform solvent front.[9] Carefully place the spotted TLC plate into the chamber and replace the lid. Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[16]

  • Marking: Immediately upon removing the plate, mark the solvent front with a pencil. Allow the plate to air dry completely.

Visualization Techniques

Since many organic molecules are colorless, visualization methods are required. Always start with non-destructive methods first.

  • UV Light (Non-Destructive): View the dried plate under a UV lamp (254 nm). The pyrazolopyridine ring system is conjugated and will absorb UV light, appearing as dark spots against the green fluorescent background of the plate.[17] Circle the visible spots with a pencil.

  • Chemical Staining (Destructive): If spots are not UV-active or for confirmation, use a chemical stain. This is done by quickly dipping the plate into the stain solution using forceps, blotting the edge on a paper towel, and then gently heating with a heat gun until colors develop.

Table 2: Recommended Visualization Stains

Stain Preparation Procedure & Expected Results
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water.[18] Use: General stain for oxidizable functional groups. Result: Reactants and products with oxidizable groups (alkenes, alcohols, aldehydes, some heterocycles) will appear as yellow-brown spots on a purple background.[17]
p-Anisaldehyde Cautiously add 50 mL conc. H₂SO₄ and 15 mL acetic acid to 350 mL of ice-cold ethanol, then add 3.5 mL of p-anisaldehyde.[18] Use: General purpose stain, good for nucleophilic groups. Result: Develops a range of colored spots (red, blue, purple) upon heating, which can help differentiate components.
Bromocresol Green Dissolve 0.04 g bromocresol green in 100 mL ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.[18] Use: Specific for acidic compounds. Result: The final product, this compound, will appear as a distinct yellow spot on a blue background. This is a highly effective confirmatory stain.

| Iodine | Place a few crystals of solid iodine in a sealed chamber. | Use: General, semi-non-destructive stain for unsaturated compounds. Result: Place the plate in the chamber; spots will appear as brown stains. The stain is often temporary. |

Interpretation of TLC Results

The primary goal is to track the conversion of the starting material to the product over time. By taking aliquots at different time points (e.g., t=0, 1h, 2h, completion), a clear picture of the reaction kinetics emerges.

TLC_Interpretation cluster_0 Time = 0 cluster_1 Time = Midpoint cluster_2 Time = Completion T0 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'WIDTH='100'><TR><TDHEIGHT='120'WIDTH='100'BGCOLOR='white'>TD>TR><TR><TDBGCOLOR='lightgrey'>OriginTD>TR>TABLE> T1 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'WIDTH='100'><TR><TDHEIGHT='120'WIDTH='100'BGCOLOR='white'>TD>TR><TR><TDBGCOLOR='lightgrey'>OriginTD>TR>TABLE> T0_SM T0_CO T0_RXN T2 <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'WIDTH='100'><TR><TDHEIGHT='120'WIDTH='100'BGCOLOR='white'>TD>TR><TR><TDBGCOLOR='lightgrey'>OriginTD>TR>TABLE> T1_SM_top T1_CO_top T1_RXN_top T1_CO_bot T1_RXN_bot T2_SM T2_CO_top T2_CO_bot T2_RXN LSM SM LCO Co LRXN RXN LSM_pos LSM_pos LCO_pos LCO_pos LRXN_pos LRXN_pos LSM1_pos LSM1_pos LCO1_pos LCO1_pos LRXN1_pos LRXN1_pos LSM2_pos LSM2_pos LCO2_pos LCO2_pos LRXN2_pos LRXN2_pos

Caption: Idealized TLC plates at different reaction stages. Red spot: Starting Material (SM). Blue spot: Product.

  • Time = 0: Only the starting material spot is visible in the reaction (RXN) lane, which runs at the same Rf as the SM standard. The co-spot (Co) appears as a single, merged spot.

  • Time = Midpoint: The SM spot in the RXN lane has diminished in intensity, and a new, more polar spot (lower Rf) corresponding to the product has appeared. The co-spot lane now shows two distinct spots.

  • Time = Completion: The SM spot has completely disappeared from the RXN lane. Only the product spot remains. The co-spot lane confirms the identities, showing the SM standard and the product from the reaction mixture at their respective Rf values.

Troubleshooting Common TLC Issues

IssueProbable Cause(s)Solution(s)
Spots are streaked or "tailing" Sample is too concentrated; Analyte is highly acidic/basic; Adsorbent disturbed during spotting.Dilute the sample; Add a few drops of acetic acid (for acids) or ammonium hydroxide (for bases) to the eluent[16]; Spot more carefully.
All spots remain on the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., add more methanol to your DCM).
All spots run to the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., add more hexane to your ethyl acetate).[6]
Spots are very large or merge Sample spots on the origin were too large or too close together.Use a smaller capillary or apply less sample. Ensure adequate spacing between lanes.[4]
Solvent front is crooked The plate is touching the side of the chamber or the filter paper; The bottom of the plate is not level in the solvent.Reposition the plate in the chamber to ensure it is upright and not touching the sides.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. By employing a systematic approach to mobile phase selection—specifically a polar system like DCM:Methanol with a trace of acetic acid—and utilizing a combination of UV light and targeted chemical stains like bromocresol green, researchers can gain clear, real-time insights into the progress of their reaction. This allows for accurate determination of the reaction endpoint, identification of potential issues, and ultimately, a more efficient and successful synthesis. The protocols outlined in this guide provide a robust framework for achieving reliable and reproducible results.

References

Application Notes & Protocols: Molecular Docking Studies of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazolopyridines in Kinase Inhibition

The 1H-Pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, bearing a close structural resemblance to the native purine bases of DNA and RNA.[1] This intrinsic characteristic makes it an exceptional starting point for the design of molecules that can interact with the ATP-binding sites of a multitude of enzymes, particularly protein kinases.[2][3] Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

Derivatives of the pyrazolopyridine core, such as 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acids, have demonstrated significant potential as potent and selective kinase inhibitors.[5] The carboxylic acid moiety, along with other substitutions on the heterocyclic ring system, can be strategically modified to enhance binding affinity and selectivity for the target kinase.[1][6]

Molecular docking is a powerful and indispensable computational tool in structure-based drug design. It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[7] This technique allows researchers to gain insights into the binding mode, affinity, and specificity of a ligand, thereby guiding the rational design and optimization of novel drug candidates. By simulating the interaction between 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives and their target kinases, we can elucidate the key molecular interactions driving their inhibitory activity and predict the potential of novel analogs.

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound derivatives, using TANK-binding kinase 1 (TBK1) as an exemplary target. TBK1 is a noncanonical IκB kinase that plays a crucial role in innate immunity and has emerged as a promising target in oncology and autoimmune diseases.[8][9] The availability of its crystal structure in complex with an inhibitor (PDB ID: 4IM2) provides an excellent foundation for a robust and validated docking workflow.[4][10]

I. Pre-Docking Essentials: Target and Ligand Preparation

The fidelity of molecular docking results is critically dependent on the meticulous preparation of both the protein receptor and the small molecule ligands. This phase involves retrieving and refining the protein structure and generating accurate 3D conformations of the ligands.

Target Protein Acquisition and Preparation

The three-dimensional coordinates of the target protein are the cornerstone of any docking study. The Protein Data Bank (PDB) is the primary repository for these structures.

Protocol 1: Protein Preparation

  • Structure Retrieval: Download the crystal structure of the target protein from the RCSB Protein Data Bank (--INVALID-LINK--). For this protocol, we will use TANK-binding kinase 1 (TBK1) in complex with an inhibitor (PDB ID: 4IM2).[4][10]

  • Initial Cleaning: Open the PDB file in a molecular visualization software such as PyMOL or Chimera.[9][11] Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands that are not pertinent to the binding site of interest.[12][13] In this case, we will remove the co-crystallized inhibitor to create a receptor model ready for docking our novel compounds.

  • Handling Multiple Chains: If the biological unit is a monomer, delete any additional protein chains present in the crystal structure.[8]

  • Adding Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. This step is crucial for defining the correct ionization and tautomeric states of the amino acid residues.[12]

  • Assigning Charges: Assign partial charges to all atoms of the protein. The Kollman united-atom charges are a commonly used and effective choice for this purpose.[14]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[14][15]

Ligand Preparation: From 2D to 3D

The this compound derivatives to be docked need to be accurately represented in three dimensions with appropriate chemical properties.

Protocol 2: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structures of the this compound derivatives using chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. It is imperative to perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic conformation. Software like Open Babel can be used for this purpose.[15]

  • Assigning Charges and Torsion Angles: Assign Gasteiger partial charges to the ligand atoms. Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligands in the PDBQT file format.

II. The Docking Workflow: Predicting the Binding Pose

With the prepared protein and ligands, the next stage is to define the search space for the docking simulation and execute the docking algorithm.

Defining the Binding Site: The Grid Box

The docking process is computationally intensive. To make it efficient, we define a specific region of the protein, the "binding site," where the ligand is likely to bind. This is typically the active site of the enzyme.

Protocol 3: Grid Box Generation

  • Identifying the Binding Pocket: In a molecular visualization tool, load the prepared protein structure. The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction servers.[7] For PDB ID 4IM2, the binding site is the ATP-binding pocket where the original inhibitor was located.

  • Setting the Grid Parameters: In AutoDock Tools (ADT), define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters. The box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase the search space and computation time.

  • Saving the Grid Configuration: Save the grid parameters in a configuration file (e.g., conf.txt). This file will also specify the paths to the prepared protein and ligand files and the output file for the docking results.

Executing the Docking Simulation

AutoDock Vina is a widely used and robust software for molecular docking, known for its speed and accuracy.[15]

Protocol 4: Running AutoDock Vina

  • Command-Line Execution: Open a terminal or command prompt and navigate to the directory containing AutoDock Vina and your prepared files.

  • Initiating the Docking Run: Execute the docking simulation using a command that specifies the configuration file. For example: vina --config conf.txt --log log.txt[14]

  • Output Generation: AutoDock Vina will perform the docking calculations and generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[14] A log file will also be created, summarizing the results.

III. Post-Docking Analysis: Interpreting the Results

Binding Affinity and Pose Visualization

The primary quantitative output of AutoDock Vina is the binding affinity, an estimation of the binding free energy.

Protocol 5: Analysis of Docking Results

  • Examining Binding Scores: The binding affinity scores in the output file represent the predicted strength of the protein-ligand interaction. More negative scores indicate a stronger predicted binding affinity.

  • Visualizing Binding Poses: Load the protein and the docked ligand poses into a molecular visualization program like PyMOL or Discovery Studio.[9] This allows for a detailed inspection of the predicted binding mode.

  • Analyzing Molecular Interactions: Identify and analyze the key molecular interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Important for the overall stability of the complex.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

  • Comparison with Known Inhibitors: If available, compare the predicted binding mode and interactions with those of known inhibitors to validate the docking protocol and gain further insights.

Validation of the Docking Protocol

A crucial step to ensure the reliability of the docking results is to validate the docking protocol.[7]

Protocol 6: Docking Validation

  • Re-docking of the Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the original PDB file and dock it back into the protein's binding site.

  • Calculating RMSD: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

IV. Data Presentation and Visualization

Clear and concise presentation of data is essential for communicating the findings of molecular docking studies.

Quantitative Data Summary

Summarize the docking scores and key interaction data in a structured table for easy comparison of different derivatives.

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Derivative 1-9.5Met108, Glu106, Val373
Derivative 2-8.9Met108, Leu159, Ala502
Derivative 3-9.8Met108, Glu106, Cys1074
Visualizing the Workflow and Interactions

Diagrams are powerful tools for illustrating complex workflows and molecular interactions.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_output Output PDB Protein Structure (PDB) Clean_Protein Prepared Protein (PDBQT) PDB->Clean_Protein Clean & Add H+ Ligands_2D 2D Ligand Structures Ligands_3D Prepared Ligands (PDBQT) Ligands_2D->Ligands_3D 3D Conversion & Energy Minimization Grid Define Grid Box Clean_Protein->Grid Docking Run AutoDock Vina Ligands_3D->Docking Grid->Docking Results Docking Poses & Scores Docking->Results Visualization Visualize Interactions (PyMOL) Results->Visualization Validation Protocol Validation (RMSD) Results->Validation SAR Structure-Activity Relationship Insights Visualization->SAR Ligand_Interaction_Diagram cluster_protein TBK1 Active Site cluster_ligand 1H-Pyrazolo[3,4-c]pyridine Derivative Met108 Met108 Glu106 Glu106 Val37 Val37 Cys107 Cys107 Ligand Ligand Ligand->Met108 H-Bond Ligand->Glu106 H-Bond Ligand->Val37 Hydrophobic Ligand->Cys107 H-Bond

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 1H-Pyrazolo[3,4-c]pyridine core?

A1: The synthesis of the 1H-Pyrazolo[3,4-c]pyridine scaffold, a key intermediate for many pharmaceutical agents, can be approached through several established strategies. The most common methods involve the construction of the pyrazole ring onto a pre-existing pyridine core. This typically involves the cyclization of a hydrazine derivative with a suitably functionalized pyridine. For instance, starting from a substituted pyridine, a reaction with hydrazine can lead to the formation of the fused pyrazole ring system. Another approach is the functionalization of a pre-formed pyrazolo[3,4-c]pyridine scaffold at various positions to introduce the desired substituents.[1][2]

Q2: Why is this compound a significant target molecule in drug discovery?

A2: The 1H-Pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases. This structural motif is found in a variety of biologically active compounds. Specifically, derivatives of this compound are key intermediates in the synthesis of pharmaceuticals like Apixaban, an anticoagulant medication.[3][4][5] The pyrazolopyridine framework has been associated with a range of therapeutic effects, including the treatment of thromboembolic diseases.[3]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: The choice of starting materials is crucial and often dictates the overall synthetic strategy. Common precursors include substituted pyridines that can undergo cyclization with a hydrazine source. For example, a substituted pyridine with functional groups that can react with hydrazine to form the pyrazole ring is a frequent starting point. In the context of Apixaban synthesis, intermediates are often synthesized from precursors like iodine-substituted piperidine which is then converted to a substituted pyridine.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Low Yield in Cyclization Step

Q4: I am experiencing a very low yield during the cyclization reaction to form the 1H-Pyrazolo[3,4-c]pyridine core. What are the potential causes and how can I improve it?

A4: Low yields in the cyclization step are a common hurdle. The root cause can often be traced to several factors related to reaction conditions and substrate reactivity.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[6] If the starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Side Reactions: The formation of undesired side products can significantly reduce the yield of the target compound.

    • Troubleshooting: The choice of solvent and base can influence the reaction pathway. Experiment with different solvent systems (e.g., ethanol, butanol, or DMF) and bases to find the optimal conditions that favor the desired cyclization.

  • Substrate Reactivity: The electronic and steric properties of the substituents on your pyridine precursor can affect its reactivity.

    • Troubleshooting: If your substrate is electron-deficient, the cyclization might be sluggish. Conversely, overly reactive substrates might lead to polymerization or other side reactions. Modifying the substituents on the starting material, if possible, could improve the outcome.

  • Atmosphere Control: Some reactions are sensitive to air or moisture.

    • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other unwanted reactions. Ensure your solvents and reagents are dry.

Experimental Workflow for Optimizing Cyclization

cluster_start Low Yield Observed cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low Yield in Cyclization a Monitor Reaction by TLC start->a Initial Check b Optimize Reaction Time & Temperature a->b Incomplete Reaction? c Vary Solvent & Base b->c Still Low Yield? d Consider Inert Atmosphere c->d Side Reactions? end Improved Yield d->end Final Optimization

Caption: Troubleshooting workflow for low cyclization yield.

Difficulties in Hydrolysis of Ester Precursor

Q5: I am trying to hydrolyze the ethyl ester of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylate to the corresponding carboxylic acid, but the reaction is either incomplete or leads to decomposition. What should I do?

A5: The hydrolysis of the ester to the carboxylic acid is a critical final step. Challenges here often relate to the stability of the heterocyclic core under the hydrolysis conditions.

Possible Causes & Solutions:

  • Harsh Hydrolysis Conditions: Strong acidic or basic conditions, coupled with high temperatures, can lead to the degradation of the pyrazolopyridine ring system.

    • Troubleshooting:

      • Milder Base: Instead of strong bases like NaOH or KOH, try using milder conditions such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.

      • Controlled Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction carefully by TLC.

  • Incomplete Hydrolysis: The ester may be sterically hindered or electronically deactivated, making it resistant to hydrolysis.

    • Troubleshooting:

      • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can facilitate ester hydrolysis under milder conditions.

      • Alternative Reagents: Consider using alternative hydrolysis reagents like trimethyltin hydroxide or enzymatic hydrolysis for sensitive substrates.

Table 1: Recommended Conditions for Ester Hydrolysis

Reagent(s)Solvent(s)Temperature (°C)Typical Reaction Time (h)Notes
LiOHTHF/H₂O0 - RT2 - 12A mild and commonly effective method.
NaOHMeOH/H₂ORT - 501 - 6More vigorous; monitor for degradation.[3]
HCl (aq)Dioxane50 - 1004 - 24For acid-stable substrates.
Purification Challenges

Q6: My final product, this compound, is difficult to purify. I observe persistent impurities in my NMR spectrum. What are the best purification strategies?

A6: The purification of highly polar compounds like carboxylic acids can be challenging due to their solubility characteristics.

Possible Causes & Solutions:

  • Inadequate Crystallization: The compound may not crystallize easily, or it might co-crystallize with impurities.

    • Troubleshooting:

      • Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective. Common choices include ethanol/water, DMF/water, or DMSO/water.

      • pH Adjustment: Since your target is a carboxylic acid, its solubility is pH-dependent. You can often achieve purification by dissolving the crude product in a basic aqueous solution (e.g., NaHCO₃), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the pure product by acidifying the aqueous layer.

  • Chromatography Issues: The compound may have poor mobility or streak on silica gel.

    • Troubleshooting:

      • Acidified Mobile Phase: When using silica gel column chromatography, adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape and separation of acidic compounds.[6]

      • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase chromatography (e.g., C18 silica) with a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

Purification Decision Tree

start Crude Product recrystallization Attempt Recrystallization start->recrystallization acid_base Acid-Base Extraction recrystallization->acid_base Fails pure Pure Product recrystallization->pure Successful column Column Chromatography acid_base->column Fails acid_base->pure Successful rp_column Reverse-Phase HPLC column->rp_column Fails column->pure Successful rp_column->pure Successful

Caption: Decision tree for purification strategies.

References

"optimization of reaction conditions for high yield of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields and purity for this important heterocyclic scaffold.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the scientific reasoning behind them.

Q1: I'm experiencing very low yields in the initial cyclocondensation reaction to form the pyrazolopyridine core. What are the most likely causes and how can I fix this?

A1: Low yield in the cyclocondensation step is a common issue, typically stemming from suboptimal reaction conditions, reagent quality, or competing side reactions. Let's break down the critical parameters.

  • Causality & Explanation: The formation of the pyrazole ring fused to a pyridine core is often achieved through the reaction of a functionalized pyridine with a hydrazine derivative.[1][2] This reaction, a variation of the Knorr pyrazole synthesis, involves nucleophilic attack and subsequent dehydration to form the aromatic pyrazole ring.[3] The efficiency is highly dependent on the reactivity of both coupling partners and the reaction environment.

  • Troubleshooting Steps:

    • Reagent Purity and Stoichiometry:

      • Hydrazine Reactivity: If using a hydrazine salt (e.g., hydrochloride), ensure you are adding a suitable base (like triethylamine or pyridine) to generate the free, nucleophilic hydrazine in situ.[4] An acidic medium will protonate the hydrazine, rendering it non-nucleophilic.[4]

      • Starting Material Integrity: Verify the purity of your pyridine precursor (e.g., a 4-substituted 3-aminopyridine or a 3-acyl-4-chloropyridine derivative). Impurities can interfere with the reaction.

    • Solvent and Temperature Optimization:

      • Solvent Choice: Ethanol is a common solvent, often heated to reflux.[4] However, for less reactive substrates, a higher boiling point solvent like acetic acid can be beneficial as it can also act as a catalyst.[5] Some protocols may use DMF or dioxane.[5][6]

      • Temperature Control: The reaction typically requires heating to proceed at a reasonable rate.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reflux time. Prolonged heating can sometimes lead to degradation products. A temperature screen from 60°C to the solvent's reflux temperature is advisable.[7][8]

    • Catalysis:

      • Acid/Base Catalysis: Cyclocondensation reactions can be catalyzed by either acid or base.[5][9] If your yield is low under neutral or basic conditions, consider adding a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TSA) or using acetic acid as the solvent to promote the dehydration step.[5]

The following workflow provides a systematic approach to troubleshooting this critical step.

Troubleshooting_Workflow start Low Yield in Cyclocondensation check_reagents Step 1: Verify Reagents Purity of Pyridine Precursor? Hydrazine Freebase Generated? start->check_reagents Start Here optimize_cond Step 2: Optimize Conditions Solvent Choice (EtOH, AcOH)? Temperature Screen (60°C to Reflux)? check_reagents->optimize_cond Reagents OK check_cat Step 3: Evaluate Catalysis Acid Catalyst (e.g., p-TSA) Needed? Base Catalyst (e.g., Et3N) Effective? optimize_cond->check_cat Conditions Optimized success Yield Improved check_cat->success Catalyst Effective

Caption: Troubleshooting workflow for low cyclocondensation yield.

Q2: My final step is the hydrolysis of an ethyl ester to the carboxylic acid, but the reaction is either incomplete or extremely slow. How can I drive this to completion?

A2: The hydrolysis of the ester precursor is the final, critical step to obtain this compound. The resistance of heterocyclic esters to hydrolysis is a known challenge, often due to the electron-withdrawing nature of the fused ring system, which deactivates the carbonyl group toward nucleophilic attack.[10]

  • Causality & Explanation: Saponification (base-mediated hydrolysis) is typically more effective than acid-catalyzed hydrolysis for this transformation because it is an irreversible process.[11] The reaction involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, followed by the elimination of the alkoxide.[12] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, driving the equilibrium to completion.[12]

  • Troubleshooting Steps:

    • Choice of Base and Stoichiometry:

      • Use a strong base like Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH). LiOH is often preferred due to its better solubility in mixed aqueous/organic solvent systems.

      • Ensure you use a stoichiometric excess of the base (typically 2-3 equivalents) to ensure complete reaction and neutralization of the product acid.[13]

    • Solvent System and Temperature:

      • A mixed solvent system is usually required to dissolve the sparingly soluble ester. Common mixtures include Methanol/Water, Ethanol/Water, or THF/Water.[11][13] A 3:1 ratio of organic solvent to water is a good starting point.[13]

      • Heating is almost always necessary. Refluxing the reaction mixture at 60-80°C is a standard practice. Monitor the reaction's progress by TLC or LC-MS until the starting ester is fully consumed.

    • Work-up Procedure:

      • After the reaction is complete (as confirmed by TLC/LC-MS), cool the mixture to room temperature.

      • Carefully acidify the mixture with a mineral acid like 1M or 2M HCl to a pH of ~3-4. This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

      • Cool the acidified mixture in an ice bath to maximize precipitation before collecting the solid product by filtration.[13]

Optimized Hydrolysis Conditions
ParameterRecommended ConditionRationale
Base NaOH or LiOHStrong nucleophiles for efficient saponification.[12]
Equivalents of Base 2.0 - 3.0 eq.Drives the irreversible reaction to completion.[13]
Solvent System MeOH/H₂O or THF/H₂O (3:1 v/v)Ensures solubility of both the ester and the hydroxide base.[11][13]
Temperature 60°C - RefluxProvides sufficient energy to overcome the activation barrier.
Final pH (Work-up) 3 - 4Ensures complete protonation and precipitation of the carboxylic acid product.

Q3: I am observing multiple spots on my TLC plate after the cyclocondensation, suggesting side products or isomers. What are these and how can I avoid them?

A3: The formation of isomers or side products is a significant challenge in the synthesis of substituted pyrazoles.

  • Causality & Explanation:

    • Regioisomers: If you are using an unsymmetrical precursor for the pyrazole ring formation (e.g., a substituted hydrazine or an unsymmetrical dicarbonyl compound), you can form two different regioisomers.[5] The regiochemical outcome is determined by the relative electrophilicity of the carbonyl carbons and the steric environment.[5]

    • Side Products: A common side reaction during synthesis from a 2-chloro-3-formylpyridine precursor is the formation of an azine species, where two molecules of the aldehyde react with one molecule of hydrazine.[2]

  • Mitigation Strategies:

    • Control of Regioselectivity:

      • Use Symmetrical Reagents: Whenever possible, design your synthesis to use symmetrical reagents to avoid ambiguity.

      • Exploit Electronic Effects: If using an unsymmetrical dicarbonyl compound, one carbonyl can be made significantly more electrophilic (e.g., by an adjacent trifluoromethyl group) to direct the initial nucleophilic attack of the hydrazine.[5]

      • Japp-Klingemann Reaction: Consider alternative strategies like the Japp-Klingemann reaction, which often offers better regiochemical control for pyrazole synthesis.[6]

    • Minimizing Side Products:

      • Controlled Addition: To prevent azine formation, add the hydrazine slowly and at a lower temperature to a solution of the pyridine aldehyde. This maintains a low concentration of free hydrazine and favors the intramolecular cyclization over the intermolecular side reaction.

      • Purification: If side products are unavoidable, careful purification by column chromatography or recrystallization is necessary. Characterization by ¹H-NMR and LC-MS is crucial to confirm the structure of the desired product.[14]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic pathway for this molecule? A: A prevalent and reliable method involves a two-step sequence:

  • Cyclocondensation: Reaction of a suitable 4-substituted pyridine derivative (e.g., ethyl 2-chloro-3-oxobutanoate) with a hydrazine to form the ethyl ester of the pyrazolopyridine core. This is often a variation of the Knorr synthesis.[3][15]

  • Hydrolysis: Saponification of the resulting ethyl ester using a base like NaOH or LiOH to yield the final this compound.[12][13]

Reaction_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis start Pyridine Precursor + Hydrazine intermediate Ethyl 1H-Pyrazolo[3,4-c]pyridine- 3-carboxylate start->intermediate Reflux in EtOH or AcOH final_product 1H-Pyrazolo[3,4-c]pyridine- 3-carboxylic Acid intermediate->final_product NaOH, MeOH/H₂O Reflux, then H⁺

Caption: General two-step synthesis pathway.

Q: How can I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material, intermediate, and product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The final carboxylic acid product is typically very polar and will often remain at the baseline on the TLC plate. For more precise monitoring, especially for reaction kinetics, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[14]

Q: Are there any specific safety precautions I should take? A: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving refluxing solvents should be performed with proper condenser setups to prevent the release of flammable vapors.

Optimized Experimental Protocol

This protocol describes the hydrolysis of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate to the target carboxylic acid.

Objective: To achieve >90% yield of this compound via saponification.

Materials:

  • Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1 equivalent)

  • Sodium Hydroxide (NaOH) (3 equivalents)

  • Methanol (MeOH)

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1 eq.) in a 3:1 mixture of Methanol and Water.

  • Add Sodium Hydroxide (3 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is complete when the starting ester spot has completely disappeared. This typically takes 2-4 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and slowly add 2M HCl dropwise with stirring until the pH of the solution is between 3 and 4. A precipitate will form.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight to yield this compound as a solid.

References

"purification of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid by column chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of this compound using column chromatography. We will move beyond basic protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your separations effectively.

Part 1: Foundational Knowledge & Initial Strategy

This section addresses the fundamental properties of the target molecule and how they dictate the purification strategy.

Q1: What makes this compound particularly challenging to purify by standard column chromatography?

Answer: The difficulty in purifying this compound stems from its unique combination of functional groups, which impart high polarity and amphoteric (both acidic and basic) character.

  • High Polarity: The presence of the pyridine ring, pyrazole ring, and a carboxylic acid group makes the molecule highly polar. In normal-phase chromatography, this leads to very strong retention on polar stationary phases like silica gel, requiring highly polar mobile phases for elution.[1][2]

  • Acidic and Basic Centers: The molecule contains a carboxylic acid group (pKa ~2-4) and a basic pyridine nitrogen (pKa ~5-6). This dual nature means the compound can interact with the stationary phase in multiple ways:

    • The acidic carboxylic acid can be deprotonated by residual basic sites on the silica or form strong hydrogen bonds with the acidic silanol (Si-OH) groups of the silica gel.[3][4]

    • The basic pyridine nitrogen can be protonated by the acidic silanol groups, leading to strong ionic interactions.[3]

  • Zwitterionic Potential: At a neutral pH, the molecule can exist as a zwitterion, which further complicates its interaction with the stationary phase and can lead to poor solubility in common organic solvents.

These interactions are the primary cause of common issues like severe peak tailing, streaking, and irreversible adsorption (low recovery) on standard silica gel columns.[3][5]

Q2: Should I use Normal-Phase or Reverse-Phase Chromatography for this compound?

Answer: For highly polar molecules like this compound, Normal-Phase Chromatography on silica gel is typically the most practical starting point , provided the mobile phase is correctly modified.

  • Normal-Phase Chromatography (Recommended Start): This technique uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[6] Because your compound is very polar, it will be strongly retained, which allows for the use of polar organic solvents to elute it, often providing good separation from less polar impurities. The key is to add modifiers to the mobile phase to manage the strong acidic/basic interactions.

  • Reverse-Phase Chromatography (Alternative): This uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile).[7] While effective for non-polar compounds, highly polar molecules like yours may exhibit poor retention and elute too quickly with the solvent front, resulting in no separation.[8] To achieve retention, you would likely need to use highly aqueous mobile phases or specialized techniques like ion-pairing chromatography, which adds complexity.[8][9] Hydrophilic Interaction Chromatography (HILIC) is another advanced alternative that is specifically designed for retaining very polar compounds.[10]

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step workflow for developing a robust purification method.

Workflow for Method Development

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis TLC 1. TLC Analysis (Find optimal solvent system) Solvent 2. Select Mobile Phase (e.g., DCM/MeOH + Modifier) TLC->Solvent Column 3. Prepare Column (Slurry pack with silica gel) Solvent->Column Load 4. Load Sample (Dry loading recommended) Column->Load Elute 5. Elute & Collect (Collect fractions) Load->Elute Analyze 6. Analyze Fractions (TLC or HPLC) Elute->Analyze Combine 7. Combine & Concentrate (Pool pure fractions) Analyze->Combine Result Pure Compound Combine->Result

Caption: Workflow for purification of this compound.

Step-by-Step Experimental Guide

1. Thin-Layer Chromatography (TLC) for Solvent System Selection

  • Objective: To find a mobile phase that provides good separation between your target compound and impurities, with a target Rf value of 0.2 - 0.4 for the desired product.[5]

  • Procedure:

    • Spot your crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Good starting points for polar compounds include Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexane.[1]

    • Crucially, test modifiers. Prepare three versions of your most promising solvent system (e.g., 95:5 DCM/MeOH):

      • Solvent only

      • Solvent + 1% Triethylamine (TEA) or Ammonium Hydroxide (to neutralize acidic silica).[3]

      • Solvent + 1% Acetic Acid (AcOH) or Formic Acid (to suppress ionization of your carboxylic acid).[11]

    • Observe the spot shape. The system that gives a round, well-defined spot with an appropriate Rf value is your ideal mobile phase. Streaking indicates strong, undesirable interactions that the modifier is intended to prevent.[3][12]

2. Column Preparation (Slurry Packing)

  • Stationary Phase: Standard flash silica gel (e.g., 60-120 mesh) is a good starting point.[13]

  • Adsorbent Amount: Use approximately 30-50 times the weight of your crude sample. For difficult separations, use a higher ratio.[4]

  • Procedure:

    • Prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., DCM).

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a flat, undisturbed bed.

    • Equilibrate the column by passing 2-3 column volumes of your initial mobile phase through it. Ensure the modifier (TEA or AcOH) is included in this equilibration solvent.

3. Sample Loading (Dry Loading is Highly Recommended)

  • Why Dry Load? Your compound is polar and may not be very soluble in the initial, less-polar mobile phase. Applying it dissolved in a highly polar solvent (like pure MeOH) will disrupt the top of the column and lead to poor separation.

  • Procedure:

    • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., MeOH).

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your sample adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column, creating a thin, even band.

4. Elution and Fraction Collection

  • Elution Strategy: Start with the mobile phase determined from your TLC analysis. You can use an isocratic (constant solvent composition) or gradient elution.

    • Isocratic: Use if impurities are well-separated from your product.

    • Gradient: If you have both non-polar and very polar impurities, start with a less polar mixture (e.g., 98:2 DCM/MeOH) and gradually increase the polarity (e.g., to 90:10 DCM/MeOH) to elute all compounds.

  • Collection: Collect small, equally sized fractions and monitor them by TLC to identify which ones contain your pure product.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, problems can arise. This guide helps you diagnose and solve them.

Symptom / Problem Probable Cause(s) Recommended Solution(s)
Severe Peak Tailing or Streaking on TLC/Column 1. Strong acid-base interaction between your compound and the silica gel's silanol groups.[3] 2. The sample was overloaded on the column.1. Add a modifier to your mobile phase. Use 0.5-2% Triethylamine (TEA) to neutralize the acidic silica sites if your compound is basic.[12] Use 0.5-2% Acetic Acid (AcOH) to keep your carboxylic acid protonated and reduce ionic binding.[11] 2. Reduce the amount of sample loaded onto the column.
Compound Will Not Elute from the Column 1. The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.[2] 2. Irreversible adsorption due to very strong ionic interactions.1. Increase the polarity of the mobile phase. Gradually increase the percentage of the polar solvent (e.g., from 5% MeOH in DCM to 10-15%). Caution: Using more than 10-15% methanol can start to dissolve the silica gel.[1] 2. If increasing polarity doesn't work, the compound may be irreversibly bound. Consider switching to a different stationary phase like neutral or basic alumina, or trying a reverse-phase separation.[5]
Low Recovery of Product 1. Irreversible adsorption on the column (as above). 2. The compound is unstable on silica gel and is decomposing during the purification.[5]1. First, try adding modifiers (TEA/AcOH) to the eluent to minimize strong interactions. 2. Test for stability: Spot your compound on a TLC plate, let it sit for an hour, then develop it. If new spots appear, your compound is decomposing.[5] Switch to a less acidic stationary phase like neutral alumina.
Poor Separation of Compound from Impurities 1. The chosen mobile phase has the wrong polarity (either too high or too low). 2. The sample was loaded improperly (e.g., wet loading with a strong solvent).1. Re-optimize the mobile phase with TLC. Test a wider range of solvent polarities to find a system where your product has an Rf of 0.2-0.4 and is well-resolved from impurities.[5] 2. Ensure you are using the dry loading technique described in Part 2.

Troubleshooting Decision Tree

G start Problem Observed streaking Streaking / Tailing? start->streaking no_elution No Elution? start->no_elution low_recovery Low Recovery? start->low_recovery sol_reoptimize Re-run TLCs Find better solvent system start->sol_reoptimize Poor Separation streaking->no_elution No sol_modifier Add Modifier to Eluent (TEA or AcOH) streaking->sol_modifier Yes no_elution->low_recovery No sol_polarity Increase Mobile Phase Polarity no_elution->sol_polarity Yes sol_stability Test for Stability Switch to Alumina low_recovery->sol_stability Yes low_recovery->sol_reoptimize No

Caption: A decision tree for troubleshooting common column chromatography issues.

References

"alternative synthetic strategies to improve Apixaban intermediate yield"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of Apixaban intermediates. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and provide you with in-depth, field-proven insights to enhance your experimental outcomes. This resource is structured to help you troubleshoot common issues, understand the chemistry behind different synthetic strategies, and ultimately improve the yield and purity of your Apixaban intermediates.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and providing actionable, step-by-step solutions.

Problem 1: Low Yield in the Lactam Formation Step

Question: I am experiencing a low yield during the formation of the N-phenylvalerolactam intermediate, specifically when reacting an aniline derivative with a 5-halovaleryl chloride. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this crucial lactam formation step are a common challenge, often stemming from incomplete reaction, side reactions, or instability of the intermediates under harsh conditions.[1]

Potential Causes:

  • Incomplete Amidation: The initial acylation of the aniline may be sluggish, leading to unreacted starting material.

  • Side Reactions: The halo-amide intermediate can undergo intermolecular reactions, forming oligomeric byproducts instead of the desired intramolecular cyclization.

  • Harsh Cyclization Conditions: The use of strong bases for cyclization can sometimes lead to degradation of the starting materials or the product, especially if the molecule has other sensitive functional groups.[1]

  • Poor Quality Reagents: The 5-halovaleryl chloride can degrade upon storage, releasing HCl which can protonate the aniline, rendering it less nucleophilic. The quality of the aniline derivative is also critical.[2]

Troubleshooting Protocol:

  • Reagent Quality Check:

    • Ensure the 5-halovaleryl chloride is fresh or has been properly stored. Consider purifying it by distillation if its quality is questionable.

    • Verify the purity of your aniline derivative by NMR or HPLC. Impurities can interfere with the reaction.[2]

  • Optimize Amidation Conditions:

    • Solvent: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. Use at least one equivalent of the base.

    • Temperature: Perform the amidation at a low temperature (0 °C to room temperature) to minimize side reactions. Slowly add the acyl chloride to the solution of aniline and base.

  • Optimize Cyclization Conditions:

    • One-Pot vs. Two-Step: While a one-pot amidation-cyclization is often preferred for efficiency, isolating the halo-amide intermediate can sometimes provide better overall yields by allowing for optimization of the cyclization step independently.

    • Base Selection: For the cyclization, a stronger base is typically required. Potassium tert-butoxide is commonly used. However, if you observe degradation, consider a milder base like potassium carbonate in a polar aprotic solvent such as DMF at an elevated temperature.

    • Phase-Transfer Catalysis: In a biphasic system (e.g., DCM/water), using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with an inorganic base (e.g., NaOH or KOH) can facilitate the cyclization under milder conditions.

  • Reaction Monitoring:

    • Monitor the progress of both the amidation and cyclization steps by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent prolonged exposure to harsh conditions.[3]

Problem 2: Inconsistent Yields and Side Products in the Ullmann Condensation

Question: I am using a copper-catalyzed Ullmann condensation to couple the pyrazole core with an aryl halide, but my yields are erratic, and I'm observing significant byproduct formation. How can I make this reaction more reliable?

Answer:

The Ullmann condensation is notorious for its often harsh reaction conditions, including high temperatures and long reaction times, which can lead to inconsistent yields and the formation of byproducts.[4][5] Modern advancements, particularly in ligand development, have made this reaction more manageable.

Potential Causes:

  • Catalyst Inactivation: The active Cu(I) species can be sensitive to air and may oxidize to inactive Cu(II). The quality of the copper source is paramount.

  • Ligand Incompatibility: The choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction. A suboptimal ligand can lead to slow reaction rates and decomposition.

  • High Reaction Temperatures: While classic Ullmann reactions require temperatures upwards of 150-200 °C, these conditions can cause thermal degradation of sensitive substrates.

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. Using a less reactive aryl halide will require more forcing conditions.

  • Byproduct Formation: Common side reactions include dehalogenation of the aryl halide and homocoupling of the starting materials.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Copper Source: Use a high-purity Cu(I) salt, such as CuI or CuBr. If using a Cu(0) or Cu(II) source, ensure the reaction conditions can generate the active Cu(I) species in situ.

    • Ligand Screening: If you are not using a ligand or are getting poor results, screen a variety of ligands. For N-arylation, common choices include 1,10-phenanthroline and its derivatives, as well as amino acids like L-proline.

  • Reaction Parameter Optimization:

    • Base: A strong base is typically required. Potassium carbonate and cesium carbonate are often effective. The choice of base can significantly impact the reaction outcome, so it's worth screening a few options.

    • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are common. However, for some ligand systems, toluene or dioxane may be suitable at lower temperatures.

    • Temperature: With modern ligands, it is often possible to run Ullmann reactions at lower temperatures (80-120 °C). Start with a lower temperature and only increase it if the reaction is not proceeding.

  • Strictly Anhydrous and Inert Conditions:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can lead to catalyst deactivation and promote side reactions.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by HPLC to track the consumption of starting materials and the formation of the product and byproducts.

    • During work-up, an aqueous ammonia solution wash can help remove residual copper salts.

Problem 3: Catalyst Deactivation in Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination to form a C-N bond in an Apixaban intermediate, but the reaction stalls before completion. I suspect catalyst deactivation. What are the common causes and how can I mitigate this?

Answer:

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, but catalyst deactivation can be a significant hurdle, leading to incomplete conversions.[6] Understanding the potential deactivation pathways is key to troubleshooting this issue.

Potential Causes:

  • Ligand Degradation: Some phosphine-based ligands can be sensitive to air or moisture, especially at elevated temperatures.

  • Formation of Off-Cycle Palladium Species: The formation of inactive palladium complexes, such as palladium black or certain dimeric species, can remove the catalyst from the catalytic cycle.

  • Substrate/Product Inhibition: In some cases, the starting materials or the product can coordinate to the palladium center and inhibit the catalytic cycle.

  • Impurities in Reagents or Solvents: Certain functional groups or impurities (e.g., sulfur-containing compounds) can act as catalyst poisons.

Troubleshooting Protocol:

  • Ligand and Pre-catalyst Selection:

    • Ligand Choice: Use a state-of-the-art, sterically hindered biarylphosphine ligand (e.g., a Buchwald ligand like XPhos, SPhos, or RuPhos). These ligands are generally more robust and promote efficient catalytic turnover.

    • Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle). These are often more stable and provide more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Rigorous Reaction Setup:

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line techniques).

    • Degassed Solvents: Use thoroughly degassed solvents to remove dissolved oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst.

  • Optimization of Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solubility of the base can also play a role.

    • Temperature: While some modern catalysts are active at room temperature, many reactions still require heating. However, excessively high temperatures can accelerate catalyst decomposition. Find the minimum temperature required for an efficient reaction.

    • Concentration: Running the reaction at a higher concentration can sometimes improve catalyst stability and reaction rates.

  • Slow Addition of Reagents:

    • In some cases, slow addition of the amine or base can help to maintain a low concentration of these reagents, which may mitigate substrate or product inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of newer synthetic routes to Apixaban intermediates over the originally reported methods?

A1: Newer synthetic strategies offer several advantages, primarily focused on improving cost-effectiveness, safety, and sustainability.[7][8] Key improvements include:

  • Avoiding Expensive Starting Materials: Early syntheses often used expensive iodoaniline.[9] More recent routes start from cheaper, more readily available materials like 4-nitroaniline or 4-chloronitrobenzene.[1][7]

  • Eliminating Harsh Reagents: Some routes avoid the use of hazardous reagents like phosphorus pentachloride.

  • Improved Reaction Conditions: Newer methods often replace harsh, high-temperature reactions like the traditional Ullmann coupling with more reliable and milder palladium-catalyzed cross-coupling reactions.[4]

  • Higher Overall Yields: By optimizing individual steps and reducing the number of synthetic operations, the overall yield has been significantly improved in many of the newer routes. Some modern approaches report overall yields of 35% or higher.[7]

  • Use of Flow Chemistry: The implementation of continuous flow reactors can improve safety, particularly for potentially hazardous reactions, and can lead to higher space-time yields.[9]

Q2: How can I effectively monitor the progress of my reactions and identify impurities?

A2: Effective reaction monitoring is crucial for optimizing yields and minimizing impurities. The primary techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for monitoring Apixaban synthesis. A well-developed HPLC method can separate starting materials, intermediates, the desired product, and any byproducts. Using a diode-array detector (DAD) can provide additional information about the identity of the peaks.[3]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and better resolution compared to conventional HPLC, making it ideal for high-throughput screening of reaction conditions.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying unknown impurities by providing molecular weight information.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of a reaction's progress, especially for determining the consumption of starting materials.

Developing a robust analytical method using a Quality by Design (QbD) approach can ensure that your method is reliable and can accurately separate all relevant species.[10]

Q3: What are the most critical process parameters to control to ensure high purity of the final intermediate?

A3: Several parameters are critical for controlling purity:

  • Temperature: Many side reactions are highly temperature-dependent. Maintaining a consistent and optimal temperature is crucial.

  • Stoichiometry of Reagents: Using the correct molar ratios of reactants and reagents can minimize the formation of byproducts from excess reagents.

  • Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis or even inhibit the desired reaction.[2]

  • Reaction Time: Allowing a reaction to run for too long after completion can lead to the degradation of the product. Conversely, stopping a reaction too early will result in a lower yield and a higher level of unreacted starting material.

  • pH: For reactions involving acidic or basic conditions, careful control of pH is essential to prevent unwanted side reactions or degradation.

Q4: What are some common impurities I should be aware of in Apixaban synthesis, and how do they form?

A4: Impurities can be process-related or arise from degradation.[3]

  • Process-Related Impurities: These include unreacted starting materials or intermediates, as well as byproducts from side reactions. For example, in the final amidation step to form Apixaban from its ethyl ester, incomplete reaction can leave the ester as an impurity.[8] Dimerization or polymerization of reactive intermediates can also occur.

  • Degradation Products: Apixaban and its intermediates can degrade under certain conditions. For instance, the ester intermediate can hydrolyze back to the carboxylic acid, which can be difficult to remove.[11] Forced degradation studies have shown that Apixaban itself is susceptible to hydrolysis under acidic and basic conditions.[12][13]

  • Structural Analogues: Sometimes, impurities with very similar structures to the desired product are formed, making them particularly challenging to separate. An example is the formation of Apixaban N-ethyl impurity.[14]

Data Summary

Synthetic StrategyKey Starting MaterialKey TransformationReported Overall YieldAdvantagesDisadvantagesReference
Original BMS RouteIodoanilineUllmann Condensation~5-10%Established RouteExpensive starting material, harsh conditions, low yield[9]
Alternative Route 14-NitroanilineAmidation/Cyclization~35%Cost-effective, improved yieldMulti-step process[7]
Alternative Route 24-ChloronitrobenzeneOxidation of piperidine to lactamHigh efficiency in individual stepsInexpensive starting materials, mild conditionsMulti-step process[1]
Flow Chemistry Approach4-NitroanilineContinuous flow reactions~78%High yield, improved safety, high space-time yieldRequires specialized equipment[9]

Experimental Protocols

Protocol: Improved Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This protocol is an example of a more modern approach that avoids some of the harsher reagents of older methods.

  • Step 1: Dichlorination of 1-(4-nitrophenyl)piperidin-2-one

    • To a solution of 1-(4-nitrophenyl)piperidin-2-one in an appropriate solvent (e.g., chloroform), add phosphorus pentachloride (PCl₅) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/HPLC).

    • Carefully quench the reaction by pouring it into ice-water.

    • Extract the product with an organic solvent (e.g., chloroform), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.

  • Step 2: Nucleophilic Substitution and Elimination

    • Dissolve the crude dichloro intermediate in morpholine (used as both reactant and solvent).

    • Heat the mixture to reflux (around 130 °C) and maintain for several hours until the reaction is complete (monitor by TLC/HPLC).

    • Cool the reaction mixture to room temperature. Morpholine hydrochloride will precipitate.

    • Add water to the mixture to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[15][16]

Visualizations

Workflow for Troubleshooting Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Key Intermediates in a Common Apixaban Synthesis Route

ApixabanIntermediates cluster_0 Core Synthesis Pathway A 4-Nitroaniline B 1-(4-nitrophenyl)piperidin-2-one A->B Amidation/ Cyclization C 3,3-dichloro-1-(4-nitrophenyl) piperidin-2-one B->C Dichlorination D 3-morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one C->D Morpholine Substitution E Apixaban Precursor D->E Further Steps

Caption: Key intermediates in a synthetic route starting from 4-nitroaniline.

References

Technical Support Center: Troubleshooting Low Yield in Pyrazolopyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in their cyclization reactions. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable troubleshooting steps to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My pyrazolopyridine yield is consistently low. What are the most common initial factors to investigate?

Low yields in pyrazolopyridine synthesis can often be traced back to a few fundamental parameters. Before delving into more complex variables, it is crucial to systematically evaluate the following:

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in precursors, such as the aminopyrazole or the 1,3-dicarbonyl compound, can introduce side reactions that consume reactants and generate difficult-to-remove byproducts.

    • Actionable Advice:

      • Verify the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis.

      • If purity is questionable, purify the starting materials through recrystallization, distillation, or column chromatography before use.

  • Solvent Choice and Quality: The solvent plays a critical role in solubilizing reactants, influencing reaction kinetics, and affecting the reaction pathway.[1][2][3]

    • Actionable Advice:

      • Ensure your solvent is anhydrous if the reaction is sensitive to moisture. Use freshly dried solvents.

      • Consider the polarity of the solvent. Protic solvents like ethanol or acetic acid can participate in the reaction, sometimes beneficially, while aprotic solvents like DMF or DMSO may be preferred for other variations of the cyclization.[1][2] A screening of different solvents is often a valuable first step in optimization.[4]

  • Reaction Temperature: Temperature significantly impacts the reaction rate and the formation of byproducts.

    • Actionable Advice:

      • If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to decomposition of reactants or products.

      • Conversely, if multiple side products are observed, lowering the temperature might enhance selectivity towards the desired pyrazolopyridine.

Question 2: I suspect my catalyst is the issue. How can I troubleshoot catalyst-related problems?

Catalysts, whether acidic, basic, or metal-based, are often essential for efficient pyrazolopyridine cyclization. Catalyst deactivation, incorrect loading, or the choice of catalyst itself can be a major source of low yield.

  • Acid and Base Catalysis:

    • Common Issues: Insufficient or excessive amounts of acid or base can hinder the reaction. The strength of the acid or base can also be a critical factor. For instance, some reactions may proceed well with a weak acid like acetic acid, while others require a stronger Lewis acid.[2]

    • Actionable Advice:

      • Perform a catalyst loading study to determine the optimal concentration.

      • Screen a panel of catalysts with varying strengths (e.g., p-toluenesulfonic acid, scandium triflate for acids; potassium carbonate, DBU for bases).

  • Metal Catalysis (e.g., Copper, Silver, Gold):

    • Common Issues: Metal catalysts can be sensitive to air and moisture. The oxidation state of the metal and the choice of ligands are also crucial.[5] For instance, both silver and gold catalysts are frequently used in cycloisomerization reactions.[5]

    • Actionable Advice:

      • Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive catalysts.

      • Optimize the ligand-to-metal ratio if applicable.

      • Consider using a pre-catalyst that forms the active catalytic species in situ.

  • Set up a parallel array of small-scale reactions (e.g., in a 24-well plate).

  • Keep all other reaction parameters (reactant concentrations, solvent, temperature, time) constant.

  • In each well, add a different catalyst or a different loading of the same catalyst.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • After the designated reaction time, quench the reactions and analyze the crude product mixture to determine the relative yield of the desired pyrazolopyridine.

Question 3: My reaction produces a complex mixture of products. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2] The relative electrophilicity of the two carbonyl groups will dictate the major product.[2]

  • Understanding the Mechanism: The reaction typically proceeds through a condensation followed by a cyclization. The initial nucleophilic attack of the aminopyrazole can occur at either carbonyl group of the dicarbonyl compound.

  • Strategies to Enhance Regioselectivity:

    • Steric Hindrance: Introducing a bulky substituent on one of the carbonyl groups can sterically hinder the approach of the nucleophile, favoring attack at the less hindered site.

    • Electronic Effects: Modifying the electronic properties of the dicarbonyl compound can make one carbonyl group more electrophilic than the other.

    • Solvent Effects: The choice of solvent can influence the transition state energies for the formation of the different regioisomers. Fluorinated alcohols, for example, have been shown to improve regioselectivity in pyrazole formation.[3]

    • In Situ Intermediate Formation: Generating the biselectrophile in situ from an aldehyde and a ketone can sometimes overcome regioselectivity issues.[2]

Caption: Decision tree for troubleshooting poor regioselectivity.

Question 4: The reaction appears to stall before completion. What could be the cause?

A stalled reaction, where starting materials are consumed but the product yield plateaus at a low level, can be frustrating. Several factors can contribute to this issue.

  • Product Inhibition: The formed pyrazolopyridine product might be coordinating to the catalyst, effectively inhibiting its activity.

    • Actionable Advice:

      • Try adding the catalyst in portions throughout the reaction.

      • Consider using a higher catalyst loading.

  • Reversibility of a Reaction Step: One of the steps in the reaction sequence might be reversible, leading to an unfavorable equilibrium.

    • Actionable Advice:

      • If water is a byproduct of the reaction (e.g., in a condensation step), use a Dean-Stark trap or add a dehydrating agent (like molecular sieves) to drive the equilibrium towards the product.

  • Decomposition of Reactants or Products: Under the reaction conditions, the starting materials, intermediates, or the final product might be degrading over time.

    • Actionable Advice:

      • Monitor the reaction profile over time using TLC or LC-MS to identify the point at which decomposition begins.

      • Consider lowering the reaction temperature or shortening the reaction time.

Question 5: I am observing an unexpected side product. What are some common side reactions in pyrazolopyridine synthesis?

Identifying the structure of the side product is the first step in diagnosing the underlying issue. Common side reactions include:

  • Self-condensation of the 1,3-dicarbonyl compound.

  • Formation of an Amidine: In some cases, a nucleophilic attack on a nitrile group, if present, can lead to the formation of an amidine instead of the desired cyclization.[6]

  • Ring-Opening/Closing Isomerization: Under certain conditions, particularly with strong bases, pyrazolopyrimidines can isomerize to pyrazolopyridines through a ring-opening and closing mechanism.[7] This highlights the possibility of alternative, thermodynamically driven reaction pathways.

G cluster_reactants Reactants cluster_conditions Conditions cluster_catalyst Catalyst cluster_outcomes Outcomes Reactant_Purity Purity Yield Yield Reactant_Purity->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Temperature Temperature Temperature->Yield Byproducts Byproducts Temperature->Byproducts Solvent Solvent Solvent->Yield Selectivity Selectivity Solvent->Selectivity Time Time Time->Yield Time->Byproducts Catalyst_Type Type Catalyst_Type->Yield Catalyst_Type->Selectivity Catalyst_Loading Loading Catalyst_Loading->Yield

Caption: Interplay of key parameters affecting pyrazolopyridine synthesis outcomes.

Data Summary Table

ParameterCommon Range/OptionsPotential Impact on Low Yield
Solvent Ethanol, Acetic Acid, DMF, DMSO, TolueneIncorrect polarity can lead to poor solubility or side reactions.[1][2]
Temperature Room Temperature to 150 °CToo low: slow reaction. Too high: decomposition.
Catalyst Protic acids (AcOH), Lewis acids (Sc(OTf)₃), Bases (K₂CO₃), Metals (Cu, Ag, Au)Inactive, incorrect loading, or wrong type for the specific transformation.[2][5]
Reaction Time 1 to 24 hoursInsufficient time for completion or prolonged time leading to decomposition.

References

"managing regioselectivity issues in the synthesis of pyrazolopyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in their synthetic routes. Here, we provide in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are pyrazolopyridines, and why is regioselectivity such a persistent challenge in their synthesis?

A: Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They are of immense interest in drug discovery as purine isosteres, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2]

The primary challenge with regioselectivity stems from the inherent chemical nature of the pyrazole ring itself. In unsubstituted or symmetrically substituted pyrazoles, the two nitrogen atoms (N1 and N2) can exist in two tautomeric forms (e.g., 1H- and 2H-isomers for pyrazolo[3,4-b]pyridines).[1][3][4][5] While theoretical calculations often show the 1H-tautomer to be more stable, the energy barrier for interconversion can be low, meaning both nitrogens can exhibit nucleophilic character.[5] This leads to several common regioselectivity issues:

  • Ambident Nucleophilicity: During N-alkylation or N-arylation, both pyrazole nitrogens can attack the electrophile, leading to mixtures of N1 and N2 substituted products which are often difficult to separate.[6][7][8]

  • Multiple Reactive Sites: The fused pyridine ring introduces additional C-H bonds that can be functionalized. In reactions like direct C-H arylation, controlling which position is functionalized requires precise catalyst and condition selection.[9][10]

  • Ambiguous Cyclization Pathways: When constructing the pyridine ring onto a pre-existing pyrazole (or vice-versa), using unsymmetrical building blocks can create multiple possible pathways for ring closure, resulting in a mixture of structural isomers.[1][11]

Q2: What are the most common synthetic routes where regioselectivity must be carefully managed?

A: Regioselectivity is a critical consideration in several key transformations:

  • Cyclocondensation Reactions: This is a classic and widely used method, typically involving the reaction of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] If the 1,3-dicarbonyl is unsymmetrical, the reaction can produce two different regioisomers depending on which carbonyl group reacts with the pyrazole's amino group first.[1][12]

  • N-Alkylation/N-Arylation: Direct functionalization of the pyrazole's NH group is fundamental for elaborating the scaffold. However, it frequently yields a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product.[6][7][8][13]

  • Direct C-H Functionalization: Modern transition-metal-catalyzed C-H activation offers an atom-economical way to functionalize the pyridine ring. The challenge here is directing the catalyst to a specific C-H bond (e.g., C3 vs. C7) when multiple sites are available for activation.[9][14][15]

  • [3+2] Cycloaddition Reactions: Methods like the annulation of N-aminopyridines with α,β-unsaturated compounds can also face regioselectivity issues, although some modern protocols offer high predictability.[16][17][18][19]

Troubleshooting Guides & Protocols

This section addresses specific experimental problems with detailed explanations of the underlying causes and actionable, step-by-step protocols for resolution.

Scenario 1: Poor Regioselectivity in Cyclocondensation with Unsymmetrical 1,3-Diketones

Problem: "I am reacting 3-methyl-1H-pyrazol-5-amine with 1,1,1-trifluoro-2,4-pentanedione to synthesize a pyrazolo[3,4-b]pyridine, but I'm getting a mixture of two isomers. How can I synthesize a single, predictable regioisomer?"

Root Cause Analysis: This is a classic regioselectivity challenge governed by the relative electrophilicity of the two carbonyl carbons in your diketone. The reaction proceeds via an initial nucleophilic attack of the 5-amino group onto one of the carbonyls, followed by cyclization and dehydration.

  • Pathway A: Attack at the more electrophilic carbonyl (the one adjacent to the -CF₃ group).

  • Pathway B: Attack at the less electrophilic carbonyl (the one adjacent to the -CH₃ group).

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the adjacent carbonyl carbon. Therefore, the initial attack of the amine is highly favored at this position. The subsequent cyclization involves the pyrazole ring nitrogen attacking the remaining carbonyl.[1]

Diagram: Competing Cyclocondensation Pathways

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Aminopyrazole 5-Aminopyrazole A Attack at more electrophilic C=O (e.g., adjacent to CF₃) Aminopyrazole->A Favored B Attack at less electrophilic C=O (e.g., adjacent to CH₃) Aminopyrazole->B Disfavored Diketone Unsymmetrical 1,3-Diketone (R¹-CO-CH₂-CO-R²) Diketone->A Diketone->B Iso_A Regioisomer A (Major Product) A->Iso_A Iso_B Regioisomer B (Minor Product) B->Iso_B

Caption: Control via electrophilicity of carbonyls.

Solution & Experimental Protocol: To achieve high regioselectivity, you must leverage the electronic disparity between the two carbonyl groups. The use of a fluorinated diketone is an excellent strategy, as the reaction will overwhelmingly favor one pathway.[1]

Protocol: Regioselective Synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-methyl-1H-pyrazol-5-amine in glacial acetic acid (approx. 0.2 M concentration).

  • Addition of Diketone: Add 1.1 equivalents of 1,1,1-trifluoro-2,4-pentanedione to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form. If not, neutralize carefully with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.

  • Characterization: Confirm the regiochemistry using 2D NMR techniques (NOESY, HMBC). The major isomer formed will have the CF₃ group at the C4 position of the pyrazolopyridine ring system.[1]

Data Summary: Effect of Diketone Substituents on Regioselectivity

R¹ in DiketoneR² in DiketoneMajor Isomer FormedTypical Regioisomeric RatioRationale
-CF₃-CH₃CF₃ at C4>95:5High electrophilicity of CF₃-adjacent carbonyl.[1]
-Ph-CH₃Ph at C4~70:30 to 80:20Phenyl carbonyl is more electrophilic than methyl carbonyl.
-CH₃-C₂H₅Mixture~50:50 to 60:40Similar electrophilicity of the two carbonyls.[1]
Scenario 2: Uncontrolled N-Alkylation of the Pyrazole Ring

Problem: "I am performing an N-alkylation on 1H-pyrazolo[3,4-c]pyridine with methyl iodide and K₂CO₃ in acetone, but I'm getting an inseparable mixture of N1 and N2 methylated isomers. How do I achieve selectivity?"

Root Cause Analysis: The near-equal nucleophilicity of the N1 and N2 atoms in the pyrazole ring is the root cause.[20] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions (base, solvent, counter-ion).[20][21] In your case, the small size of the methyl group and the reaction conditions do not provide a strong bias for attack at either nitrogen.

  • Steric Effects: The most influential factor. Alkylation generally occurs at the less sterically hindered nitrogen. A bulky substituent at C3 will direct alkylation to N1.[13]

  • Reaction Conditions: The choice of base and solvent can dramatically influence the outcome. Conditions that favor the formation of a specific tautomer or that involve cation coordination can direct the alkylating agent. For example, NaH in THF or K₂CO₃ in DMSO often favor N1 alkylation.[7][20]

Diagram: Decision Workflow for Selective N-Alkylation

G start Start: Need to N-alkylate Pyrazolopyridine desired_isomer Desired Isomer? start->desired_isomer sterics Is C3 more hindered than C5? desired_isomer->sterics N1 Isomer n2_protocol Protocol for N2-Alkylation: - Often challenging - Consider directing groups - May require screening of Lewis acids (e.g., Mg-based) desired_isomer->n2_protocol N2 Isomer n1_protocol Protocol for N1-Alkylation: - Use K₂CO₃ in DMSO/DMF - Or use bulky alkylating agent - Favors less hindered site sterics->n1_protocol Yes sterics->n1_protocol No (Default)

Caption: Strategic choices for N-alkylation control.

Solution & Experimental Protocol: To achieve high N1 selectivity, you must create a significant energetic difference between the two possible transition states. This is most reliably achieved by modifying the solvent system to one known to favor N1 attack.

Protocol: Selective N1-Methylation of 1H-pyrazolo[3,4-c]pyridine

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Argon), add 1.0 equivalent of the starting 1H-pyrazolo[3,4-c]pyridine.

  • Solvent & Base: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the substrate (approx. 0.1 M). Add 2.0-3.0 equivalents of finely ground, anhydrous potassium carbonate (K₂CO₃).

  • Reagent Addition: Stir the suspension vigorously for 15-30 minutes at room temperature. Then, add 1.2 equivalents of methyl iodide dropwise.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by LC-MS. The reaction is often complete within 2-6 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Confirmation: Characterize the product using NMR. The N1 and N2 isomers can be differentiated using advanced techniques like ¹H-¹⁵N HMBC or by observing NOE correlations.[8]

Note on N2-Selectivity: Achieving selective N2-alkylation is generally more difficult and often substrate-dependent. It may require the installation of a removable directing group at the N1 position or screening specialized catalytic methods.[7]

Scenario 3: Lack of Regiocontrol in Direct C-H Arylation

Problem: "I am attempting a palladium-catalyzed direct arylation of pyrazolo[1,5-a]pyrimidine with 4-bromotoluene. My goal is C7 arylation, but I am getting a mixture of C7 and C3-arylated products."

Root Cause Analysis: This is a sophisticated example of catalyst-controlled regioselectivity.[9] The pyrazolo[1,5-a]pyrimidine scaffold has multiple C-H bonds available for activation. The two most reactive sites are C7 and C3, but they have different electronic properties:

  • C7-H Bond: This is the most acidic proton on the scaffold, making it susceptible to deprotonation.

  • C3-H Bond: This is located at the most electron-rich position of the molecule.

The regiochemical outcome depends entirely on the reaction mechanism, which can be "switched" by tuning the palladium catalyst's ligand sphere.[9][15]

  • With a Phosphine Ligand (e.g., P(o-tol)₃): The reaction likely proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism favors abstracting the most acidic proton, leading to selective functionalization at C7 .

  • Without a Phosphine Ligand (Phosphine-Free): The reaction mechanism shifts. The catalyst becomes more electrophilic and preferentially attacks the most electron-rich position, leading to arylation at C3 .

Diagram: Catalyst-Controlled Regioselectivity Switch

G Substrate Pyrazolo[1,5-a]pyrimidine + Aryl Bromide Catalyst_Choice Choose Catalyst System Substrate->Catalyst_Choice Phosphine Pd Catalyst + Phosphine Ligand (e.g., P(o-tol)₃) Catalyst_Choice->Phosphine For C7 No_Phosphine Phosphine-Free Pd Catalyst (e.g., Pd(OAc)₂) Catalyst_Choice->No_Phosphine For C3 Mechanism_CMD Mechanism: Concerted Metalation- Deprotonation (CMD) Phosphine->Mechanism_CMD Mechanism_EP Mechanism: Electrophilic Attack No_Phosphine->Mechanism_EP Product_C7 Product: C7-Arylation (Most Acidic Site) Mechanism_CMD->Product_C7 Product_C3 Product: C3-Arylation (Most Electron-Rich Site) Mechanism_EP->Product_C3

Caption: Switching arylation site by tuning the catalyst.

Solution & Experimental Protocol: To selectively obtain the C7-arylated product, you must use a phosphine-containing palladium catalyst system.

Protocol: Regioselective C7-Arylation of Pyrazolo[1,5-a]pyrimidine

  • Setup: In a sealable reaction tube, combine pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the aryl bromide (e.g., 4-bromotoluene, 1.5 equiv.), Pd(OAc)₂ (5 mol %), tri-o-tolylphosphine (P(o-tol)₃, 10 mol %), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMA) as the solvent.

  • Reaction: Seal the tube and heat the mixture to 130 °C for 12-24 hours.

  • Monitoring & Work-up: Monitor for completion by GC-MS or LC-MS. After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the C7-arylated product.

Data Summary: Catalyst Control of Arylation Regioselectivity[9]

Desired PositionCatalyst SystemLigandBaseTypical Selectivity (C7:C3)
C7 (Acidic) Pd(OAc)₂P(o-tol)₃ K₂CO₃>95:5
C3 (e⁻ Rich) Pd(OAc)₂None Cs₂CO₃<5:95

References

Technical Support Center: Purification of Pyridine Carboxylic Acids Using Sublimation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridine carboxylic acids via sublimation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing sublimation as a purification method. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful implementation of this powerful technique.

I. Foundational Principles: Why Sublimation for Pyridine Carboxylic Acids?

Sublimation is a phase transition where a substance moves directly from a solid to a gas state, bypassing the liquid phase.[1] This technique is particularly advantageous for purifying pyridine carboxylic acids for several key reasons:

  • High Purity: Sublimation can yield exceptionally pure compounds, often exceeding 99.9%, by effectively separating the volatile target compound from non-volatile impurities.[2]

  • Solvent-Free: Unlike recrystallization, sublimation is a solventless purification method.[3][4] This eliminates the need for and subsequent removal of solvents, which can be a source of contamination.

  • Minimal Product Loss: For small-scale purifications (typically under 100mg), sublimation can be very efficient with minimal mechanical loss of the product.[3]

However, the success of sublimation is contingent on the compound's ability to sublime under reasonable conditions, which is not true for all substances.[4][5] The process is highly dependent on the vapor pressure of the target compound and any impurities present.[3]

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific issues you may encounter during the sublimation of pyridine carboxylic acids.

Problem 1: Low or No Yield of Sublimate

Question: I've set up my sublimation apparatus, but I'm recovering very little to no purified product on the cold finger. What's going wrong?

Answer: This is a common issue that can stem from several factors related to temperature, pressure, and the inherent properties of your specific pyridine carboxylic acid isomer.

Possible Causes & Solutions:

  • Inadequate Temperature: The sublimation temperature may be too low. The rate of sublimation is directly related to temperature; as temperature increases, so does the vapor pressure of the solid.[3]

    • Actionable Advice: Gradually and gently increase the temperature of the heating bath or mantle. Monitor the sample for any signs of darkening or charring, which would indicate decomposition.[6][7] If decomposition is observed, the temperature is too high.

  • Poor Vacuum: An insufficient vacuum will require higher temperatures to achieve sublimation, increasing the risk of thermal decomposition.

    • Actionable Advice: Check all joints and connections for leaks. A hissing sound is a clear indicator of a leak.[6][8] Ensure all ground glass joints are lightly and properly greased.[6] Use thick-walled vacuum tubing to prevent collapse.[6][8] A high-quality vacuum pump is recommended over a water aspirator for achieving lower pressures.[9]

  • Compound Decomposition: Pyridine carboxylic acids can be susceptible to thermal decomposition, specifically decarboxylation.[10] Picolinic acid (2-pyridinecarboxylic acid), for instance, is more prone to decarboxylation than its isomers.[11][12]

    • Actionable Advice: Research the decomposition temperature of your specific isomer. If possible, use a lower sublimation temperature in conjunction with a higher vacuum.[3] For instance, picolinic acid has been successfully sublimed at 350.15 K (77°C) and 1.3 Pa.[13]

  • Impurities with High Vapor Pressure: If your crude sample contains volatile impurities, they may co-sublime with your product, leading to a lower yield of the desired compound and poor purity.

    • Actionable Advice: Consider a pre-purification step like recrystallization if your starting material is highly impure.

Problem 2: Product is Contaminated or Discolored

Question: My sublimed crystals are not the expected color or purity. What could be the cause?

Answer: Contamination of the sublimate can occur due to co-sublimation of impurities, decomposition, or issues with the sublimation setup.

Possible Causes & Solutions:

  • Co-sublimation of Impurities: If impurities have a similar vapor pressure to your target compound, they will sublime and deposit on the cold finger along with your product.

    • Actionable Advice: A second sublimation of the collected material can sometimes improve purity. Alternatively, a different purification technique like recrystallization may be necessary.[4][5]

  • Thermal Decomposition: Overheating can cause the pyridine carboxylic acid to decompose, leading to discolored and impure product.[6][7]

    • Actionable Advice: Carefully control the heating. Using a wire mesh to dissipate heat evenly can help prevent charring.[6] If the sample starts to blacken, immediately reduce the heat.[6]

  • Presence of Moisture: Water present in the crude sample can lead to issues. If the sample is wet with solvent, condensation can form on the cold finger and wash the sublimed crystals back down.[6] Moisture can also cause color shifting and uneven transfer.[14]

    • Actionable Advice: Ensure your starting material is thoroughly dry before beginning the sublimation.[6][15] You can pre-dry the sample in a vacuum oven at a temperature below its sublimation point.

Problem 3: Difficulty Scraping Product from the Cold Finger

Question: The purified crystals are adhering very strongly to the cold finger, and I'm losing a lot of product during collection. How can I improve this?

Answer: The morphology of the deposited crystals can influence how easily they are removed.

Possible Causes & Solutions:

  • Rapid Sublimation: If the sublimation is carried out too quickly (at a very high temperature and/or low pressure), it can lead to the formation of a dense, glassy film instead of fine crystals.

    • Actionable Advice: Slowing down the rate of sublimation by slightly lowering the temperature can promote the growth of looser, more easily scraped crystals.[15]

  • Apparatus Design: The surface of the cold finger can play a role.

    • Actionable Advice: Ensure the cold finger is clean and smooth. While less common in standard lab setups, specialized collection surfaces can be employed in industrial settings.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal sublimation conditions for nicotinic acid, isonicotinic acid, and picolinic acid?

A1: The optimal conditions depend on the desired rate of sublimation and the vacuum level achieved. However, here are some literature-reported values to serve as a starting point:

Pyridine Carboxylic AcidSublimation TemperaturePressureReference
Picolinic Acid350.15 K (77°C)1.3 Pa[13]
Nicotinic Acid236 to 250°C (Melting Point)Atmospheric or Subatmospheric[7]
Isonicotinic AcidNot specified, but generally requires heatingStrongly acidic oxidizing agent[16]

Note: The conditions for nicotinic acid are for a process to remove a yellow chromophore by melting, which also causes some sublimation. For isonicotinic acid, the reference describes its synthesis and initial purification, not a dedicated sublimation step.

Q2: Can I sublime a sample that is wet or contains residual solvent?

A2: It is strongly advised against. Residual solvent will evaporate under vacuum and condense on the cold finger, washing your purified solid back into the crude material.[6][15] Always ensure your sample is completely dry.

Q3: My compound is air- and moisture-sensitive. Can I still use sublimation?

A3: Yes, sublimation is well-suited for air- and moisture-sensitive compounds. The entire process can be conducted in a closed system under a vacuum or an inert atmosphere.[15] For highly sensitive materials, using a Schlenk line or a glovebox for setup and product recovery is recommended.[17]

Q4: How do I know when the sublimation is complete?

A4: Visually inspect the apparatus. The sublimation is generally complete when little or no solid remains in the bottom of the sublimation vessel.[6] It's common for some crystals to also deposit on the sides of the apparatus; these can be gently heated to encourage their transfer to the cold finger.[8]

Q5: What is the best way to handle the apparatus after sublimation?

A5: After the sublimation is complete, first remove the heat source and allow the apparatus to cool to room temperature before reintroducing air.[8] Vent the system very slowly and gently; a sudden influx of air can dislodge the purified crystals from the cold finger.[8]

IV. Experimental Protocols & Visual Guides

Standard Vacuum Sublimation Protocol

This protocol outlines the general steps for purifying a pyridine carboxylic acid using a standard vacuum sublimation apparatus with a cold finger.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the crude pyridine carboxylic acid is completely dry.[6] If necessary, crush any large chunks with a mortar and pestle to create a fine powder.[6]

    • Lightly grease the ground glass joint of the sublimation apparatus.[6]

  • Assembly:

    • Place the dry, crude solid in the bottom of the sublimation flask.

    • Insert the cold finger and twist to ensure a good seal.

    • Secure the apparatus to a ring stand or latticework.[6]

  • Evacuation and Cooling:

    • Connect the apparatus to a vacuum source using thick-walled tubing.[6]

    • Apply the vacuum. Listen for any hissing sounds that would indicate a leak.[6][8]

    • Once a stable vacuum is achieved, begin circulating coolant through the cold finger or fill it with a cold slurry (e.g., dry ice/acetone).[6][15] It is crucial to apply the vacuum before the coolant to prevent atmospheric moisture from condensing on the cold finger.[6][8]

  • Heating and Sublimation:

    • Gently heat the bottom of the apparatus using a heating mantle, oil bath, or heat gun.[6]

    • Observe the cold finger for the appearance of crystals.

    • Adjust the heat as necessary to maintain a steady rate of sublimation without causing decomposition (charring).[6]

  • Completion and Recovery:

    • Once sublimation is complete, remove the heat source and allow the apparatus to cool completely to room temperature.[8]

    • Turn off the coolant flow and remove the coolant from the cold finger.[6]

    • Slowly and carefully vent the system to atmospheric pressure.[8]

    • Gently remove the cold finger and scrape the purified crystals onto a clean, tared surface.

Visual Workflow and Troubleshooting Diagrams

The following diagrams, generated using DOT language, illustrate the standard sublimation workflow and a decision tree for troubleshooting common problems.

SublimationWorkflow A Start: Dry Crude Sample B Assemble & Grease Apparatus A->B C Apply Vacuum B->C D Check for Leaks C->D E Apply Coolant to Cold Finger D->E No Leaks F Gently Apply Heat E->F G Monitor Sublimate Formation F->G H Cool Apparatus to Room Temp G->H Sublimation Complete I Slowly Vent System H->I J Scrape & Collect Pure Product I->J K End J->K

Caption: Standard vacuum sublimation workflow.

TroubleshootingTree Start Problem Encountered LowYield Low/No Yield Start->LowYield Contamination Contaminated Product Start->Contamination Temp Temperature Too Low? LowYield->Temp CoSub Co-sublimation? Contamination->CoSub Vacuum Poor Vacuum? Temp->Vacuum No Sol_Temp Increase Heat Gently Temp->Sol_Temp Yes Decomp Decomposition? Vacuum->Decomp No Sol_Vacuum Check for Leaks, Grease Joints Vacuum->Sol_Vacuum Yes Sol_Decomp Lower Temp, Improve Vacuum Decomp->Sol_Decomp Yes Overheat Overheating? CoSub->Overheat No Sol_CoSub Re-sublime or Recrystallize CoSub->Sol_CoSub Yes Moisture Moisture Present? Overheat->Moisture No Sol_Overheat Reduce Heat, Improve Dissipation Overheat->Sol_Overheat Yes Sol_Moisture Ensure Sample is Dry Moisture->Sol_Moisture Yes

References

"impact of solvent choice on the tautomeric equilibria of substituted pyrazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to understanding and troubleshooting the complexities of pyrazole tautomerism. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the nuanced impact of solvent choice on the tautomeric equilibria of substituted pyrazoles. Pyrazoles are a cornerstone in medicinal chemistry, and a deep understanding of their tautomeric behavior is critical for predictable synthesis, structure-activity relationship (SAR) studies, and optimizing drug-receptor interactions.[1][2]

This resource provides field-proven insights and actionable troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is pyrazole tautomerism and why is it important in drug discovery?

A1: Pyrazole tautomerism refers to the equilibrium between two or more isomeric forms of a substituted pyrazole that differ in the position of a proton.[2][3] For unsymmetrically substituted pyrazoles, this typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to, for example, 3-substituted and 5-substituted tautomers. This equilibrium is dynamic and can be influenced by various factors, including the electronic nature of the substituents and the surrounding solvent environment.[3][4]

In drug discovery, understanding and controlling pyrazole tautomerism is crucial because the different tautomers of a molecule can exhibit distinct physicochemical properties, such as lipophilicity, aqueous solubility, and hydrogen bonding capabilities.[1] These differences can, in turn, affect a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its binding affinity to a biological target.[1] For instance, one tautomer might be the active form that binds to a receptor, while the other may be inactive or even toxic.

Q2: How does solvent polarity, specifically the dielectric constant, influence the tautomeric equilibrium of pyrazoles?

A2: The dielectric constant (ε) of a solvent is a measure of its ability to separate opposite charges. In the context of pyrazole tautomerism, a higher dielectric constant generally favors the more polar tautomer.[5][6][7] This is because a polar solvent can better stabilize the dipole moment of the more polar tautomer through electrostatic interactions.[5] For example, if one pyrazole tautomer has a larger dipole moment than the other, its proportion in the equilibrium mixture will likely increase as the dielectric constant of the solvent increases.[6][7]

Q3: What is the role of hydrogen bonding in determining the favored pyrazole tautomer?

A3: Hydrogen bonding plays a significant role in stabilizing specific pyrazole tautomers.[3][8] Solvents can act as hydrogen bond donors or acceptors, interacting with the pyrazole's nitrogen atoms and the N-H proton.

  • Hydrogen Bond Accepting Solvents: Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can act as hydrogen bond acceptors, interacting with the pyrazole's N-H proton. This interaction can favor the tautomer where the N-H proton is more accessible or acidic.[9]

  • Hydrogen Bond Donating Solvents: Protic solvents like water or methanol can act as both hydrogen bond donors and acceptors. They can form a hydrogen-bonding network that may stabilize one tautomer over another.[3] In some cases, solvent molecules can facilitate the interconversion between tautomers by acting as a proton shuttle, thereby lowering the energetic barrier for tautomerization.[3]

Q4: How do electron-donating and electron-withdrawing substituents on the pyrazole ring affect tautomeric equilibrium?

A4: The electronic nature of substituents on the pyrazole ring has a profound effect on the relative stability of the tautomers.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or amino groups tend to increase the electron density on the pyrazole ring. Generally, EDGs favor the tautomer where the substituent is at the 3-position.[3][4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or carbonyl groups decrease the electron density of the ring. EWGs typically favor the tautomer where the substituent is at the 5-position.[3][4][10]

These preferences can be rationalized by considering the relative basicity of the nitrogen atoms and the stability of the resulting conjugate acids.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected tautomeric ratios observed in NMR spectra across different solvent batches.

  • Possible Cause: Minor variations in solvent purity, particularly water content, can significantly impact the tautomeric equilibrium, especially in non-polar aprotic solvents. Water molecules can act as hydrogen-bonding catalysts for proton transfer, shifting the equilibrium.[3]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use freshly opened, high-purity, anhydrous solvents for your experiments.

    • Dry Solvents: If necessary, dry your solvents using appropriate methods (e.g., molecular sieves) before use.

    • Quantify Water Content: If high accuracy is required, consider quantifying the water content of your solvent using Karl Fischer titration.

    • Consistent Solvent Source: Use solvents from the same supplier and lot number for a series of experiments to minimize variability.

Issue 2: Difficulty in assigning NMR signals to specific tautomers due to rapid interconversion.

  • Possible Cause: At room temperature, the rate of proton exchange between the two tautomeric forms can be fast on the NMR timescale, leading to averaged signals and making it impossible to distinguish between the individual tautomers.[3][11]

  • Troubleshooting Steps:

    • Low-Temperature NMR: Perform variable-temperature (VT) NMR experiments. By lowering the temperature, you can slow down the rate of proton exchange, potentially reaching the slow-exchange regime where distinct signals for each tautomer can be observed.[12]

    • Use of Aprotic, Non-polar Solvents: Solvents that do not facilitate proton transfer, such as toluene-d8 or cyclohexane-d12, can sometimes help to slow down the interconversion rate.

    • 2D NMR Techniques: Utilize 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) to aid in the structural elucidation and assignment of signals to specific tautomers, even in cases of intermediate exchange.

Issue 3: Discrepancy between experimental results and computational predictions of tautomer stability.

  • Possible Cause: Computational models may not always perfectly capture the complex solute-solvent interactions, especially specific hydrogen bonding networks. The choice of computational method and basis set can also influence the accuracy of the predictions.[3][13]

  • Troubleshooting Steps:

    • Refine Computational Model: Employ a more sophisticated computational model that explicitly includes solvent molecules in the calculation (microsolvation) or uses a more accurate implicit solvent model (e.g., SMD or PCM).[7][14]

    • Consider Dimerization/Aggregation: In non-polar solvents, pyrazoles can form hydrogen-bonded dimers or other aggregates, which can affect the tautomeric equilibrium.[3] Your computational model should account for these possibilities if they are likely to occur.

    • Experimental Validation in Multiple Solvents: Conduct experiments in a range of solvents with varying properties (polarity, hydrogen-bonding ability) to provide a more comprehensive dataset for comparison with your computational results.

Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio using ¹H NMR Spectroscopy

This protocol outlines the steps for determining the tautomeric ratio of a substituted pyrazole in a given solvent using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the substituted pyrazole.

    • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • If peak overlap is an issue, consider acquiring spectra at a higher magnetic field strength.

  • Data Analysis:

    • Identify the distinct signals corresponding to each tautomer. These may be the N-H protons or other protons on the pyrazole ring or its substituents that have different chemical shifts in the two tautomeric forms.

    • Integrate the area under the non-overlapping peaks that are unique to each tautomer.

    • Calculate the tautomeric ratio by comparing the integration values. For example, if Tautomer A has a unique peak with an integration of 1.0 and Tautomer B has a unique peak with an integration of 0.5, the ratio of A:B is 2:1.

Protocol 2: Investigating Solvent Effects using UV-Vis Spectroscopy

UV-Vis spectroscopy can be a useful tool for qualitatively observing shifts in the tautomeric equilibrium as a function of solvent.

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the substituted pyrazole in a volatile solvent in which it is highly soluble (e.g., methanol or acetonitrile).

  • Sample Preparation for Analysis:

    • Prepare a series of solutions by diluting a small aliquot of the stock solution into a range of different solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water).

    • The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5 absorbance units).

  • Data Acquisition:

    • Acquire the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

    • Use the pure solvent as a blank for each measurement.

  • Data Analysis:

    • Compare the spectra obtained in the different solvents.

    • Shifts in the position of the maximum absorbance (λ_max) and changes in the shape of the absorption bands can indicate a shift in the tautomeric equilibrium.[15][16]

    • While quantitative analysis can be challenging without the individual spectra of each tautomer, significant spectral changes provide strong evidence for the influence of the solvent on the equilibrium.

Data Presentation

Table 1: Influence of Solvent on the Tautomeric Equilibrium of a Hypothetical 3(5)-Substituted Pyrazole

SolventDielectric Constant (ε) at 298 KHydrogen BondingTautomer A (%)Tautomer B (%)
Toluene2.4Non-polar, aprotic7030
Chloroform4.8Weak H-bond donor6040
Acetone20.7H-bond acceptor4555
Methanol32.7H-bond donor/acceptor3070
DMSO46.7H-bond acceptor2575

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

TautomericEquilibrium TautomerA Tautomer A (e.g., 3-substituted) TautomerB Tautomer B (e.g., 5-substituted) TautomerA->TautomerB Solvent-mediated proton transfer

Caption: Tautomeric equilibrium of a substituted pyrazole.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve pyrazole in deuterated solvent Acquire Acquire NMR / UV-Vis Spectrum Prep->Acquire Analyze Integrate signals / Compare spectra Acquire->Analyze Calculate Calculate Tautomeric Ratio Analyze->Calculate

Caption: Experimental workflow for tautomer analysis.

References

Validation & Comparative

"comparative analysis of different synthetic routes to 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. Their significance is underscored by their role as key intermediates in the synthesis of various pharmaceutical agents. Notably, this scaffold is a crucial component in the synthesis of Apixaban, a potent, orally bioavailable factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2][3] The burgeoning interest in compounds bearing this heterocyclic core necessitates the development of efficient and scalable synthetic methodologies. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the strategic choices behind each approach and presenting experimental data to support the evaluation.

Core Synthetic Strategies: A Retrosynthetic Perspective

The construction of the 1H-pyrazolo[3,4-c]pyridine ring system can be broadly categorized into two main retrosynthetic approaches:

  • Pyridine Ring Formation on a Pre-existing Pyrazole: This strategy involves the annulation of a pyridine ring onto a suitably functionalized pyrazole precursor.

  • Pyrazole Ring Formation on a Pre-existing Pyridine: This approach entails the construction of the pyrazole ring onto a pyridine scaffold.

The choice between these strategies is often dictated by the availability and cost of starting materials, as well as the desired substitution pattern on the final molecule.

Route 1: Pyridine Ring Annulation via Japp-Klingemann Reaction

A prominent and widely utilized method for the synthesis of the target molecule involves a multi-step sequence starting from a substituted aniline, which ultimately forms the pyrazole ring, followed by the construction of the pyridine moiety. This route is particularly relevant for the synthesis of Apixaban intermediates.[1]

Reaction Pathway

Japp_Klingemann_Route A 4-Methoxyaniline B Diazonium Salt A->B NaNO2, HCl C Hydrazone Intermediate B->C Ethyl 2-chloroacetoacetate, Sodium Acetate (Japp-Klingemann Reaction) D Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate C->D Cyclization E Pyrazolopyridine Intermediate D->E Reaction with α,α-dichlorolactam and Morpholine F This compound E->F Hydrolysis

Caption: Synthetic pathway via the Japp-Klingemann reaction.

Mechanistic Insights and Experimental Considerations

The key step in this sequence is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with an active methylene compound, in this case, ethyl 2-chloroacetoacetate, to form a hydrazone.[1] The subsequent intramolecular cyclization of the hydrazone intermediate yields the pyrazole core.

Experimental Protocol: Synthesis of the Pyrazole Intermediate [1]

  • Diazotization: p-Anisidine is dissolved in a solution of concentrated HCl and water and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below -5°C to form the diazonium salt.

  • Japp-Klingemann Coupling: The diazotized product is then added to a mixture of ethyl chloroacetoacetate, ethanol, sodium acetate, and water. The reaction is gradually warmed to room temperature and stirred for several hours.

  • Work-up and Purification: The resulting product is typically isolated by filtration and can often be used in the next step without extensive purification.

The subsequent steps involve the construction of the pyridine ring. This is achieved by reacting the pyrazole intermediate with a suitable precursor, such as an α,α-dichlorolactam, in the presence of a base like morpholine.[1] The final step is the hydrolysis of the ester group to afford the desired carboxylic acid.

Advantages and Disadvantages
Advantages Disadvantages
Well-established and reliable method.Multi-step synthesis can lead to lower overall yields.
Readily available starting materials.Use of potentially hazardous reagents like sodium nitrite.
Good control over regioselectivity.Reaction conditions may require careful control, especially temperature.

Route 2: Pyrazole Formation from a Substituted Pyridine

An alternative approach involves the construction of the pyrazole ring onto a pre-existing, appropriately functionalized pyridine derivative. This strategy can be more direct, depending on the availability of the starting pyridine.

Reaction Pathway

Pyridine_to_Pyrazolopyridine A 2-Chloro-3-acetylpyridine B 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde A->B Hydrazine Hydrate, Intramolecular Cyclization C This compound B->C Oxidation

Caption: Synthesis starting from a substituted pyridine.

Note: The provided search results primarily detail the synthesis of the isomeric 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid from 2-chloro-3-acetylpyridine.[4] A similar strategy could be envisioned for the [3,4-c] isomer, starting with a 3-acyl-4-chloropyridine derivative.

Mechanistic Insights and Experimental Considerations

This route typically involves the reaction of a pyridine derivative containing a carbonyl group and a leaving group (such as a halogen) at adjacent positions with hydrazine or a substituted hydrazine. The initial reaction forms a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution to form the fused pyrazole ring. The final carboxylic acid can then be obtained by oxidation of the corresponding aldehyde or methyl group at the 3-position.

Experimental Protocol (Hypothetical for [3,4-c] isomer, based on [3,4-b] synthesis) [4]

  • Cyclization: A solution of the substituted 3-acyl-4-chloropyridine in a suitable solvent is treated with hydrazine hydrate. The reaction mixture is heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

  • Oxidation: The resulting pyrazolopyridine with a suitable precursor group at C3 (e.g., methyl, aldehyde) is oxidized to the carboxylic acid using standard oxidizing agents (e.g., KMnO4, Jones reagent).

Advantages and Disadvantages
Advantages Disadvantages
Potentially shorter synthetic route.Availability and synthesis of the starting substituted pyridine can be challenging.
May offer different substitution patterns.Regioselectivity can be an issue with unsymmetrical hydrazines.
Oxidation step may require harsh conditions.

Route 3: Functionalization of the Pyrazolo[3,4-c]pyridine Core

For accessing derivatives of this compound, a strategy involving the synthesis of a core pyrazolo[3,4-c]pyridine scaffold followed by selective functionalization is also viable. Recent research has focused on the selective elaboration of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.[5]

Reaction Pathway

Functionalization_Route A Substituted Pyridine B 5-Halo-1H-pyrazolo[3,4-c]pyridine A->B NaNO2, Ac2O; NaOMe, MeOH C C-3 Borylated Intermediate B->C [Ir(COD)OMe]2, dtbpy, B2pin2 D This compound derivative C->D Suzuki-Miyaura Coupling (with a carboxylated boronic acid or ester)

Caption: Synthesis via functionalization of a core scaffold.

Mechanistic Insights and Experimental Considerations

This advanced approach allows for the introduction of various substituents at different positions of the pyrazolopyridine core. For the introduction of the carboxylic acid group at the C-3 position, a tandem borylation and Suzuki-Miyaura cross-coupling reaction can be employed.[5]

Experimental Protocol: C-3 Functionalization [5]

  • Borylation: The 5-halo-1H-pyrazolo[3,4-c]pyridine is subjected to an iridium-catalyzed C-H borylation, which selectively installs a boronic ester at the C-3 position.

  • Suzuki-Miyaura Coupling: The resulting borylated intermediate is then coupled with a suitable partner, such as a halo-substituted benzoic acid or its ester, under palladium catalysis to introduce the carboxylic acid functionality.

Advantages and Disadvantages
Advantages Disadvantages
High degree of flexibility for diversification.Requires expertise in modern synthetic methodologies (e.g., C-H activation, cross-coupling).
Allows for late-stage functionalization.Catalysts and reagents can be expensive.
Can provide access to a wide library of derivatives.Optimization of reaction conditions may be required for different substrates.

Comparative Summary

Synthetic Route Key Reactions Starting Materials Pros Cons Scalability
Route 1 Diazotization, Japp-Klingemann, CyclizationSubstituted AnilinesWell-established, reliable, good regioselectivityMulti-step, potential for low overall yieldHigh
Route 2 Nucleophilic Aromatic Substitution, Cyclization, OxidationSubstituted PyridinesPotentially shorter routeStarting material availability can be a limitationModerate
Route 3 C-H Borylation, Suzuki-Miyaura CouplingHalogenated Pyrazolopyridine CoreHigh flexibility for diversification, late-stage functionalizationRequires specialized reagents and expertise, potentially costlyLow to Moderate

Conclusion

The synthesis of this compound can be achieved through several distinct synthetic strategies. The choice of the most appropriate route depends on a variety of factors, including the desired scale of the synthesis, the availability of starting materials, and the need for analog synthesis. The Japp-Klingemann-based approach (Route 1) remains a robust and scalable method, particularly for large-scale production of specific targets like Apixaban intermediates. The strategy of building the pyrazole ring onto a pyridine core (Route 2) offers a more convergent approach but is highly dependent on the accessibility of the requisite pyridine precursors. For the generation of diverse libraries of analogs for drug discovery programs, the functionalization of a pre-formed pyrazolo[3,4-c]pyridine scaffold (Route 3) provides the greatest flexibility and is a powerful tool in modern medicinal chemistry. Researchers and process chemists must carefully weigh the advantages and disadvantages of each route to select the optimal path for their specific needs.

References

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid Derivatives and Their Isomers

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of heterocyclic compounds that has garnered significant attention in drug discovery.[1][2] Their structural resemblance to purine bases allows them to act as effective "hinge-binding" cores, preferentially occupying the ATP-binding pocket of kinases.[1] This makes them privileged structures for developing targeted therapies. The pyrazolopyridine family consists of several isomers, including the well-studied [3,4-b], [4,3-b], and the less-explored [3,4-c] systems, with the specific arrangement of nitrogen atoms profoundly influencing their biological profiles.[3]

This guide provides a comparative analysis of the biological activities associated with different pyrazolopyridine isomers, with a special focus on the potential of the 1H-Pyrazolo[3,4-c]pyridine core. We will synthesize data from disparate studies to compare their performance as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents, providing researchers with a comprehensive overview of this versatile scaffold.

Part 1: A Comparative Overview of Biological Activities Across Isomeric Scaffolds

The therapeutic potential of a pyrazolopyridine derivative is intrinsically linked to its core isomeric structure. While sharing a common bicyclic framework, each isomer presents a unique electronic and steric profile, directing its activity towards different biological targets.

The Preeminent Isomer: 1H-Pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine scaffold is the most extensively investigated isomer, demonstrating a remarkable breadth of biological activities.[3]

  • Kinase Inhibition: This scaffold is a cornerstone of many potent kinase inhibitors. Derivatives have shown excellent inhibitory activity against Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/1B) and TANK-binding kinase 1 (TBK1).[4][5] For instance, one derivative exhibited an IC₅₀ value of 3 nM against DYRK1B, highlighting its potential in colon cancer therapy.[4] Another compound stood out as a highly potent TBK1 inhibitor with an IC₅₀ of just 0.2 nM.[5] This potent, ATP-competitive inhibition is foundational to its application in oncology and inflammatory diseases.[1]

  • Neuroprotective Activity: In the context of multifactorial neurodegenerative disorders like Alzheimer's disease, these derivatives have been developed as multi-target agents.[6][7] They can simultaneously inhibit Glycogen Synthase Kinase-3β (GSK-3β), reduce oxidative stress, and exert anti-inflammatory effects, offering a holistic therapeutic strategy.[6][8]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[9] The most active of these compounds showed better inhibitory profiles than the reference drug Celecoxib and demonstrated a lower ulcerogenic effect in vivo, indicating a promising safety profile.[9]

  • Antimicrobial Properties: The scaffold has also yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[10]

The Anticancer Specialist: 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

A close structural relative, the pyrazolo[3,4-d]pyrimidine scaffold, has been extensively developed for oncology. These compounds are particularly effective as inhibitors of the Epidermal Growth Factor Receptor (EGFR). One promising derivative, compound 12b , demonstrated potent anti-proliferative activity against A549 lung cancer cells (IC₅₀ = 8.21 µM) and inhibited wild-type EGFR with an IC₅₀ of 0.016 µM.[11][12] It also showed significant activity against the resistant T790M mutant of EGFR (IC₅₀ = 0.236 µM), addressing a critical challenge in cancer therapy.[11]

The Untapped Potential: 1H-Pyrazolo[3,4-c]pyridine Derivatives

In contrast to its isomers, the 1H-Pyrazolo[3,4-c]pyridine core is significantly less explored in the scientific literature. However, insights can be gleaned from the related pyrazolo[3,4-c]pyrazole scaffold, which features two fused pyrazole rings. Derivatives of this related system have demonstrated promising analgesic, anti-inflammatory, and antimicrobial activities.[2][13] This suggests that the 1H-Pyrazolo[3,4-c]pyridine core, and specifically its carboxylic acid derivatives, represents a fertile yet underexplored territory for the discovery of novel therapeutic agents. Its unique structure may offer novel selectivity profiles against kinases or other biological targets.

Part 2: Data-Driven Performance Comparison

To objectively compare the performance of these scaffolds, quantitative data from various studies have been consolidated. The following table summarizes the inhibitory concentrations (IC₅₀) of representative derivatives against key biological targets.

ScaffoldRepresentative DerivativeTarget/AssayPotency (IC₅₀)Reference
1H-Pyrazolo[3,4-b]pyridine Compound 8h DYRK1B Kinase3 nM[4]
1H-Pyrazolo[3,4-b]pyridine Compound 15y TBK1 Kinase0.2 nM[5]
1H-Pyrazolo[3,4-b]pyridine Compound IVb COX-2 Enzyme0.04 µM[9]
1H-Pyrazolo[3,4-b]pyridine Compound 9a Hela Cancer Cells2.59 µM[14]
1H-Pyrazolo[3,4-d]pyrimidine Compound 12b EGFRWT Kinase16 nM[11][12]
1H-Pyrazolo[3,4-d]pyrimidine Compound 12b EGFRT790M Kinase236 nM[11]
1H-Pyrazolo[3,4-d]pyrimidine Compound 10e MCF-7 Cancer Cells11 µM[15]

This table highlights the exceptional potency of the 1H-Pyrazolo[3,4-b]pyridine scaffold in kinase inhibition and the specialized role of the 1H-Pyrazolo[3,4-d]pyrimidine scaffold in targeting EGFR.

Part 3: Essential Experimental Protocols

The trustworthiness of any biological data hinges on robust and repeatable experimental design. Here, we detail standardized protocols for evaluating the key activities discussed.

General Synthesis of the Pyrazolopyridine Core

A prevalent and versatile method for synthesizing the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[3] This approach allows for modular assembly, enabling the introduction of diverse substituents to optimize biological activity.

cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole 5-Aminopyrazole Derivative Condensation Cyclocondensation (e.g., Acetic Acid, Reflux) Aminopyrazole->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Core Structure Condensation->Pyrazolopyridine Formation of Pyridine Ring prep 1. Compound Preparation (Serial Dilution in DMSO) reaction 2. Kinase Reaction (Kinase, ATP, Peptide Substrate, and Test Compound Incubation) prep->reaction Add to reaction mix dev 3. Development Step (Add Protease Solution) reaction->dev Stop reaction & initiate cleavage read 4. Data Acquisition (Read Fluorescence Ratio) dev->read Measure FRET signal calc 5. Analysis (Plot % Inhibition vs. Log[Conc] to calculate IC50) read->calc Calculate results cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Kinase2 Target Kinase (e.g., MEK/ERK) Kinase1->Kinase2 Response Cellular Response (Proliferation, Survival) Kinase2->Response Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase2 Blocks ATP Binding Site

References

The Foundational Challenge: Isomerism in Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Spectroscopic Comparison of 1H-Pyrazolo[3,4-c]pyridine Isomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The 1H-Pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] However, synthetic routes can often yield a mixture of isomers, particularly tautomers (e.g., 1H vs. 2H) and positional isomers, which may possess vastly different pharmacological and toxicological profiles. Distinguishing between these closely related molecules is a critical analytical challenge.

This guide provides an in-depth, objective comparison of key spectroscopic techniques used to differentiate 1H-Pyrazolo[3,4-c]pyridine isomers. We will move beyond simple data reporting to explain the causality behind experimental observations, grounding our analysis in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and UV-visible (UV-Vis) spectroscopy.

The core challenge stems from the fact that isomers share the same molecular formula and, therefore, the same nominal mass. The primary forms of isomerism encountered are:

  • Tautomerism: The most common ambiguity arises from the position of the proton on the pyrazole ring, leading to the 1H- and 2H-pyrazolo[3,4-c]pyridine tautomers. While the 1H-tautomer is often more stable, the presence of the 2H-tautomer can occur, and its population may be influenced by solvent and temperature.[3]

  • Positional Isomerism: When substituents are introduced, their location on the bicyclic ring system creates distinct positional isomers (e.g., substitution at C3, C4, C5, or C7).

Spectroscopic analysis provides the necessary "fingerprints" to resolve this structural ambiguity. The choice of technique and the interpretation of the resulting data must be deliberate and informed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers of pyrazolo[3,4-c]pyridine. It provides detailed information about the chemical environment of each ¹H and ¹³C nucleus, allowing for direct mapping of the molecular structure. The electronic distribution, and thus the resulting chemical shifts and coupling constants, is exquisitely sensitive to the location of the N-H proton and any substituents.

Expertise in Action: Why NMR Excels

The key to differentiating isomers with NMR lies in understanding how the electronegativity of the nitrogen atoms and the aromatic ring currents influence the magnetic environment of nearby nuclei. In the 1H-tautomer, the proton is on N1, while in the 2H-tautomer, it resides on N2. This seemingly small change significantly alters the electronic landscape of the entire heterocyclic system, leading to predictable and measurable differences in the NMR spectra.

¹H NMR Comparison
  • Aromatic Protons: The protons on the pyridine and pyrazole rings serve as sensitive probes. The proton adjacent to the pyridinic nitrogen (C7-H) is typically the most deshielded (highest chemical shift) due to the nitrogen's inductive effect. The relative positions of the remaining protons (C3-H, C4-H, C5-H) will shift based on the tautomeric form and substituent placement.

  • N-H Proton: The signal for the N-H proton is a crucial diagnostic peak. Its chemical shift can vary significantly between the 1H and 2H tautomers. Furthermore, this proton is exchangeable and will disappear from the spectrum upon adding a drop of D₂O to the NMR tube, confirming its identity.

  • Coupling Constants (J): The through-bond coupling between adjacent protons provides definitive connectivity information. For instance, the ortho-coupling (~7-9 Hz) between C4-H and C5-H is a key feature of the pyridine ring.

¹³C NMR Comparison

Carbon chemical shifts are highly sensitive to the local electronic environment. Carbons directly bonded to nitrogen (e.g., C3, C7a, C3a) will have distinct chemical shifts that differ between isomers. 2D NMR techniques are indispensable for unambiguous assignments.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is exceptionally powerful for identifying quaternary carbons and piecing together the carbon skeleton. For example, observing a 3-bond correlation from the N1-H proton to C3 and C7a can definitively confirm the 1H-tautomeric form.[3][5]

Comparative NMR Data (Predicted/Typical Ranges in CDCl₃)
Nucleus1H-Pyrazolo[3,4-c]pyridine (1H-tautomer)Key Differentiating Features
¹H NMR
N1-H~10.0 - 13.0 ppm (broad)Disappears with D₂O. Shift is sensitive to H-bonding.
C7-H~8.5 - 9.0 ppmMost downfield aromatic proton, adjacent to pyridine N.
C3-H~8.0 - 8.3 ppmSinglet, influenced by adjacent N1-H and N2.
C4-H / C5-H~7.0 - 7.8 ppmDoublets or double-doublets, showing ortho-coupling.
¹³C NMR
C7a~145 - 150 ppmQuaternary carbon at the ring junction.
C3~135 - 140 ppmInfluenced by two adjacent nitrogen atoms.
C5~120 - 130 ppmPyridine ring carbon.
C3a~115 - 125 ppmQuaternary carbon at the ring junction.

Note: These are estimated ranges. Actual values depend heavily on the solvent and substituents.

Experimental Protocol: 2D NMR for Unambiguous Assignment
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomeric sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher). Following this, acquire gradient-selected HSQC and HMBC spectra.

  • Data Analysis:

    • Use the ¹H spectrum to identify all proton signals and their multiplicities.

    • Use the HSQC spectrum to assign the carbon signal for each protonated carbon.

    • Use the HMBC spectrum to establish long-range connectivities. Critically, look for correlations from the N-H proton to nearby carbons (C3, C7a) and from aromatic protons (e.g., C7-H) to quaternary carbons to confirm the isomeric structure.

Mass Spectrometry (MS): Decoding Isomers Through Fragmentation

While all isomers of 1H-Pyrazolo[3,4-c]pyridine will show the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under ionization (typically Electron Impact, EI) can be distinct.[6][7] The stability of the resulting fragment ions is dictated by the molecular structure, providing a reliable method for differentiation.

Expertise in Action: The Logic of Fragmentation

The fragmentation of a molecule is not random; it follows predictable chemical pathways that favor the formation of the most stable cations and neutral losses. The position of the tautomeric proton or substituents directs the cleavage points. For N-heterocycles, common fragmentation pathways include the loss of small, stable neutral molecules like HCN, N₂, or radicals corresponding to substituents.[8][9]

  • 1H- vs. 2H-Tautomers: The initial fragmentation may involve the pyrazole ring. The different bonding arrangement in the 1H- and 2H-tautomers can lead to different propensities for losing HCN or N₂, resulting in fragment ions with different relative abundances.

  • Positional Isomers: The location of a substituent dramatically influences fragmentation. For example, a methyl group at C4 might favor a retro-Diels-Alder type fragmentation of the pyridine ring, whereas a methyl group at C3 would lead to different fragmentation pathways involving the pyrazole ring. The analysis of these unique fragments is key to identification.[10][11]

Comparative Fragmentation Data
Isomer TypeParent Ion (m/z)Expected Key Fragment Ions & Neutral Losses
Unsubstituted 1H-Pyrazolo[3,4-c]pyridine119 (C₆H₅N₃)M⁺ - HCN (m/z 92), M⁺ - N₂ (m/z 91)
C4-Methyl Isomer133 (C₇H₇N₃)M⁺ - H (m/z 132), M⁺ - CH₃ (m/z 118), M⁺ - HCN (m/z 106)
C3-Methyl Isomer133 (C₇H₇N₃)M⁺ - H (m/z 132), M⁺ - N₂ (m/z 105), M⁺ - HCN (m/z 106)

Note: The relative abundance of these fragments is the critical differentiating factor.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the pure sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Use high-resolution MS (HRMS) if available to confirm the elemental composition.[6]

    • Analyze the fragmentation pattern. Propose structures for the major fragment ions based on the mass differences from the molecular ion (neutral losses).

    • Compare the fragmentation patterns of unknown samples to those of known isomeric standards or to patterns predicted from established fragmentation rules for heterocyclic compounds.[12]

Vibrational Spectroscopy (IR & Raman): A Complementary View

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While it may be less definitive than NMR for assigning a specific isomer, it serves as a rapid and powerful confirmatory tool.

Expertise in Action: What to Look For

The most diagnostic region in the IR spectrum for these isomers is the N-H stretching frequency.

  • N-H Stretch: The N-H bond in the pyrazole ring typically gives rise to a moderately broad absorption in the 3100-3400 cm⁻¹ region. The exact position and shape of this peak can be influenced by intermolecular hydrogen bonding, which may differ between crystalline forms of different isomers.

  • Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of absorptions arising from C=N and C=C stretching vibrations of the aromatic rings, as well as various bending vibrations. While difficult to assign individually, the overall pattern in this region is unique to each isomer and serves as a literal "fingerprint" for the molecule.[13]

Comparative IR Data
Functional GroupTypical Wavenumber (cm⁻¹)Comments
N-H Stretch3100 - 3400Can be broad due to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Sharp peaks.
C=N / C=C Stretch1450 - 1620Multiple sharp bands characteristic of the aromatic rings.
Fingerprint Region600 - 1400Complex pattern unique to each isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet preparation is required.

  • Data Acquisition: Record the spectrum, typically over the 4000-400 cm⁻¹ range, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands, paying close attention to the N-H stretch and the overall pattern in the fingerprint region. Compare the spectrum to a reference spectrum if available.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule's conjugated π-system. The position of maximum absorbance (λ_max) is sensitive to the extent of conjugation.

Expertise in Action: Conjugation is Key

Different isomers can have subtly different electronic systems. The position of the tautomeric proton or electron-donating/withdrawing substituents can alter the energy of the π → π* transitions. While these differences can be small, they are often measurable. For example, an isomer with a more extended conjugated system will generally have a higher λ_max (a bathochromic or red shift). This technique is particularly useful for quantitative analysis once an isomer has been identified.[14][15]

Comparative UV-Vis Data (in Ethanol)
Isomer TypeExpected λ_max Range (nm)Comments
1H-Pyrazolo[3,4-c]pyridine~230-250 nm, ~280-310 nmMultiple bands corresponding to π → π* transitions.
Experimental Protocol: Solution UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) with a known concentration (typically in the 10⁻⁵ to 10⁻⁶ M range).

  • Data Acquisition: Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max values and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Integrated Analytical Workflow

For robust and trustworthy identification, an integrated approach is essential. No single technique should be used in isolation. The following workflow represents a self-validating system for isomer characterization.

G cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Confirmatory Analysis cluster_3 Final Confirmation synthesis Synthesized Product (Potential Isomer Mixture) purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, HSQC, HMBC) purification->nmr Primary Technique ms Mass Spectrometry (EI-MS, HRMS) purification->ms Definitive Mass ir FT-IR Spectroscopy nmr->ir Confirms Functional Groups uv UV-Vis Spectroscopy nmr->uv Confirms Conjugated System conclusion Unambiguous Isomer Structure Confirmed nmr->conclusion Definitive Structure ms->conclusion Confirms Formula & Fragmentation ir->conclusion uv->conclusion

Caption: Integrated workflow for the definitive spectroscopic identification of pyrazolopyridine isomers.

Conclusion

The differentiation of 1H-Pyrazolo[3,4-c]pyridine isomers is a task that demands a multi-faceted spectroscopic approach. While each technique provides a piece of the puzzle, their combined power leads to an irrefutable structural assignment.

  • NMR Spectroscopy , particularly with 2D techniques like HMBC, stands as the most definitive method for establishing the precise connectivity and tautomeric form.

  • Mass Spectrometry complements NMR by confirming the elemental composition via HRMS and providing isomer-specific fragmentation patterns that act as a structural fingerprint.

  • IR and UV-Vis Spectroscopy serve as rapid, valuable, and complementary techniques, confirming the presence of key functional groups and the nature of the conjugated π-system, respectively.

By employing this integrated workflow, researchers can confidently and accurately characterize their synthesized compounds, ensuring the scientific integrity of their work and advancing the development of novel therapeutics based on the pyrazolopyridine scaffold.

References

Validating 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid: A Comparative Guide to a Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the 1H-Pyrazolo[3,4-c]pyridine scaffold against established alternatives, supported by experimental data and methodological insights.

In the relentless pursuit of novel cancer therapeutics, the selection of a privileged chemical scaffold is a cornerstone of successful kinase inhibitor design. The 1H-Pyrazolo[3,4-c]pyridine core, a bioisostere of the natural purine nucleus of ATP, has emerged as a compelling framework for the development of potent and selective kinase inhibitors. This guide provides a comprehensive validation of the 1H-Pyrazolo[3,4-c]pyridine scaffold, presenting a comparative analysis against established kinase inhibitor cores, detailing the requisite experimental workflows for validation, and visualizing the intricate signaling pathways these inhibitors modulate.

The Rationale: Why 1H-Pyrazolo[3,4-c]pyridine?

The pyrazolopyridine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to adenine, the core component of ATP. This mimicry allows pyrazolopyridine-based compounds to competitively bind to the ATP-binding pocket of a wide array of kinases, thereby inhibiting their catalytic activity. The 1H-Pyrazolo[3,4-c]pyridine isomer, in particular, offers a unique arrangement of nitrogen atoms that can form critical hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of inhibitor potency and selectivity. The addition of a carboxylic acid moiety at the 3-position can further enhance binding affinity through additional interactions with the ribose-binding pocket or solvent-exposed regions, and provides a handle for further chemical modification to optimize pharmacokinetic properties.

Comparative Performance Analysis of Kinase Inhibitor Scaffolds

A critical aspect of validating a new scaffold is to benchmark its performance against well-established alternatives. The following tables provide a comparative overview of the inhibitory potency (IC50 values) of various kinase inhibitor scaffolds against key oncogenic kinases: Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Fibroblast Growth Factor Receptors (FGFRs). While direct, publicly available experimental data for 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is limited, data for closely related pyrazolopyridine isomers and derivatives provide a strong indication of the scaffold's potential.

Table 1: Comparative Efficacy of Kinase Inhibitor Scaffolds Against CDK2

Scaffold ClassRepresentative InhibitorCDK2 IC50 (nM)Reference
Pyrazolopyridine BMS-265246 (1H-Pyrazolo[3,4-b]pyridine derivative)9
Purine(R)-Roscovitine100[1]
3-Hydrazonoindolin-2-oneSU951622
PyrimidineAT751944[1]

Table 2: Comparative Efficacy of Kinase Inhibitor Scaffolds Against VEGFR2

Scaffold ClassRepresentative InhibitorVEGFR2 IC50 (nM)Reference
Pyrazolopyrimidine Compound with pyrazolo[3,4-d]pyrimidine core2.9[2]
QuinazolineVandetanib derivative1[2]
Indolin-2-oneSunitinib derivative78[3]
Pyrido[1,2-a]pyrimidin-4-oneZINC33268577(Strong binding affinity)[4]

Table 3: Comparative Efficacy of Kinase Inhibitor Scaffolds Against FGFRs

Scaffold ClassRepresentative InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
Pyrazolopyridine 7n (1H-Pyrazolo[3,4-b]pyridine derivative)2.511.23.7[5]
PyrimidinePemigatinib0.40.51.0[6]
IndazoleCompound 194601402200[7]
Pyrimido[4,5-d]pyrimidinoneFIIN-23.14.327[8]

Experimental Validation: A Step-by-Step Guide

The validation of a novel kinase inhibitor scaffold is a multi-faceted process that requires rigorous biochemical and cell-based characterization. Below are detailed protocols for key experiments essential for this evaluation.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin E)

  • Kinase substrate peptide

  • ATP

  • Test compounds (including this compound and comparators)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 In Vitro Kinase Assay Workflow Compound Dilution Compound Dilution Kinase + Inhibitor Incubation Kinase + Inhibitor Incubation Compound Dilution->Kinase + Inhibitor Incubation Reaction Initiation (Substrate + ATP) Reaction Initiation (Substrate + ATP) Kinase + Inhibitor Incubation->Reaction Initiation (Substrate + ATP) ADP Detection ADP Detection Reaction Initiation (Substrate + ATP)->ADP Detection Data Analysis (IC50) Data Analysis (IC50) ADP Detection->Data Analysis (IC50)

Caption: Workflow for in vitro kinase activity assay.

Cell-Based Proliferation Assay

This assay determines the effect of a kinase inhibitor on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for CDK2, HUVEC for VEGFR2)

  • Complete cell culture medium

  • Test compounds

  • MTT or resazurin-based viability reagent

  • 96-well clear-bottom plates

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways: The Molecular Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of inhibitors. The 1H-Pyrazolo[3,4-c]pyridine scaffold, due to its versatility, has the potential to be adapted to target a range of kinases involved in critical oncogenic pathways.

CDK2 Signaling in Cell Cycle Progression

CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells.

cluster_CDK2 CDK2 Signaling Cyclin E Cyclin E CDK2/Cyclin E Complex CDK2/Cyclin E Complex Cyclin E->CDK2/Cyclin E Complex CDK2 CDK2 CDK2->CDK2/Cyclin E Complex Rb Rb CDK2/Cyclin E Complex->Rb Phosphorylates E2F E2F Rb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Inhibitor Inhibitor Inhibitor->CDK2/Cyclin E Complex Blocks

Caption: Simplified CDK2 signaling pathway.

VEGFR2 Signaling in Angiogenesis

VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 can block this process.

cluster_VEGFR2 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCγ->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis Inhibitor Inhibitor Inhibitor->VEGFR2 Blocks

Caption: VEGFR2 signaling in angiogenesis.

FGFR Signaling in Cell Proliferation and Survival

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive cancer cell proliferation, survival, and migration.

cluster_FGFR FGFR Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates RAS-MAPK Pathway RAS-MAPK Pathway FRS2->RAS-MAPK Pathway PI3K-Akt Pathway PI3K-Akt Pathway FRS2->PI3K-Akt Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-MAPK Pathway->Cell Proliferation & Survival PI3K-Akt Pathway->Cell Proliferation & Survival Inhibitor Inhibitor Inhibitor->FGFR Blocks

Caption: Overview of FGFR signaling pathways.

Conclusion and Future Directions

The 1H-Pyrazolo[3,4-c]pyridine scaffold represents a highly promising and versatile core for the development of novel kinase inhibitors. Its structural similarity to purine, coupled with the potential for multi-vector functionalization, provides a rich chemical space for optimizing potency, selectivity, and pharmacokinetic profiles. The comparative data from related pyrazolopyridine isomers strongly suggest that this scaffold can yield potent inhibitors against a range of clinically relevant kinases.

Future efforts should focus on the systematic synthesis and screening of a focused library of this compound derivatives against a broad panel of kinases. This will not only validate the scaffold's potential but also elucidate the structure-activity relationships that govern its inhibitory profile. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a robust framework for such investigations, paving the way for the discovery of next-generation targeted cancer therapies.

References

A Comparative Guide to the Efficacy of Pyrazolopyridine-Based Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various pyrazolopyridine-based Factor Xa (FXa) inhibitors, a prominent class of direct oral anticoagulants (DOACs). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from in vitro and in vivo studies to offer a clear perspective on their performance. We will delve into the mechanistic underpinnings of their action, present detailed experimental protocols for their evaluation, and provide a comparative analysis of key compounds.

Introduction: The Critical Role of Factor Xa in Coagulation

The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa holds a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[1] By catalyzing the conversion of prothrombin to thrombin, FXa amplifies the coagulation signal significantly; a single molecule of FXa can lead to the generation of over 1,000 thrombin molecules.[2] Direct inhibition of FXa offers a targeted and effective strategy for preventing and treating thromboembolic disorders.[1][2]

The pyrazolopyridine scaffold has emerged as a highly successful core structure for the design of potent and selective FXa inhibitors. This guide will focus on comparing the efficacy of notable compounds from this class, including Apixaban and Razaxaban, among others.

The Coagulation Cascade and FXa Inhibition

The following diagram illustrates the central role of Factor Xa and the point of intervention for pyrazolopyridine-based inhibitors.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis (Pyrazolopyridine Scaffold) b FXa Enzyme Inhibition Assay (Determine IC50, Ki) a->b c Selectivity Screening (vs. Thrombin, Trypsin, etc.) b->c d Plasma Clotting Assays (PT, aPTT) c->d e Pharmacokinetic Studies (Animal Models) d->e Promising Candidates f Thrombosis Models (e.g., Ferric Chloride Injury) e->f g Bleeding Time Assays (e.g., Tail Bleeding) f->g Clinical Trials Clinical Trials g->Clinical Trials

References

A Researcher's Guide to Structure-Activity Relationships of 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its rigid, planar geometry and ability to form key hydrogen bond interactions make it an ideal starting point for the design of inhibitors targeting a variety of enzymes, particularly protein kinases.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing on experimental data from recent studies to offer insights for researchers and drug development professionals.

The 1H-Pyrazolo[3,4-b]pyridine Core: A Versatile Scaffold

The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle resulting from the fusion of a pyrazole and a pyridine ring.[1][2] The numbering of the atoms in the ring system is crucial for understanding the SAR, as different positions are amenable to a variety of substitutions that profoundly influence biological activity. The 1H-tautomer is generally more stable than the 2H-tautomer.[1]

The versatility of this scaffold is highlighted by its broad range of biological activities, including anticancer,[6][7][8] anti-inflammatory, and antiviral properties.[3] A significant portion of research has focused on its utility in developing inhibitors for various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs),[9] Cyclin-Dependent Kinases (CDKs),[10] TANK-binding kinase 1 (TBK1),[11] and Tropomyosin receptor kinases (TRKs).[12][13]

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 1H-pyrazolo[3,4-b]pyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic core. The following sections dissect the SAR at key positions, supported by comparative experimental data.

Substitutions at the N1 Position

The N1 position of the pyrazole ring is a critical interaction point for many target proteins.

  • Hydrogen Bonding: An unsubstituted N1-H is often crucial for activity, acting as a hydrogen bond donor. For instance, in the development of FGFR inhibitors, N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus led to a complete loss of enzymatic activity, suggesting that the N1-H participates in essential H-bonding interactions within the FGFR1 kinase domain.[9] Similarly, for AMPK activators, an exposed pyrazole N-H was found to be essential for potency.[14]

  • Aryl and Alkyl Groups: While a free N-H is often preferred, substitution with small alkyl or aryl groups can be tolerated and can modulate pharmacokinetic properties. A review of over 300,000 1H-pyrazolo[3,4-b]pyridine compounds revealed that a significant portion bear a methyl group at N1, followed by other alkyl and phenyl groups.[2]

Substitutions at the C3 Position

The C3 position is frequently modified with aryl groups, which often project into a hydrophobic pocket of the target enzyme.

  • Aryl Substituents: In a series of DYRK1B inhibitors, 3-aryl substitution was a key feature, with a 3-(4-hydroxyphenyl) group showing excellent inhibitory activity.[3] For CDK inhibitors, various substituted phenyl groups at C3 have been explored to optimize potency and selectivity.[10]

  • Heteroaryl Groups: The introduction of heteroaryl rings can introduce additional hydrogen bond acceptors or donors, further refining the interaction with the target.

Substitutions at the C4 Position

The C4 position offers a vector for introducing a wide range of functionality to modulate potency and selectivity.

  • Anilino Groups: 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives have shown promise as antileishmanial agents. The nature of the substituents on the aniline ring significantly impacts activity, with hydrophobic and steric parameters playing a crucial role.[15]

  • Alkylaminoethyl Ethers: In a study of 1,4,6-trisubstituted derivatives, 4-alkylaminoethyl ethers demonstrated potent in vitro antiproliferative activity in the low micromolar range against various cancer cell lines.[7]

Substitutions at the C6 Position

The C6 position is another key point for modification, often influencing selectivity and physicochemical properties.

  • Aryl Groups: The introduction of an aryl group at the 6-position of pyrazolo[3,4-b]pyridines led to a significant improvement in potency for GSK-3 inhibitors.[16]

  • Trifluoromethyl Group: In a series of anticancer agents, a trifluoromethyl group at C6 was identified in a hit compound with notable cell growth inhibition.[3]

Comparative Biological Activity Data

The following tables summarize the in vitro activity of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various targets, illustrating the SAR principles discussed above.

Table 1: SAR of FGFR Kinase Inhibitors

CompoundN1-SubstituentC3-SubstituentC4-SubstituentFGFR1 IC50 (nM)
4a HH3,5-dimethoxyphenylamino9
5 HH3,5-dimethoxyphenylamino (on 1H-indazole core)>100
10 CH3H3,5-dimethoxyphenylamino>5000
7n HHN-(2,6-dichloro-3,5-dimethoxyphenyl)1

Data extracted from a study on FGFR kinase inhibitors.[9] This data highlights the importance of the 1H-pyrazolo[3,4-b]pyridine core over the 1H-indazole and the necessity of the N1-H for potent activity.

Table 2: SAR of TBK1 Inhibitors

CompoundR2 Substituent (at C3)R1 Substituent (at C6)TBK1 IC50 (nM)
15a 4-(piperazin-1-ylmethyl)phenyl4-methoxyphenyl83% inhibition @ 10 µM
15y 4-((4-methylpiperazin-1-yl)methyl)phenyl1-isopropyl-1H-benzimidazol-5-yl0.2

Data extracted from a study on TBK1 inhibitors.[11] This table showcases how modifications at the C3 and C6 positions can dramatically improve inhibitory potency.

Table 3: SAR of Antiproliferative Agents against A549 Lung Cancer Cells

CompoundR1 (at N1)R2 (at C3)R3 (at C4)A549 IC50 (µM)
A-769662 (reference compound)45.29 ± 2.14
9d H4-hydroxyphenyl4-(dimethylamino)phenyl3.06 ± 0.05

Data extracted from a study on anti-lung cancer agents.[17] This demonstrates the significant improvement in potency achievable through specific substitutions on the pyrazolopyridine scaffold compared to a reference AMPK activator.

Experimental Protocols: A Foundation for Reproducible Research

The following provides a generalized, step-by-step methodology for a common assay used in the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a representative example and may require optimization for specific kinases.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Substrate (peptide or protein)

    • Test compounds (1H-pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Add the kinase and substrate to the wells of a microplate.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism: Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors from a library of 1H-pyrazolo[3,4-b]pyridine derivatives.

G cluster_0 Screening & Hit Identification cluster_1 Hit Validation & SAR CompoundLibrary 1H-Pyrazolo[3,4-b]pyridine Derivative Library HTS High-Throughput Screening (Single-Dose Kinase Assay) CompoundLibrary->HTS HitIdentification Hit Identification (% Inhibition > Threshold) HTS->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Validated Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->CompoundLibrary Synthesize New Analogs

Caption: Workflow for kinase inhibitor discovery using a 1H-pyrazolo[3,4-b]pyridine library.

This guide provides a foundational understanding of the SAR for 1H-pyrazolo[3,4-b]pyridine derivatives. The presented data and protocols serve as a starting point for researchers to design and evaluate novel compounds with improved potency and selectivity for their specific biological targets.

References

A Comparative Guide to the In Vitro Inhibitory Activity of Pyrazole Derivatives Against Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro inhibitory performance of various pyrazole derivatives against cyclooxygenase (COX) enzymes. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental evaluation of this important class of inhibitors. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of COX Isoforms and Pyrazole Inhibitors

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins and other prostanoids.[1] These lipid mediators are pivotal in a vast array of physiological and pathological processes.

Two primary isoforms of the enzyme exist:

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[1][2]

  • COX-2: An inducible enzyme whose expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli, cytokines, and mitogens at sites of inflammation.[1][2]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the common and often severe side effects, such as gastrointestinal ulceration, are linked to the simultaneous inhibition of COX-1.[3] This understanding spurred the development of selective COX-2 inhibitors to offer a safer therapeutic profile.

The pyrazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry for targeting COX-2.[4][5] This is exemplified by the commercial success of drugs like Celecoxib, which features a 1,5-diarylpyrazole core.[6] The unique structural geometry of these derivatives allows for specific interactions within the larger, more accommodating active site of the COX-2 enzyme, sparing the more constricted COX-1 active site.

The Pyrazole Scaffold: Structural Basis for COX-2 Selectivity

The selectivity of diarylheterocyclic compounds, including pyrazoles, for the COX-2 isoenzyme is primarily attributed to specific structural features that exploit a key difference between the COX-1 and COX-2 active sites. The substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates an additional, accessible side pocket in the COX-2 active site.[7]

Selective inhibitors are designed to bind to this secondary pocket. For many pyrazole derivatives, a key pharmacophoric element is a para-sulfonamide (-SO2NH2) or a similar sulfone (-SO2Me) group on one of the aryl rings.[2][6] This group can insert into the hydrophilic side pocket of COX-2 and form a crucial hydrogen bond with the backbone of Arginine 513 (Arg513), an interaction that is sterically hindered in the COX-1 active site.

cluster_0 General Structure of a COX-2 Selective Pyrazole Derivative A Pyrazole Core B Aryl Ring 1 (R1) A->B N1-Substitution C Aryl Ring 2 (R2) A->C C5-Substitution D Para-Substituent (e.g., -SO2NH2 or -SO2Me) Targets COX-2 Side Pocket C->D Para-Position

Caption: Key pharmacophoric elements of a COX-2 selective pyrazole inhibitor.

Comparative Analysis of In Vitro COX-1/COX-2 Inhibition

The efficacy and selectivity of novel pyrazole derivatives are quantified by determining their half-maximal inhibitory concentration (IC50) against both COX isoforms. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of COX-2 preference. A higher SI value indicates greater selectivity for COX-2.

The following table summarizes the in vitro inhibitory data for a selection of pyrazole derivatives from peer-reviewed studies, with Celecoxib included as a benchmark.

Compound IDCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib 2.160.878.85[8]
Celecoxib ~150.1978.06[7]
Compound 5u 130.121.7972.73[7]
Compound 5s 165.042.5165.75[7]
Compound 4a 5.630.678.41[8]
Compound 4b 6.120.5810.55[8]
Compound 5f >1001.50>66.67[9]
Compound 6f >1001.15>86.95[9]
Compound 8d >500.26>192.3[10]

Note: IC50 values can vary between studies due to differences in assay conditions (e.g., enzyme source, substrate concentration, incubation times).

The data clearly illustrate the successful development of pyrazole derivatives with high potency against COX-2 and significantly greater selectivity than the reference drug, Celecoxib. For instance, compounds like 8d exhibit sub-micromolar COX-2 inhibition with an SI greater than 192, indicating a highly favorable therapeutic window in vitro.[10] The structure-activity relationship studies reveal that modifications to the aryl rings and the core pyrazole structure can fine-tune both potency and selectivity.[7][9][11]

The Cyclooxygenase (COX) Pathway and Its Inhibition

The primary mechanism of action for these inhibitors is the blockade of the COX enzyme's catalytic activity. COX enzymes catalyze the conversion of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, into the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2).[12] PGH2 serves as the precursor for a variety of tissue-specific prostanoids. By inhibiting this initial step, pyrazole derivatives effectively halt the downstream production of inflammatory prostaglandins.

AA Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 (Cyclooxygenase activity) AA->COX PGG2 Prostaglandin G2 (PGG2) POD COX-1 / COX-2 (Peroxidase activity) PGG2->POD PGH2 Prostaglandin H2 (PGH2) PGs Prostaglandins (PGE2, etc.) Thromboxanes Prostacyclins PGH2->PGs Isomerases COX->PGG2 POD->PGH2 Inhibitor Pyrazole Derivative (COX-2 Selective Inhibitor) Inhibitor->COX

Caption: The arachidonic acid cascade and the site of COX inhibition.

Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol provides a robust framework for determining the IC50 values of test compounds against COX-1 and COX-2. The method is based on a colorimetric assay that measures the peroxidase activity of COX.[13] The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at 590-610 nm.

Principle of the Assay

The assay quantifies the peroxidase activity of COX, which is coupled to the cyclooxygenase reaction. An inhibitor of the cyclooxygenase active site will also block the peroxidase activity. The rate of color development from oxidized TMPD is therefore inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents
  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-610 nm

Step-by-Step Methodology

start Start: Prepare Reagents step1 Aliquot Assay Buffer and Heme to all wells of a 96-well plate start->step1 step2 Add COX-1 or COX-2 enzyme to 'Initial Activity' and 'Inhibitor' wells step1->step2 step3 Add Test Compound dilutions or Vehicle (DMSO) to 'Inhibitor' and 'Initial Activity' wells step2->step3 step4 Pre-incubate plate for 10-15 min at RT to allow inhibitor binding step3->step4 step5 Initiate Reaction: Add Arachidonic Acid and TMPD to all wells step4->step5 step6 Incubate plate for 5-10 min at 37°C step5->step6 step7 Read Absorbance at 590-610 nm using a plate reader step6->step7 step8 Data Analysis: Calculate % inhibition and determine IC50 values step7->step8 end End step8->end

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

  • Reagent Preparation: Prepare all reagents as required. Dilute the Assay Buffer concentrate, Heme, and enzymes to their final working concentrations.[13] Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Plate Setup: Set up a 96-well plate with designated wells for:

    • Background: 160 µL Assay Buffer + 10 µL Heme.[13]

    • 100% Initial Activity (Control): 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme.[13]

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme.[13]

  • Inhibitor Addition: Add 10 µL of the appropriate test compound dilution (or DMSO vehicle for the 100% activity control) to the designated wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. This step is crucial as it allows the inhibitor to bind to the enzyme before the reaction is initiated.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate and 10 µL of TMPD to all wells.[1][13]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 5-10 minutes) at 37°C to allow for color development.[1]

  • Detection: Measure the absorbance of each well at 590-610 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance values by subtracting the average absorbance of the background wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Control Abs - Inhibitor Abs) / Control Abs] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the IC50 value.

Conclusion

The pyrazole scaffold remains a highly validated and promising framework for the design of potent and selective COX-2 inhibitors. In vitro evaluation is a critical and foundational step in the drug discovery pipeline, providing essential data on potency (IC50) and selectivity (SI). The comparative data presented herein demonstrate that subtle structural modifications to the pyrazole core and its substituents can lead to significant improvements in the desired pharmacological profile. The detailed experimental protocol provides a reliable and reproducible method for screening and characterizing novel pyrazole derivatives, enabling researchers to make data-driven decisions in the development of next-generation anti-inflammatory agents with enhanced safety and efficacy.

References

A Comparative Guide to the Photophysical Properties of Pyrazolopyridine and Pyrazolopyrimidine Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical and biological research, the development of novel fluorophores is a cornerstone of innovation. Among the vast array of heterocyclic compounds, pyrazolopyridines and pyrazolopyrimidines have emerged as particularly compelling scaffolds. These 5:6 aza-fused N-heteroaromatic systems, comprising a π-excessive pyrazole ring fused to a π-deficient pyridine or pyrimidine ring, exhibit an inherent dipolar character.[1][2][3] This electronic arrangement not only confers stability and synthetic versatility but also gives rise to a rich and tunable range of photophysical properties.

This guide provides a comparative analysis of pyrazolopyridine and pyrazolopyrimidine derivatives, offering researchers and drug development professionals a foundational understanding of their optical characteristics. We will delve into their core structural differences, compare key photophysical parameters with supporting data, and provide validated experimental protocols for their characterization. The objective is to equip you with the knowledge to rationally select and design fluorophores based on these scaffolds for applications ranging from cellular imaging to advanced materials science.

Core Scaffolds: A Structural Overview

The fundamental difference between pyrazolopyridines and pyrazolopyrimidines lies in the six-membered ring: the former contains one nitrogen atom (a pyridine ring), while the latter contains two (a pyrimidine ring). This seemingly small change significantly alters the electronic landscape of the molecule, influencing its light-absorbing and emitting properties. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine or pyrimidine ring often results in molecules with significant intramolecular charge transfer (ICT) character, a key mechanism governing their fluorescence.[1]

Below are the core structures of the most common isomers, which serve as the building blocks for a vast library of fluorescent derivatives.

G cluster_0 Quantum Yield Determination cluster_1 Lifetime Determination A Sample & Standard Preparation B UV-Vis Absorbance Measurement A->B F Fluorescence Lifetime (τ) Measurement (TCSPC) A->F C Fluorescence Emission Measurement B->C D Data Plotting (Intensity vs. Absorbance) C->D E Quantum Yield (Φ_F) Calculation D->E G Decay Curve Fitting F->G H Lifetime (τ) Determination G->H

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS No. 932702-13-1) is increasingly utilized in medicinal chemistry and drug development.[1] Its unique molecular framework presents specific handling and disposal challenges that necessitate a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound and its associated waste streams. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect environmental integrity.

Part 1: Hazard Profile and Core Disposal Principles

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This knowledge directly informs the selection of Personal Protective Equipment (PPE), spill response, and, critically, the final disposal pathway.

GHS Hazard Classification

This compound is classified with the following hazards. This data dictates that it must be managed as a hazardous substance from acquisition to disposal.

Hazard ClassGHS CodeDescriptionSupporting Sources
Acute Toxicity, OralH302Harmful if swallowed[2][3]
Skin Corrosion/IrritationH315Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][4][5]

Causality: The acidic nature of the carboxylic acid group, combined with the heterocyclic ring system, contributes to its irritant properties. Inhalation of the fine, dry powder can lead to irritation of the respiratory tract.[4][5]

The Cardinal Rule of Disposal

All waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste .

Under no circumstances should this compound or its contaminated materials be disposed of in:

  • Standard laboratory or municipal trash.

  • Sewer or drain systems.[6][7]

  • By evaporation in a fume hood.[7][8]

This directive is grounded in federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), which prohibits the improper disposal of hazardous materials.[6]

Part 2: Waste Stream Management: A Procedural Approach

Proper disposal begins at the point of generation. The key to safety and compliance is the meticulous segregation and containment of different waste streams.

Waste Segregation and Containment Workflow

The following diagram illustrates the critical decision-making process for segregating waste contaminated with this compound.

G start Waste Generation (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste (e.g., PPE, weigh paper, contaminated silica) is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Hazardous Waste (e.g., reaction mixtures, rinsate, solutions) is_liquid->liquid_waste Yes sharps_waste Hazardous Sharps Waste (e.g., contaminated needles, scalpels) is_sharp->sharps_waste Yes disposal Arrange pickup by Environmental Health & Safety (EHS) or licensed waste carrier. is_sharp->disposal No (Consult EHS) solid_container Containment: - Lined, rigid container with lid. - Label: 'Hazardous Waste', full chemical names, hazards. solid_waste->solid_container liquid_container Containment: - Chemically compatible, sealed container (e.g., HDPE, glass). - Label: 'Hazardous Waste', full chemical names & concentrations, hazards. liquid_waste->liquid_container sharps_container Containment: - Puncture-proof sharps container. - Label: 'Hazardous Sharps Waste'. sharps_waste->sharps_container solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Waste Segregation Decision Tree.

Protocol for Unused or Expired Solid Compound

This protocol applies to the pure, solid this compound.

  • Container: Place the original manufacturer's container, if securely sealed, into a larger, sealable polyethylene bag.

  • Labeling: If not in the original container, transfer the material into a new, clean, and dry wide-mouth container made of high-density polyethylene (HDPE) or glass. Label the container clearly with:

    • The words "Hazardous Waste".[6][8]

    • Full Chemical Name: "this compound".

    • CAS Number: "932702-13-1".

    • Hazard Pictograms or written hazards (Irritant, Harmful).

    • Accumulation Start Date (the date the first material was placed in the container).[6]

  • Storage: Store in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials, particularly strong bases, acids, and oxidizing agents.[8][9]

  • Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.[7]

Protocol for Contaminated Solid Waste

This includes gloves, bench paper, weighing boats, and contaminated silica gel.

  • Containment: Designate a specific hazardous waste container for this waste stream. This should be a rigid container with a lid and a polyethylene liner.

  • Collection: Place all contaminated solid items directly into this container immediately after use to prevent cross-contamination. Do not allow dust to become airborne.

  • Labeling: The container must be labeled as "Hazardous Waste" and list "this compound" as a contaminant, along with any other chemicals present (e.g., solvents).

  • Closure: Keep the container closed at all times except when adding waste.[8]

  • Disposal: When full, seal the liner and the container lid. Arrange for collection by your EHS department.

Protocol for Contaminated Liquid Waste

This stream includes reaction mother liquors, column chromatography eluents, and aqueous solutions.

  • Container Selection: Use a chemically compatible, sealable liquid waste container (e.g., HDPE or glass jug). Ensure the container material is compatible with all solvents in the waste mixture.

  • Segregation: Crucially, do not mix incompatible waste streams. Because this compound is an acid, do not mix its waste with solutions containing strong bases or active oxidizing agents.

  • Labeling: Label the container with "Hazardous Liquid Waste" and list all chemical constituents by their full name, including solvents, with estimated percentages.[6][8]

  • Storage: Store the sealed container in secondary containment (e.g., a spill tray) within the SAA to mitigate leaks.

  • Disposal: Arrange for collection by your EHS department. Do not attempt to neutralize the waste unless it is part of a validated and approved laboratory-specific procedure. On-site treatment can generate unforeseen byproducts and is not recommended.

Part 3: Decontamination and Spill Management

Accidents happen, and a robust plan for decontamination and spill cleanup is a non-negotiable component of laboratory safety.

Decontamination of Glassware and Equipment
  • Initial Rinse: Perform a preliminary rinse of the contaminated glassware with a suitable organic solvent (one in which the compound is soluble) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.

  • Secondary Rinse: Perform a "triple rinse" procedure. Rinse the item three consecutive times with a small amount of the same solvent. Collect all rinsate as hazardous liquid waste.

  • Final Cleaning: After decontamination, the glassware can be cleaned using standard laboratory detergents and procedures.

Emergency Spill Response Protocol

This workflow outlines the immediate steps to take in the event of a spill.

G spill Spill Occurs! alert Alert personnel in the immediate area. spill->alert ppe Don appropriate PPE: - Nitrile gloves - Safety Goggles / Face Shield - Lab Coat - Respirator (for large spills/dust) alert->ppe is_dry Is the spill a dry powder? ppe->is_dry dry_cleanup Dry Cleanup Procedure is_dry->dry_cleanup Yes wet_cleanup Wet Cleanup Procedure is_dry->wet_cleanup No dry_steps Gently cover with absorbent pads to prevent dust Use non-sparking tools to carefully sweep/scoop material Place into a sealed, labeled hazardous waste container dry_cleanup->dry_steps wet_steps Cover with inert absorbent material (vermiculite, sand) Allow to fully absorb Scoop/shovel into a sealed, labeled hazardous waste container wet_cleanup->wet_steps decon Decontaminate the spill area dry_steps->decon wet_steps->decon decon_steps Wipe area with a damp cloth Place cloth in solid hazardous waste Wash area with soap and water Collect wash water as hazardous liquid waste if necessary decon->decon_steps report Report the incident to your supervisor and EHS. decon_steps->report

Caption: Spill Response Workflow.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and secure the area.[4]

  • Assess and Protect: Don appropriate PPE, including gloves, safety goggles, a lab coat, and, for significant amounts of dust, a respirator.[4]

  • Containment & Cleanup:

    • For Dry Spills: AVOID generating dust.[4] Do not use a dry brush. Gently cover the spill with a dry, inert absorbent material. Carefully sweep or scoop the material into a sealable, labeled container for disposal as solid hazardous waste.[4]

    • For Spills in Solution: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Once absorbed, carefully scoop the material into a sealable container and label it for disposal as solid hazardous waste.[10]

  • Final Decontamination: After removing the bulk material, wipe the spill area with a damp cloth, placing the cloth in the solid hazardous waste container. Then, wash the area with soap and water. Prevent runoff from entering drains.[4] All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS office.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Navigating the Safe Handling of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, ensuring both the safety of laboratory personnel and the fidelity of your research. This document moves beyond a simple checklist, offering a procedural and explanatory framework to build a comprehensive safety culture in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound and its structural analogs are classified as irritants.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The known health effects include:

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed: While less common in a laboratory setting with proper procedure, ingestion is harmful.[3][5]

A thorough understanding of these hazards is the first step in implementing an effective PPE strategy. The goal is to create a barrier between you and the chemical, mitigating the risk of exposure.[6][7]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound, particularly in its powdered form.

Eye and Face Protection: The First Line of Defense

Mandatory:

  • Chemical Safety Goggles: These provide a complete seal around the eyes, offering protection from dust particles and accidental splashes.[8][9] Standard safety glasses are insufficient as they do not provide adequate protection from fine particulates.

  • Face Shield (in addition to goggles): When there is a significant risk of splashing or aerosol generation, a face shield worn over safety goggles is required to protect the entire face.[10]

Causality: The mucous membranes of the eyes are highly susceptible to irritation from chemical dust.[1] Chemical safety goggles create a physical barrier that prevents airborne particles from coming into contact with the eyes.[9]

Hand Protection: Preventing Dermal Exposure

Mandatory:

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this compound in solid form.[6] Always inspect gloves for any signs of damage before use.[10]

Procedural Guidance:

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in the appropriate chemical waste container immediately after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][8]

Causality: The skin is a primary route of exposure. Chemical-resistant gloves prevent direct contact with the compound, thereby eliminating the risk of skin irritation.[7][9]

Body Protection: Shielding Against Contamination

Mandatory:

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material like polyester or a poly-cotton blend should be worn at all times.[8][10] This protects your personal clothing and skin from accidental spills.

  • Closed-Toed Shoes: Footwear that completely covers the feet is required to protect against spills and falling objects.[10]

Causality: A lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing prolonged skin contact with the chemical.[7]

Respiratory Protection: Mitigating Inhalation Risks

When Required:

  • NIOSH-Approved Respirator: A respirator is necessary when engineering controls (such as a fume hood) are not available or are insufficient to keep airborne concentrations low, especially when handling large quantities of the powder or when there is a potential for significant dust generation.[10] The type of respirator (e.g., N95, half-mask with particulate filters) should be selected based on a formal risk assessment.

Causality: The fine particles of powdered chemicals can easily become airborne and be inhaled, leading to respiratory tract irritation.[1][4] A respirator filters these particles from the air you breathe.[11]

Engineering Controls and Work Practices: The Foundation of Safety

While PPE is crucial, it is the last line of defense.[7] A robust safety plan prioritizes engineering controls and safe work practices.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4][8] A certified chemical fume hood is the preferred engineering control for minimizing inhalation exposure.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[8] Use techniques such as gentle scooping rather than pouring from a height.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][12] Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][12]

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process and procedural steps for safely handling this compound.

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Prepare to Handle Chemical risk_assessment Conduct Risk Assessment - Quantity of material? - Potential for dust/aerosol? start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves 4. Respirator (if needed) ppe_selection->don_ppe use_hood Work in a Certified Chemical Fume Hood don_ppe->use_hood handle_chemical Handle Chemical with Care - Minimize dust generation use_hood->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE in Correct Order: 1. Gloves 2. Face Shield/Goggles 3. Lab Coat 4. Respirator (if used) decontaminate->doff_ppe dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End: Procedure Complete wash_hands->end

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][13]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]
Minor Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Clean the spill area with soap and water.
Major Spill Evacuate the area and alert others. Contact your institution's environmental health and safety department.

Disposal Plan

All waste materials, including contaminated PPE and spilled material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain.

Conclusion

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your research environment. The principles of understanding the hazard, utilizing appropriate engineering controls, wearing the correct PPE, and being prepared for emergencies are the cornerstones of safe and successful scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.